molecular formula C2H5N3O2 B051415 2-Nitroethene-1,1-diamine CAS No. 71090-35-2

2-Nitroethene-1,1-diamine

Cat. No.: B051415
CAS No.: 71090-35-2
M. Wt: 103.08 g/mol
InChI Key: QPRATAOCXWOIPO-UHFFFAOYSA-N
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Description

2-Nitroethene-1,1-diamine is a highly versatile and reactive chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a geminal diamine group adjacent to a nitroethylene moiety, making it a valuable precursor for the construction of complex nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and other fused ring systems. Its primary research value lies in its role as a key intermediate in nucleophilic addition and cyclocondensation reactions, enabling the efficient synthesis of novel molecular scaffolds. The strong electron-withdrawing nature of the nitro group activates the adjacent double bond, allowing it to function as an excellent Michael acceptor for a variety of nucleophiles, including amines and carbon-based nucleophiles. Researchers utilize 2-Nitroethene-1,1-diamine to develop new pharmacologically active compounds, agrochemicals, and functional materials, exploring its potential in creating libraries of diverse molecules for high-throughput screening and structure-activity relationship (SAR) studies. This reagent is provided for qualified research facilities to advance chemical discovery and methodological development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-2(4)1-5(6)7/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRATAOCXWOIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221313
Record name Ethene-1,1-diamine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71090-35-2
Record name Ethene-1,1-diamine, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071090352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene-1,1-diamine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitroethene-1,1-diamine

Foreword: The Utility of a Polarized Synthon

In the landscape of modern medicinal chemistry, the demand for versatile and reactive building blocks is perpetual. Among these, 2-nitroethene-1,1-diamine and its derivatives, often referred to as nitro-1,1-enediamines (EDAMs), stand out as exceptionally valuable synthons.[1] Their unique electronic structure, characterized by electron-donating diamine groups at one end of a double bond and a potent electron-withdrawing nitro group at the other, creates a highly polarized "push-pull" alkene.[2] This inherent polarization dictates their reactivity, making them excellent bisnucleophilic reagents for the construction of a wide array of functionalized heterocyclic compounds, many of which are scaffolds for molecules with significant pharmacological activity, including antitumor and antibacterial properties.[3]

This guide provides a detailed exploration of the synthesis and structural characterization of the parent compound, 2-nitroethene-1,1-diamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and interpretive logic essential for successful implementation in a laboratory setting.

Physicochemical Properties

A summary of the core physicochemical properties for 2-nitroethene-1,1-diamine is presented below.

PropertyValueSource
IUPAC Name 2-nitroethene-1,1-diamine[4]
Molecular Formula C₂H₅N₃O₂[4]
Molecular Weight 103.08 g/mol [4]
CAS Number 71090-35-2[4]
Canonical SMILES C(=C(N)N)[O-][4]

Part 1: Synthesis Methodology

The most common and reliable synthesis of 2-nitroethene-1,1-diamines proceeds through a multi-step pathway that begins with simple starting materials and leverages a key intermediate, a nitroketene dithioacetal. This intermediate serves as an excellent electrophile, primed for reaction with amines.

Causality in the Synthetic Design

The logic of this synthetic route is rooted in the controlled activation of the carbon atoms.

  • Activation of Nitromethane: The process starts with nitromethane, where the α-protons are acidic due to the strong electron-withdrawing effect of the nitro group. Deprotonation allows for nucleophilic attack on carbon disulfide.

  • Formation of the Dithioacetal Intermediate: The reaction with carbon disulfide and subsequent alkylation (e.g., with dimethyl sulfate) generates 1,1-bis(methylthio)-2-nitroethene. This intermediate is crucial because the two methylthio (-SMe) groups are excellent leaving groups. This transforms the C1 carbon into a highly electrophilic center.

  • Nucleophilic Substitution: The activated intermediate can then undergo a facile double nucleophilic substitution with two equivalents of an amine (in this case, ammonia or a protected form) to yield the final 1,1-diamino product. The reaction with a diamine would similarly yield a cyclic nitro-ene-1,1-diamine.[5]

Synthetic Workflow Diagram

The following diagram illustrates the well-established pathway for synthesizing nitro-1,1-enediamines.

Caption: General synthesis pathway for 2-Nitroethene-1,1-diamine.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures for this class of compounds.[5]

Step 1 & 2: Synthesis of 1,1-Bis(methylthio)-2-nitroethene (3)

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve potassium hydroxide (2 equivalents) in ethanol.

  • To this cooled solution, add nitromethane (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add carbon disulfide (1 equivalent) dropwise. The reaction mixture will typically turn deep red. Allow the mixture to stir for 2-3 hours, gradually warming to room temperature.

  • Cool the mixture again in an ice bath and add dimethyl sulfate (2 equivalents) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • After addition, allow the reaction to stir overnight at room temperature.

  • Pour the reaction mixture into ice water. A yellow solid, 1,1-bis(methylthio)-2-nitroethene, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the purified intermediate.

Step 3: Synthesis of 2-Nitroethene-1,1-diamine (4)

  • Dissolve the purified 1,1-bis(methylthio)-2-nitroethene (1 equivalent) in a suitable solvent such as ethanol or methanol in a pressure-resistant vessel.

  • Cool the solution and bubble anhydrous ammonia gas through it, or add a concentrated solution of ammonia in methanol (excess, >2 equivalents).

  • Seal the vessel and stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to days.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-nitroethene-1,1-diamine as a solid.

Part 2: Structural Characterization

Characterization Workflow Diagram

Caption: Standard workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The "push-pull" nature of the molecule strongly influences the chemical shifts.[4][6]

  • ¹H NMR: The single vinyl proton (=CH-) is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group. The protons of the two amine groups (-NH₂) would likely appear as a broad singlet, and its chemical shift would be highly dependent on solvent, concentration, and temperature.

  • ¹³C NMR: Two distinct signals are expected for the sp² hybridized carbons. The C1 carbon (C(NH₂)₂) will be shifted downfield due to the attached nitrogens, while the C2 carbon (CHNO₂) will be dramatically influenced by both the vinyl proton and the nitro group. Studies on various push-pull alkenes confirm a large chemical shift difference (ΔδC=C) between the two vinylic carbons, which is a hallmark of this class of compounds.[7]

Table of Expected ¹H and ¹³C NMR Chemical Shifts (Predicted values based on general principles and data from substituted analogs)

NucleusEnvironmentExpected Chemical Shift (δ, ppm)Rationale / Notes
¹H =CH -NO₂6.5 - 7.5Highly deshielded by the adjacent NO₂ group.
¹H -NH5.0 - 8.0 (broad)Variable shift; broad due to quadrupole broadening and exchange.
¹³C C =(NH₂)₂~160 - 170Strongly deshielded by two nitrogen atoms.
¹³C =C HNO₂~90 - 110Shielded relative to C1 due to resonance effects, but still in the alkene region.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the nitro and amine groups.

Table of Expected Key FTIR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3500 - 3300Medium
Amine (N-H)Bending (Scissoring)1650 - 1580Medium
Alkene (C=C)Stretch1620 - 1580Medium-Strong
Nitro (N-O)Asymmetric Stretch1550 - 1475Strong
Nitro (N-O)Symmetric Stretch1360 - 1290Strong

Causality in Interpretation: The presence of two very strong bands in the 1550-1290 cm⁻¹ range is a definitive indicator of the nitro group.[8] The C=C stretch is often observed at a lower frequency than typical alkenes and may overlap with the N-H bending vibration due to the high degree of conjugation and polarization in the molecule. The primary amine N-H stretching typically appears as a doublet in this region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.

  • Molecular Ion: The compound contains an odd number of nitrogen atoms (3), so its molecular ion peak (M⁺) is expected at an odd m/z value, confirming the "Nitrogen Rule". For C₂H₅N₃O₂, the exact mass is 103.038 g/mol , so the M⁺ peak should appear at m/z = 103 .[4]

  • Fragmentation: The fragmentation of aliphatic nitro compounds is often characterized by the loss of the nitro group or related species.

Table of Plausible Mass Fragmentation Patterns

m/z ValueProposed FragmentPlausible Loss from Parent Ion (m/z 103)
86[M - OH]⁺Loss of a hydroxyl radical, a common rearrangement for nitro compounds.
73[M - NO]⁺Loss of nitric oxide.
57[M - NO₂]⁺Loss of the nitro group radical. This is often a significant peak.
56[M - HNO₂]⁺Loss of nitrous acid.

Part 3: Applications in Drug Development

The true value of 2-nitroethene-1,1-diamine for the intended audience lies in its application as a synthetic intermediate. Its bifunctional nature allows it to be a key component in multicomponent reactions to build complex heterocyclic systems.

  • Scaffold for Heterocycles: As a bis-nucleophile, it readily reacts with a variety of electrophiles to form highly functionalized five- and six-membered rings, which are prevalent in natural and synthetic drugs.[1]

  • Precursor to Bioactive Molecules: The heterocycles derived from EDAMs have shown a wide range of pharmacological activities, making them attractive targets for drug discovery programs.[3]

  • Modifiable Core Structure: The amine groups can be easily substituted with various alkyl or aryl groups prior to or after the core synthesis, allowing for the creation of diverse chemical libraries for screening and lead optimization.

Conclusion

2-Nitroethene-1,1-diamine is a molecule of significant synthetic utility, defined by its unique "push-pull" electronic structure. Its synthesis, while requiring careful handling of reagents, is well-established and proceeds through a logical activation pathway via a dithioacetal intermediate. The structural characterization relies on a standard suite of spectroscopic techniques. While a consolidated set of experimental spectra for the parent compound is elusive in the literature, its spectral properties can be confidently predicted, enabling its unambiguous identification. For professionals in drug development, understanding the synthesis and properties of this synthon opens a gateway to a rich field of heterocyclic chemistry, providing a robust platform for the discovery of novel therapeutic agents.

References

  • Gholamimanisch, G., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30541–30571. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 189193, Ethene-1,1-diamine, 2-nitro-. Retrieved January 22, 2026, from [Link].

  • Chemistry LibreTexts (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Vrcek, V., et al. (2000). Diagnostic gas-phase FT-IR absorption bands of 1-nitroalkenes. ResearchGate. Available at: [Link]

  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 22, 2026, from [Link]

  • Gholamimanisch, G., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Available at: [Link]

  • Fischer, N., et al. (2014). Three syntheses of 1,1-diamino-2,2-dinitroethene (FOX-7)- a comparison. Journal of the Energetic Materials Society of Japan, 75(4), 131-135. Available at: [Link]

  • Klein, G., et al. (2007). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Organic Chemistry, 72(19), 7235–7246. Available at: [Link]

  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620. Available at: [Link]

  • Mehdipour-Ataei, S., et al. (2011). FTIR spectra of mono-nitro (2) and diamine (3) compounds. ResearchGate. Available at: [Link]

  • UCLA Chemistry (n.d.). IR Absorption Table. Retrieved January 22, 2026, from [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 22, 2026, from [Link]

  • Trzciński, W. A., & Belaada, A. (2014). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). Central European Journal of Energetic Materials, 11(4), 525-543. Available at: [Link]

  • Gholamimanisch, G., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. Available at: [Link]

  • NIST (n.d.). Ethylenediamine. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Nguyen, M. T., et al. (2024). Initial decomposition pathways of 1,1-diamino-2,2-dinitroethylene (α-FOX-7) in the condensed phase. Physical Chemistry Chemical Physics, 26(10), 7356-7365. Available at: [Link]

  • Klein, G., et al. (2007). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. ResearchGate. Available at: [Link]

  • YouTube (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Dr. Anamik Shah's Research Group. Available at: [Link]

  • Beynon, J. H., et al. (2011). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. Available at: [Link]

  • Trzciński, W. A., & Belaada, A. (2014). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). SciSpace. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). Table of Characteristic IR Absorptions. Retrieved January 22, 2026, from [Link]

Sources

discovery and history of 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nitroethene-1,1-diamine: Synthesis, Properties, and its History as a Versatile Synthetic Building Block

Abstract

2-Nitroethene-1,1-diamine, a prominent member of the nitro-1,1-enediamines (EDAMs) class, represents a quintessential "push-pull" olefin. Its structure, featuring geminal electron-donating amino groups and a vicinal electron-withdrawing nitro group, imparts a unique electronic character that makes it an exceptionally versatile and reactive building block in organic synthesis. While the specific historical moment of its initial discovery is not prominently documented, its emergence and significance are intrinsically linked to the development of synthetic methodologies for creating complex heterocyclic compounds. These heterocycles form the core scaffolds of numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive overview of 2-nitroethene-1,1-diamine, detailing its foundational synthesis protocols, core physicochemical and structural properties, characteristic reactivity, and its pivotal role in the fields of medicinal chemistry and drug development.

Introduction to the Nitro-1,1-enediamine (EDAM) Scaffold

The EDAM scaffold is characterized by a carbon-carbon double bond substituted with a nitro group at one carbon and two amino groups at the other. This arrangement creates a polarized "push-pull" system. The lone pairs of electrons on the nitrogen atoms of the diamine moiety push electron density into the double bond, while the strongly electron-withdrawing nitro group pulls electron density away.

This electronic push-pull mechanism is fundamental to the compound's reactivity. It activates the molecule for a variety of chemical transformations, making it a powerful intermediate for constructing molecular diversity. EDAMs are particularly valued for their ability to act as nucleophiles and participate in cyclization and multicomponent reactions to form a wide array of heterocyclic systems, which are of paramount importance in pharmaceutical research.[1][2]

Historical Context and Emergence

Unlike its well-known cousin, the energetic material 2,2-dinitroethene-1,1-diamine (FOX-7), which was first synthesized in 1998 by Latypov et al., the history of the mono-nitro parent compound, 2-nitroethene-1,1-diamine, is less about a singular discovery and more about its evolution as a key synthetic intermediate.[3][4] Its utility became apparent through the exploration of versatile precursor molecules, most notably 1,1-bis(methylthio)-2-nitroethene.

The development of reliable synthetic routes to this precursor unlocked the potential of the entire class of nitro-substituted ketene aminals and thioacetals.[1] Researchers recognized that the two methylthio groups of 1,1-bis(methylthio)-2-nitroethene could be readily displaced by amines, providing a straightforward and efficient entry to a wide range of 2-nitroethene-1,1-diamine derivatives.[1] This strategic role as a gateway synthon, rather than a specific discovery event, defines the historical significance of 2-nitroethene-1,1-diamine in modern organic synthesis.

Foundational Synthesis Protocols

The most common and efficient pathway to 2-nitroethene-1,1-diamine and its derivatives relies on a multi-step process starting from simple, inexpensive starting materials. The causality behind this choice is the high reactivity of the intermediate nitroketene dithioacetal, which serves as an excellent electrophile for the subsequent nucleophilic substitution by amines.

Experimental Protocol 3.1: Synthesis of the Key Precursor: 1,1-Bis(methylthio)-2-nitroethene

This protocol establishes the core C2-nitro framework and installs the leaving groups for the subsequent diamination step.

  • Step 1: Formation of the Dipotassium Salt. Nitromethane is condensed with carbon disulfide in the presence of potassium hydroxide (KOH) in an ethanol solvent.[1][5] This reaction forms a stable dipotassium salt of 2-nitro-1,1-ethenedithiol.

  • Step 2: S-Alkylation. The dipotassium salt is then treated with an alkylating agent, typically dimethyl sulfate, to generate the neutral, stable, and isolable precursor, 1,1-bis(methylthio)-2-nitroethene (also known as nitroketene dimethyl mercaptal).[1]

Experimental Protocol 3.2: Synthesis of 2-Nitroethene-1,1-diamine Derivatives

This step leverages the precursor's reactivity to build the target molecule. The two methylthio groups are excellent leaving groups, facilitating a double nucleophilic substitution.

  • Step 1: Nucleophilic Substitution. 1,1-Bis(methylthio)-2-nitroethene is reacted with two equivalents of a primary or secondary amine, or one equivalent of a diamine (such as ethylenediamine), to yield the corresponding acyclic or cyclic 2-nitroethene-1,1-diamine.[1]

  • Step 2: Workup and Isolation. The reaction mixture is typically worked up by removing the volatile byproducts (methanethiol) and solvent, followed by purification of the final product, often through recrystallization.

Caption: General synthesis workflow for 2-Nitroethene-1,1-diamine derivatives.

Physicochemical Properties and Structural Analysis

The unique properties of 2-nitroethene-1,1-diamine are a direct consequence of its push-pull electronic structure.

Core Properties

The fundamental properties of the parent compound are summarized below.

PropertyValueSource
IUPAC Name 2-nitroethene-1,1-diaminePubChem[6]
Molecular Formula C₂H₅N₃O₂PubChem[6]
Molecular Weight 103.08 g/mol PubChem[6]
CAS Number 71090-35-2PubChem[6]
Tautomerism and Isomerism

A critical aspect of 2-nitroethene-1,1-diamine's chemistry is its existence in multiple tautomeric forms. Quantum chemical studies have shown that while imine and aci-nitro (nitronic acid) tautomers are possible, the enamine form is the most stable and preferred state.[7][8]

  • Enamine (Most Stable): The structure as typically drawn, with two amino groups attached to one carbon of the C=C double bond.

  • Imine: A tautomer where a proton has migrated from one amino group to the β-carbon, resulting in a C=N double bond.

  • Aci-Nitro (Nitronic Acid): A tautomer formed by the migration of a proton from the β-carbon to one of the oxygen atoms of the nitro group. This form is often invoked in explaining metabolic pathways and polymorphism in derivatives.[8]

Furthermore, the significant push-pull effect weakens the rotational barrier around the C=C double bond. This leads to a dynamic equilibrium between E and Z geometrical isomers.[8]

Tautomerism_of_2_Nitroethene_1_1_diamine Enamine Enamine(Most Stable) Imine Imine Enamine->Imine H+ shift AciNitro aci-Nitro(Nitronic Acid) Enamine->AciNitro H+ shift

Caption: Tautomeric forms of 2-Nitroethene-1,1-diamine.

Reactivity and Mechanistic Insights

The push-pull nature of 2-nitroethene-1,1-diamine renders it a versatile nucleophile, with the β-carbon of the double bond being particularly electron-rich and susceptible to attack by electrophiles.[1] Its utility is demonstrated in a variety of important organic reactions.

  • Michael Addition: The electron-rich β-carbon can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.[1]

  • Mannich-like Reactions: It can react with aldehydes and amines in a multicomponent fashion, demonstrating its utility in building molecular complexity efficiently.[1]

  • Aza-Ene Reactions: The compound can participate in aza-ene reactions, for example with bromoacetophenone, to form intermediates that subsequently cyclize into heterocyclic systems.[1]

  • Cyclocondensation: Its most significant application is in the synthesis of heterocycles. By reacting with various electrophilic partners, the diamine moiety can be incorporated into a wide range of ring systems, including pyridines, pyrimidines, and other fused heterocyclic structures of medicinal interest.[1]

The choice of these reactions is dictated by the inherent nucleophilicity of the molecule. The electron-donating amino groups enhance the reactivity of the double bond, making it behave more like an enamine, which is a key principle guiding its application in synthesis.

Significance in Drug Development and Heterocyclic Chemistry

The 2-nitroethene-1,1-diamine scaffold is a cornerstone in the synthesis of heterocyclic compounds, which are ubiquitous in both natural and synthetic drugs.[1][2] The ability to construct complex, functionalized ring systems from this simple precursor is of immense value to medicinal chemists.

A prominent example that underscores the importance of this chemical class is its connection to the synthesis of ranitidine , a well-known H₂ receptor antagonist used to treat peptic ulcers. A key intermediate in ranitidine synthesis is N-methyl-1-(methylthio)-2-nitroethenamine, a close structural analog of the EDAM precursor.[5] This intermediate is synthesized using the same foundational chemistry: starting from nitromethane and carbon disulfide, followed by reactions with methylamine and dimethyl sulfate.[5] This industrial application validates the robustness and importance of the synthetic strategies developed around the nitroethene core and highlights its direct relevance to the production of impactful pharmaceuticals.

Conclusion and Future Outlook

2-Nitroethene-1,1-diamine has carved a significant niche in organic synthesis, not through a singular, celebrated discovery, but through its proven utility as a robust and versatile synthetic building block. Its unique push-pull electronic structure, which gives rise to its rich reactivity and interesting tautomeric properties, makes it an invaluable tool for the construction of complex heterocyclic molecules. As the demand for novel therapeutic agents continues to grow, the strategic application of foundational scaffolds like 2-nitroethene-1,1-diamine will remain crucial for the efficient and innovative development of new drugs and functional materials.

References

  • Ghasemzadeh, M. A., & Al-Harrasi, A. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 31227-31256. [Link]

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  • Google Patents. (n.d.). CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method.
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  • Google Patents. (n.d.). US10099999B2 - Method for synthesizing 1,1-diamino-2,2-dinitroethylene (FOX-7) or a salt thereof.
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  • ResearchGate. (n.d.). Transamination Reactions of 1,1-Diamino-2,2-Dinitroethene (FOX-7). [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4338370, 2-Nitro-4-phenylenediamine. [Link]

  • Bharatam, P. V., et al. (2013). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. RSC Advances, 3(44), 21953-21961. [Link]

  • Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. (n.d.). ResearchGate. [Link]

  • FTIR spectra of mono-nitro (2) and diamine (3) compounds. (n.d.). ResearchGate. [Link]

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tautomerism in 2-nitro-1,1-enediamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 2-Nitro-1,1-enediamines: From Fundamental Principles to Pharmaceutical Implications

Abstract

The 2-nitro-1,1-enediamine moiety is a critical pharmacophore found in various therapeutic agents, most notably the H₂ antagonist ranitidine. The biological activity, stability, and polymorphism of these compounds are intrinsically linked to a fascinating and complex tautomeric equilibrium. This guide provides a comprehensive exploration of the , synthesizing theoretical insights with practical experimental methodologies. We delve into the structural nuances of the predominant nitro-enamine tautomer and its accessible aci-nitro-imine counterpart, elucidate the factors governing their interconversion, and provide detailed protocols for their characterization using NMR spectroscopy and X-ray crystallography. Furthermore, we examine the profound implications of this tautomeric behavior on drug design and development, particularly in the context of metabolism and bioactivation.

The Core Equilibrium: Nitro-enamine vs. Aci-nitro-imine

The functionality of 2-nitro-1,1-enediamines is defined by a dynamic equilibrium between two principal tautomeric forms: the nitro-enamine form and the aci-nitro-imine (or nitronic acid) form. This is a specific case of the broader nitro-aci and imine-enamine tautomerisms.[1][2]

  • Nitro-enamine Tautomer: This form is characterized by a nitro group (NO₂) adjacent to a carbon-carbon double bond, which is part of an enamine system. This tautomer is generally the most stable and predominant species under neutral conditions.

  • Aci-nitro-imine Tautomer: This higher-energy tautomer results from the migration of a proton from the carbon alpha to the nitro group to one of the nitro group's oxygen atoms, forming an aci-nitro (or nitronic acid) group. Simultaneously, a proton is transferred from one of the amino groups to the β-carbon, resulting in an imine functionality.

Quantum chemical studies have been instrumental in dissecting this equilibrium.[1] Calculations performed using methods such as B3LYP and MP2 indicate that the nitro-enamine form is the most energetically favorable tautomer.[1][2] However, the aci-nitro-imine form, while less stable, is not prohibitively high in energy and can be accessed, particularly under specific environmental conditions.[1]

Caption: Tautomeric equilibrium in 2-nitro-1,1-enediamines.

Theoretical Energetics and Rotational Barriers

Computational chemistry provides critical quantitative insights into the stability of these systems. The energy difference between tautomers and the barriers to their interconversion dictate the dynamics of the equilibrium. For the parent nitroethenediamine, the enamine form is the most stable. The aci-nitro form's accessibility is crucial, as it is often invoked in explaining the metabolism and biological activity of these compounds.[1]

Furthermore, the push-pull nature of the electron-donating amino groups and the electron-withdrawing nitro group leads to a lower rotational barrier around the C=C bond, allowing for dynamic equilibrium between E/Z geometrical isomers.[1]

ParameterMethodCalculated Value (kcal/mol)SignificanceReference
Relative Stability (Aci-nitro vs. Nitro) B3LYP/6-31G~13 (in gas phase)The nitro-enamine form is significantly more stable, but the aci-nitro form is energetically accessible.[1]
C=C Rotational Barrier (E/Z Isomerism) B3LYP/6-31G~14 (in solvent)Allows for facile interconversion between geometrical isomers, contributing to structural diversity.[1]
1,5-H Transfer Barrier (Nitro -> Aci-nitro) MP2/6-31G*13.2 (for 2-nitrovinylamine)Represents the activation energy for tautomerization in a closely related model system.[2]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is highly sensitive to the molecular environment and structural modifications. Understanding these factors is key to controlling and predicting the behavior of 2-nitro-1,1-enediamines in different systems, from a reaction flask to a biological medium.

  • pH and Acidity: This is arguably the most critical factor. Acidic conditions can catalyze the proton transfer required for tautomerization, making the less stable aci-nitro tautomer significantly more accessible.[1] This is vital for the bioactivation of certain nitro-containing drugs, which often occurs in acidic cellular compartments or enzyme active sites.

  • Solvent Polarity: The polarity of the solvent can differentially stabilize the tautomers. Polar solvents tend to stabilize the more polar tautomer.[3] The enamine form is often stabilized by polar solvents due to better solvation of the polarized N-H and C=C-NO₂ framework.[3]

  • Substituents: The electronic nature of substituents on the diamine nitrogen atoms can influence the electron density of the system and the acidity of the transferable protons, thereby shifting the equilibrium. Electron-donating groups can enhance the push-pull effect, potentially lowering rotational barriers, while electron-withdrawing groups can alter proton acidity.

  • Intramolecular Hydrogen Bonding: The geometry of the molecule can allow for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize a particular tautomer or geometrical isomer, making it the predominant species.[2]

Experimental Characterization: Protocols and Insights

Unambiguous characterization of tautomeric systems requires a multi-pronged analytical approach. NMR spectroscopy is the cornerstone for solution-state analysis, while X-ray crystallography provides definitive evidence in the solid state.

NMR Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying tautomeric equilibria in solution because it allows for the non-invasive observation and quantification of different species in a dynamic equilibrium.[4][5]

Expertise & Causality: The choice of NMR experiments is dictated by the need to distinguish between isomers and quantify their relative populations. ¹H NMR is excellent for initial assessment and quantification via integration. ¹³C and ¹⁵N NMR provide crucial data on the electronic environment of the core atoms (C=C, C=N, NO₂, NH₂), which differs significantly between tautomers.[5] Temperature-dependent NMR can provide thermodynamic parameters for the equilibrium.

Self-Validating Protocol for Tautomer Quantification:

  • Sample Preparation:

    • Dissolve a precisely weighed sample (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a known concentration.

    • Rationale: DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its hydrogen-bond accepting nature, which can influence the equilibrium. Comparing spectra in different solvents is essential to understand environmental effects.

    • Add an internal standard with a known concentration (e.g., tetramethylsilane or a non-volatile standard like 1,3,5-trimethoxybenzene) for accurate quantification if needed.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

    • Rationale: A sufficiently long relaxation delay is critical for quantitative accuracy. Without it, signals from nuclei with longer relaxation times will be suppressed, leading to erroneous ratio calculations.[6]

    • Acquire ¹³C and ¹⁵N (if isotopically enriched or using a sensitive cryoprobe) spectra to confirm structural assignments.

  • Data Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer. For example, the vinyl proton (-CH=) in the enamine will have a different chemical shift from the imine proton (-CH=N-).

    • Carefully integrate the signals corresponding to each tautomer.

    • Calculate the mole fraction (χ) of each tautomer (e.g., T₁) using the formula: χ(T₁) = Integral(T₁) / [Integral(T₁) + Integral(T₂)].

    • The equilibrium constant (K_T) is then calculated as K_T = [T₂] / [T₁] = Integral(T₂) / Integral(T₁).

  • Validation:

    • Repeat the integration on multiple distinct signals for each tautomer. The calculated ratios should be consistent, confirming the assignments.

    • Acquire spectra at different temperatures to check for shifts in the equilibrium, which validates that a dynamic process is being observed.

G prep Sample Preparation (Weigh sample, add solvent & standard) acq NMR Data Acquisition (¹H, ¹³C, ¹⁵N Spectra) Ensure d1 > 5*T₁ prep->acq Dissolved Sample proc Data Processing (Phasing, Baseline Correction) acq->proc Raw FID id Signal Identification (Assign peaks to each tautomer) proc->id Processed Spectrum quant Quantification (Integrate distinct signals) id->quant calc Calculate K_T (K_T = [T₂]/[T₁]) quant->calc val Validation (Cross-check with multiple peaks, Variable Temp. NMR) calc->val

Caption: Experimental workflow for NMR analysis of tautomerism.

X-ray Crystallography for Solid-State Confirmation

While NMR reveals the equilibrium in solution, X-ray crystallography provides an unambiguous, static picture of the molecule's structure in the solid state.[7] It can definitively identify which tautomer (or potentially both) is present in the crystal lattice.

Expertise & Causality: The challenge in crystallizing tautomeric compounds is that the crystallization conditions (solvent, pH, temperature) can favor one form over another, which may not be representative of the bulk solution. Therefore, successful crystallization and structure determination provide definitive proof of a tautomer's existence and its preferred solid-state conformation.

Self-Validating Protocol for Crystal Structure Determination:

  • Crystal Growth:

    • Screen a wide range of crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) using various solvents of different polarities.[8]

    • Rationale: Since the tautomeric equilibrium is sensitive to the environment, exploring a broad crystallization space increases the likelihood of obtaining high-quality crystals of at least one tautomer.

    • Document the conditions that yield single, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

    • Rationale: Low temperature provides a sharper diffraction pattern, leading to a higher-resolution electron density map and a more accurate final structure.[7]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.

    • Build the molecular model into the electron density map. The positions of heavy atoms, and crucially, the location of protons on nitrogen, oxygen, and carbon atoms will distinguish the tautomers.

    • Refine the model against the experimental data until convergence is reached (low R-factor).

  • Validation:

    • The final electron density map must clearly support the assigned tautomeric form. For example, in the aci-nitro form, electron density should be clearly visible for the C=N-OH group, whereas for the nitro-enamine, it should correspond to the C=C-NO₂ and -NH₂ groups.

    • The refined bond lengths and angles must be consistent with the assigned tautomer (e.g., C=N vs. C-N bond lengths).

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal Crystal Growth Screening (Vary solvents, temp., method) data_coll X-ray Data Collection (Single crystal, low temp.) crystal->data_coll solve Structure Solution (Generate electron density map) data_coll->solve build Model Building (Fit atoms to density) solve->build refine Refinement (Optimize model vs. data) build->refine validate Validation (Check electron density, R-factor, bond lengths) refine->validate validate->refine Iterate final Final Tautomer Structure validate->final

Caption: Workflow for X-ray crystallographic tautomer analysis.

Implications in Drug Development and Medicinal Chemistry

The tautomeric nature of 2-nitro-1,1-enediamines is not merely a chemical curiosity; it has profound consequences for drug design and function.[9][10] Different tautomers of the same molecule are, for all intents and purposes, different compounds with distinct properties.

  • Pharmacodynamics (Drug-Receptor Interactions): Tautomers possess different shapes, hydrogen bonding patterns (donor/acceptor sites), and electrostatic potentials.[11][12] The nitro-enamine form and the aci-nitro-imine form will present entirely different faces to a biological target. One tautomer might bind with high affinity to a receptor's active site, while the other may be inactive or bind to an off-target. Designing a drug requires understanding which tautomer is the active species.

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity (logP), and membrane permeability are affected by tautomerism. A change in tautomeric form can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioactivation and Metabolism: The nitro-to-aci-nitro tautomerization is a key step in the mechanism of action for many nitroaromatic drugs.[13] The nitro group itself is often a prodrug moiety. It can be reduced by cellular reductases (e.g., nitroreductases in hypoxic cancer cells or microbes) to form nitroso and hydroxylamine species.[14][15] The formation of the aci-nitro tautomer can facilitate this reduction process, acting as a crucial intermediate on the path to generating the cytotoxic or therapeutic species.[1]

G drug Nitro-enamine Drug (Prodrug) aci Aci-nitro-imine Tautomer (Key Intermediate) drug->aci Tautomerization (e.g., acidic pH) reductase Cellular Nitroreductase aci->reductase Substrate for reduced Reduced Intermediates (e.g., Nitroso, Hydroxylamine) reductase->reduced Bio-reduction effect Therapeutic/Cytotoxic Effect (e.g., DNA Damage) reduced->effect

Caption: Bioactivation pathway involving aci-nitro tautomerism.

Conclusion

Tautomerism in 2-nitro-1,1-enediamines is a multifaceted phenomenon that governs their chemical and biological identity. The equilibrium between the stable nitro-enamine form and the accessible aci-nitro-imine form is a delicate balance controlled by pH, solvent, and substitution. For researchers in medicinal chemistry and drug development, a thorough understanding and rigorous characterization of this equilibrium are paramount. By leveraging theoretical calculations alongside robust experimental techniques like NMR and X-ray crystallography, scientists can harness the unique properties of these tautomers to design more effective, stable, and safer therapeutic agents.

References

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  • Lammertsma, K., & Bharatam, P. V. (2000). Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding. The Journal of Organic Chemistry, 65(15), 4662-4670. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Core Principles

To the researchers, scientists, and drug development professionals who will utilize this guide, it is imperative to approach the study of 2-Nitroethene-1,1-diamine not as a static set of data points, but as a dynamic interplay of its structural components. The molecule's inherent reactivity, a direct consequence of the electron-withdrawing nitro group in conjugation with the electron-donating diamine functionalities, governs its behavior in solution and under various environmental stressors. This "push-pull" electronic effect is central to both its synthetic utility and its stability challenges. This guide is structured to provide not just protocols, but a foundational understanding of why specific experimental choices are critical for accurately characterizing this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

2-Nitroethene-1,1-diamine, with the chemical formula C₂H₅N₃O₂ and CAS number 71090-35-2, is a crystalline solid at room temperature.[1][2] Its structure features a nitro-activated double bond, which is a key determinant of its chemical properties.

PropertyValueSource
Molecular FormulaC₂H₅N₃O₂PubChem[1]
Molecular Weight103.08 g/mol PubChem[1]
CAS Number71090-35-2PubChem[1]
AppearanceExpected to be a crystalline solidInferred from related compounds
StorageStore in a cool, dry placeSupplier Data[2]

The enamine and nitroalkene moieties suggest a propensity for specific intermolecular interactions that will dictate its solubility profile. Furthermore, these groups are known to be susceptible to degradation under certain conditions, making a thorough stability assessment crucial for any application.

Solubility Profile: A Multifaceted Investigation

The solubility of 2-Nitroethene-1,1-diamine is a critical parameter for its application in pharmaceutical formulations and as a synthetic intermediate. Due to the presence of two amine groups, its solubility is expected to be highly dependent on the pH of the medium.

Theoretical Considerations

The diamine portion of the molecule can be protonated in acidic solutions, forming salts that are likely to be more soluble in aqueous media. Conversely, in neutral or basic conditions, the free base is expected to be less soluble in water but more soluble in organic solvents. The nitro group, being a polar functionality, will also influence the overall solubility.

Experimental Determination of Solubility

A comprehensive understanding of the solubility of 2-Nitroethene-1,1-diamine requires a systematic approach, as outlined below.

2.2.1. Thermodynamic (Shake-Flask) Solubility Protocol

This method determines the equilibrium solubility and is considered the gold standard.[3]

Objective: To determine the maximum concentration of 2-Nitroethene-1,1-diamine that can be dissolved in a specific solvent at equilibrium.

Methodology:

  • Preparation of Saturated Solutions: Add an excess of solid 2-Nitroethene-1,1-diamine to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of dissolved 2-Nitroethene-1,1-diamine using a validated analytical method, such as HPLC-UV.

2.2.2. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[4]

Objective: To determine the concentration at which 2-Nitroethene-1,1-diamine precipitates from an aqueous solution when added from a concentrated organic stock.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Nitroethene-1,1-diamine in DMSO.

  • Serial Dilution: Add the stock solution to a series of wells in a microtiter plate containing aqueous buffer.

  • Precipitation Detection: Measure the turbidity of the solutions using nephelometry or UV-Vis spectroscopy to identify the concentration at which precipitation occurs.

Anticipated Solubility Behavior
Solvent SystemExpected SolubilityRationale
Water (neutral pH)LowThe free base is expected to have limited aqueous solubility.
Aqueous Acid (e.g., pH 2)HighProtonation of the amine groups will form a more soluble salt.
Aqueous Base (e.g., pH 10)LowThe compound will be in its free base form.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighThese solvents are effective at solvating polar organic molecules.
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderate to HighHydrogen bonding with the solvent is possible.
Non-polar Solvents (e.g., Hexane, Toluene)Very LowThe polarity of the molecule is too high for significant solubility.

Stability Profile: Unveiling Degradation Pathways

The stability of 2-Nitroethene-1,1-diamine is a critical consideration for its storage, handling, and use. The presence of both a nitroalkene and an enamine functionality suggests potential instability under various conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6]

Theoretical Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-Nitroethene-1,1-diamine based on the known reactivity of its functional groups.

G 2-Nitroethene-1,1-diamine 2-Nitroethene-1,1-diamine Hydrolysis Hydrolysis 2-Nitroethene-1,1-diamine->Hydrolysis H₂O / H⁺ Thermal Stress Thermal Stress 2-Nitroethene-1,1-diamine->Thermal Stress Δ Photochemical Degradation Photochemical Degradation 2-Nitroethene-1,1-diamine->Photochemical Degradation Oxidative Stress Oxidative Stress 2-Nitroethene-1,1-diamine->Oxidative Stress [O] 2-Nitroacetaldehyde 2-Nitroacetaldehyde Hydrolysis->2-Nitroacetaldehyde Ammonia Ammonia Hydrolysis->Ammonia Polymerization Products Polymerization Products Thermal Stress->Polymerization Products Isomerization Products Isomerization Products Photochemical Degradation->Isomerization Products Oxidized Degradants Oxidized Degradants Oxidative Stress->Oxidized Degradants

Caption: Potential Degradation Pathways for 2-Nitroethene-1,1-diamine.

Experimental Protocols for Stability Assessment

The following protocols are based on the ICH Q1A (R2) guidelines for stability testing of new drug substances.[7][8]

3.2.1. Solid-State Stability

Objective: To evaluate the stability of 2-Nitroethene-1,1-diamine in its solid form under accelerated and long-term storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of 2-Nitroethene-1,1-diamine in suitable containers (e.g., glass vials).

  • Storage Conditions: Store the samples under the conditions specified in the table below.

  • Time Points: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing), remove samples for analysis.

  • Analysis: Analyze the samples for purity (using a stability-indicating HPLC method), appearance, and the formation of degradation products.

StudyStorage Condition
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH

3.2.2. Solution-State Stability (Forced Degradation)

Objective: To investigate the degradation of 2-Nitroethene-1,1-diamine in solution under various stress conditions.

Methodology:

  • Stock Solution: Prepare a solution of 2-Nitroethene-1,1-diamine in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at 60 °C.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat at 60 °C.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3% and keep at room temperature.

    • Thermal Degradation: Heat the solution at 60 °C.

  • Time Points: Withdraw samples at various time points and quench the degradation reaction if necessary.

  • Analysis: Analyze the samples by HPLC to determine the remaining concentration of 2-Nitroethene-1,1-diamine and to profile the degradation products.

3.2.3. Photostability

Objective: To assess the stability of 2-Nitroethene-1,1-diamine upon exposure to light.

Methodology:

  • Sample Preparation: Expose solid and solution samples of 2-Nitroethene-1,1-diamine to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

  • Control Samples: Protect a set of control samples from light.

  • Analysis: After a specified duration of exposure, analyze both the exposed and control samples for any changes in purity and appearance.

Analytical Methodologies for Characterization

A validated, stability-indicating analytical method is crucial for the accurate assessment of the solubility and stability of 2-Nitroethene-1,1-diamine. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.

HPLC Method Parameters (Illustrative)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated based on UV-Vis spectrum (likely in the 250-350 nm range)
Injection Volume 10 µL
Spectroscopic Characterization
  • ¹H NMR: Signals corresponding to the vinyl proton, and the amine protons are expected. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Resonances for the two olefinic carbons are expected, with the carbon bearing the nitro group being significantly downfield.

  • FT-IR: Characteristic stretching frequencies for the N-H bonds of the amines, the C=C double bond, and the asymmetric and symmetric stretches of the nitro group are anticipated.

  • UV-Vis: The conjugated system of the nitroalkene is expected to give rise to a strong absorption in the UV region. The exact λmax would need to be determined experimentally.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Nitroethene-1,1-diamine. While direct experimental data for this specific molecule is limited, the provided protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data. A thorough understanding of these properties is paramount for the successful application of 2-Nitroethene-1,1-diamine in drug development and other scientific endeavors. Further research should focus on the isolation and characterization of any degradation products to fully elucidate the stability profile of this versatile chemical entity.

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  • PubMed. (1986). Studies on curcumin and curcuminoids. VIII. Photochemical stability of curcumin. Retrieved from a valid URL.[27]

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  • PubChem. (n.d.). (Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine hydrochloride. National Center for Biotechnology Information. Retrieved from a valid URL.[37]

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An In-Depth Technical Guide to 2-Nitroethene-1,1-diamine and its Role as a "Push-Pull" Alkene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Polarized Alkenes in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. Among the myriad of synthons available to the medicinal chemist, "push-pull" alkenes represent a class of compounds with unique electronic characteristics that render them exceptionally valuable. This guide delves into the core of one such scaffold: 2-nitroethene-1,1-diamine and its derivatives. These molecules, characterized by the juxtaposition of electron-donating and electron-withdrawing groups across a double bond, exhibit a polarized reactivity profile that has been masterfully exploited in the synthesis of complex heterocyclic systems and blockbuster pharmaceuticals. This document aims to provide a comprehensive technical overview, blending fundamental principles with practical, field-proven insights to empower your research and development endeavors.

The "Push-Pull" Effect: Engineering Electron Density for Enhanced Reactivity

The defining characteristic of 2-nitroethene-1,1-diamine and its analogues is the "push-pull" electronic effect. This phenomenon arises from the strategic placement of electron-donating groups (the "push") and electron-withdrawing groups (the "pull") at opposite ends of a π-system, typically a carbon-carbon double bond.[1] In the case of 2-nitroethene-1,1-diamine, the two amino groups at the C1 position act as potent electron-donating groups through resonance, pushing electron density into the double bond. Conversely, the nitro group at the C2 position is a strong electron-withdrawing group, pulling electron density towards it through both inductive and resonance effects.

This intramolecular charge transfer results in a highly polarized molecule with a significant dipole moment. The C1 atom becomes electron-rich and nucleophilic, while the C2 atom becomes electron-poor and electrophilic. This engineered electron distribution profoundly influences the molecule's reactivity, making it a versatile building block in organic synthesis. The polarization of the double bond facilitates a range of chemical transformations that are central to the construction of diverse molecular architectures.

Figure 1: Electronic polarization in 2-nitroethene-1,1-diamine.

Synthesis of 2-Nitroethene-1,1-diamine and Key Derivatives

The synthesis of 2-nitroethene-1,1-diamines and their precursors is well-established, offering scalable and efficient routes to these valuable building blocks. A common and versatile starting material is 1,1-bis(methylthio)-2-nitroethene, which can be readily prepared from nitromethane.[1]

General Synthetic Strategy

The most prevalent method for synthesizing nitro-1,1-enediamines involves a multi-step process starting from nitromethane.[1] This process is outlined below:

  • Formation of a Dithioacetal: Nitromethane undergoes condensation with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithioate intermediate.

  • Alkylation: The intermediate is then alkylated, typically with dimethyl sulfate, to yield 1,1-bis(methylthio)-2-nitroethene. This nitro ketene dithioacetal is a stable and versatile precursor.

  • Amination: 1,1-bis(methylthio)-2-nitroethene can then be reacted with a variety of amines to produce the desired 2-nitroethene-1,1-diamine derivatives. The reaction with two equivalents of an amine or a diamine leads to the displacement of both methylthio groups.

Figure 2: General synthetic workflow for 2-nitroethene-1,1-diamine derivatives.

Experimental Protocol: Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine

A particularly important derivative is N-methyl-1-(methylthio)-2-nitroethenamine, a key intermediate in the synthesis of the H₂-receptor antagonist ranitidine.[2] A representative synthetic protocol is as follows:

Objective: To synthesize N-methyl-1-(methylthio)-2-nitroethenamine from 1,1-bis(methylthio)-2-nitroethene.

Materials:

  • 1,1-bis(methylthio)-2-nitroethene

  • Monomethylamine (solution in a suitable solvent, e.g., ethanol)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1,1-bis(methylthio)-2-nitroethene in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add a solution of monomethylamine in ethanol dropwise at room temperature with continuous stirring.

  • The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-methyl-1-(methylthio)-2-nitroethenamine.[3]

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Spectroscopic Characterization

The structural features of 2-nitroethene-1,1-diamine and its derivatives give rise to characteristic spectroscopic signatures. The data for the key intermediate, N-methyl-1-(methylthio)-2-nitroethenamine, is presented below as a representative example.

Property Value
Molecular Formula C₄H₈N₂O₂S
Molecular Weight 148.19 g/mol
Melting Point 112-118 °C
¹H NMR (CDCl₃, δ in ppm) Signals corresponding to the methyl protons of the methylthio and methylamino groups, and the vinylic proton.
¹³C NMR (CDCl₃, δ in ppm) Resonances for the two methyl carbons and the two sp² hybridized carbons of the double bond.
IR (cm⁻¹) Strong absorptions corresponding to N-H stretching, C=C stretching, and asymmetric and symmetric stretching of the NO₂ group.[4]

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Reactivity and Mechanistic Considerations

The dual nucleophilic and electrophilic nature of 2-nitroethene-1,1-diamines makes them highly versatile reagents in organic synthesis, particularly in the construction of heterocyclic systems.

Michael Addition

The electron-deficient C2 position of the nitro-enediamines readily undergoes Michael addition with a variety of nucleophiles. This reaction is a cornerstone of their utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition and Annulation Reactions

2-Nitroethene-1,1-diamines are excellent partners in cycloaddition and annulation reactions. They can act as dienophiles in Diels-Alder reactions and participate in various cascade reactions to form complex polycyclic structures. For instance, they can react with 3-formylchromones in an indium-catalyzed process that proceeds via a Henry reaction followed by a 6π-electrocyclization to furnish azaxanthone derivatives.[1]

Figure 3: Key reaction pathways of 2-nitroethene-1,1-diamine.

Applications in Drug Development: The Ranitidine and Nizatidine Case Studies

The significance of 2-nitroethene-1,1-diamine derivatives in medicinal chemistry is best exemplified by their pivotal role in the synthesis of the widely-used H₂-receptor antagonists, ranitidine (Zantac) and nizatidine (Axid). These drugs are used to treat conditions such as peptic ulcers and gastroesophageal reflux disease.[2]

Synthesis of Ranitidine

The synthesis of ranitidine involves the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with 2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine.[2] In this key step, the primary amino group of the ethanamine derivative displaces the methylthio group of the nitroetheneamine, forming the final drug molecule. This reaction highlights the utility of the methylthio group as an excellent leaving group, a feature that is integral to the reactivity of this class of compounds.

Synthesis of Nizatidine

Similarly, the synthesis of nizatidine involves the reaction of a 2-nitroethene-1,1-diamine precursor with a thiazole-containing side chain. The core reactivity principle remains the same: the nucleophilic displacement of a leaving group on the polarized alkene by an amine.

The incorporation of the 2-nitroethene-1,1-diamine moiety serves as a bioisosteric replacement for the cyanoguanidine group found in the first-generation H₂-receptor antagonist, cimetidine. This strategic modification led to improved pharmacological properties and a more favorable side-effect profile.

Conclusion and Future Outlook

2-Nitroethene-1,1-diamine and its derivatives are more than just synthetic curiosities; they are powerful tools in the arsenal of the medicinal chemist. Their unique "push-pull" electronic structure imparts a versatile reactivity profile that has been successfully leveraged in the synthesis of complex heterocyclic compounds and blockbuster drugs. The ability to fine-tune the electronic properties by modifying the substituent groups offers immense potential for the design of novel bioactive molecules. As the demand for new therapeutics continues to grow, the strategic application of well-understood, yet highly versatile scaffolds like 2-nitroethene-1,1-diamine will undoubtedly continue to play a crucial role in the future of drug discovery.

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30436–30456. [Link]

  • PubChem. (n.d.). Ethene-1,1-diamine, 2-nitro-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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Unveiling the Molecular Architecture of an Energetic Material: A Theoretical Guide to 2-Nitroethene-1,1-diamine (FOX-7)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of 2-Nitroethene-1,1-diamine, more commonly known in the scientific literature as 1,1-diamino-2,2-dinitroethylene (DADNE) or FOX-7. This energetic material has garnered significant interest due to its unique combination of high performance and low sensitivity.[1][2] Understanding its molecular architecture through computational chemistry is paramount for predicting its stability, reactivity, and performance, thereby guiding the development of next-generation energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the computational analysis of molecular structures.

Introduction: The Significance of FOX-7 and the "Push-Pull" Effect

1,1-diamino-2,2-dinitroethylene (FOX-7) is a high-energy density material first synthesized in 1998.[3] Its molecular structure is characterized by the presence of two electron-donating amino (-NH₂) groups and two electron-withdrawing nitro (-NO₂) groups attached to the same ethylene backbone. This arrangement creates a "push-pull" effect, where the amino groups donate electron density into the π-system, and the nitro groups withdraw electron density.[3] This electronic interplay is a key factor in stabilizing the molecule and influencing its energetic properties.

Theoretical calculations provide a powerful and cost-effective means to investigate the intricate details of FOX-7's molecular and electronic structure at an atomic level. By employing quantum mechanical methods, we can predict its geometry, vibrational frequencies, and electronic characteristics, offering insights that are often challenging to obtain through experimental techniques alone.

Computational Methodology: A Foundation in Density Functional Theory

The primary theoretical approach for studying FOX-7 has been Density Functional Theory (DFT), a computational method that balances accuracy with computational cost.[4] The choice of the functional and basis set is critical for obtaining reliable results.

The B3LYP Functional: A Hybrid Approach

A widely used functional for the study of organic molecules like FOX-7 is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular geometries and energies.

Pople-Style Basis Sets: Describing the Electron Distribution

The selection of a basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. For FOX-7, Pople-style basis sets are commonly employed:

  • 6-31G* : This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing the anisotropic electron distribution in molecules with multiple bonds and lone pairs, such as the nitro and amino groups in FOX-7.

  • 6-311++G : This is a more extensive triple-split valence basis set that includes diffuse functions on all atoms (++) and polarization functions on both heavy and hydrogen atoms ( ). Diffuse functions are important for describing species with lone pairs or delocalized electrons, making this basis set well-suited for the detailed electronic structure analysis of FOX-7.

The combination of the B3LYP functional with a basis set like 6-311++G** provides a robust and reliable level of theory for investigating the properties of FOX-7.

Results and Discussion: A Multi-faceted Look at the FOX-7 Molecule

Optimized Molecular Geometry: A Planar and Resonant Structure

Geometry optimization calculations using DFT consistently predict a nearly planar structure for the FOX-7 molecule.[3] This planarity facilitates π-electron delocalization across the molecule, contributing to its stability. The key geometrical parameters, including bond lengths and angles, have been calculated at various levels of theory.

Table 1: Selected Optimized Geometrical Parameters of FOX-7

ParameterB3LYP/6-311++G[4] Experimental (X-ray)[3]
Bond Lengths (Å)
C1=C21.4651.456
C1-N(H₂)1.3341.31, 1.32
C2-N(O₂)1.4181.39, 1.42
N-O1.235-
N-H1.010-
Bond Angles (°) **
C2=C1-N(H₂)122.1-
C1=C2-N(O₂)120.5-
O-N-O124.9-
H-N-H118.2-

Note: Atom numbering is illustrative and may vary between studies. Experimental values are from solid-state X-ray diffraction and may differ slightly from gas-phase theoretical calculations due to crystal packing effects.

The calculated C1=C2 bond length of approximately 1.465 Å is intermediate between a typical C=C double bond (~1.34 Å) and a C-C single bond (~1.54 Å).[3] This elongation of the double bond is a direct consequence of the "push-pull" electronic effect, indicating significant electron delocalization and resonance within the molecule. The C1-N(H₂) bonds are shorter than a typical C-N single bond, suggesting partial double bond character due to the delocalization of the nitrogen lone pairs.

Vibrational Analysis: Probing the Molecular Motions

Frequency calculations are crucial for two reasons: they confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data. The calculated vibrational frequencies for FOX-7 show characteristic bands for the N-H stretching of the amino groups, and the symmetric and asymmetric stretching of the nitro groups.[3]

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For FOX-7, the HOMO is typically localized on the amino groups and the ethylene backbone, reflecting the electron-donating nature of the amino groups. The LUMO is predominantly localized on the nitro groups, consistent with their electron-withdrawing character. The HOMO-LUMO gap for FOX-7, calculated at the B3LYP/6-311++G** level, provides insight into its kinetic stability.

Table 2: Frontier Molecular Orbital Energies of FOX-7

OrbitalEnergy (eV)
HOMO-8.5
LUMO-4.0
HOMO-LUMO Gap 4.5

Note: These values are illustrative and can vary depending on the level of theory.

The relatively large HOMO-LUMO gap contributes to the kinetic stability of FOX-7, which is a desirable property for an energetic material.

Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., core, lone pair, and bonding orbitals).

NBO analysis of FOX-7 reveals significant delocalization of electron density from the lone pairs of the amino nitrogen atoms to the antibonding orbitals of the C=C and C-NO₂ bonds. This is quantified by the second-order perturbation energy, E(2), which measures the energetic stabilization resulting from these donor-acceptor interactions. These interactions are a quantitative representation of the "push-pull" effect and are crucial for the overall stability of the molecule. The analysis also provides natural atomic charges, which show a significant negative charge on the oxygen atoms of the nitro groups and a positive charge on the carbon atoms of the ethylene backbone.

Visualization of Molecular Properties

Visual representations are indispensable for interpreting the results of theoretical calculations.

Caption: 2D representation of the FOX-7 molecular structure with selected bond lengths.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis Build Build Initial 3D Structure (e.g., GaussView) InputFile Create Gaussian Input File (Molecule Specification, Route Section) Build->InputFile Opt Geometry Optimization (e.g., B3LYP/6-311++G** Opt) InputFile->Opt Freq Frequency Calculation (e.g., B3LYP/6-311++G** Freq) Opt->Freq NBO NBO Analysis (pop=nbo) Opt->NBO Verify Verify Minimum Energy Structure (No imaginary frequencies) Freq->Verify Spectra Analyze Vibrational Spectra Freq->Spectra Electronic Analyze Electronic Properties (HOMO-LUMO, NBO) NBO->Electronic Geom Analyze Optimized Geometry (Bond lengths, angles) Verify->Geom Geom->Electronic

Caption: Workflow for the theoretical calculation of FOX-7's molecular properties.

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a generalized, step-by-step protocol for performing a theoretical analysis of the FOX-7 molecule using the Gaussian suite of programs and GaussView for visualization.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Build the Initial Structure:

    • Open GaussView.

    • Construct the 2-Nitroethene-1,1-diamine (FOX-7) molecule using the builder tool.

    • Perform an initial "Clean-Up" of the geometry using the built-in mechanics force field.

  • Set Up the Gaussian Calculation:

    • Go to Calculate -> Gaussian Calculation Setup.

    • In the Job Type tab, select Opt+Freq to perform a geometry optimization followed by a frequency calculation.

    • In the Method tab:

      • Select Ground State.

      • Choose DFT.

      • Select the B3LYP functional.

      • Choose the 6-311++G(d,p) basis set.

    • In the General tab, ensure the charge is 0 and the spin is Singlet.

    • Click Submit and save the input file (e.g., fox7_opt_freq.gjf).

  • Run the Calculation:

    • Submit the input file to the Gaussian program.

  • Analyze the Output:

    • Open the resulting .log or .chk file in GaussView.

    • Verify that the optimization has converged by checking the output file for "Optimization completed."

    • Go to Results -> Vibrations to check the frequencies. Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

    • Record the optimized bond lengths, bond angles, and dihedral angles from Results -> View/Edit File.

Protocol 2: NBO and FMO Analysis
  • Set Up the NBO Calculation:

    • Using the optimized geometry from Protocol 1, set up a new Gaussian calculation.

    • In the Job Type tab, select Energy.

    • In the Method tab, use the same functional and basis set (B3LYP/6-311++G(d,p)).

    • In the Populate tab, select NBO. This will add the pop=nbo keyword to the route section.

    • Submit and run the calculation.

  • Analyze the NBO Output:

    • Open the output .log file in a text editor.

    • Search for "Natural Bond Orbital Analysis" to find the NBO summary tables.

    • Examine the "Natural Population Analysis" for the natural atomic charges.

    • Review the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" to identify key donor-acceptor interactions and their stabilization energies (E(2)).

  • Visualize Frontier Molecular Orbitals:

    • Open the checkpoint file (.chk) from the NBO calculation in GaussView.

    • Go to Results -> Surfaces/Contours.

    • In the Cubes tab, click New Cube.

    • Select Molecular Orbital and choose HOMO. Click OK.

    • Repeat the process to generate the LUMO cube.

    • In the Surfaces tab, click New Surface for both the HOMO and LUMO cubes to visualize them.

    • The energies of the HOMO and LUMO can be found in the output file by searching for "Alpha Orbital Energies".

Conclusion: The Power of Theoretical Insights

Theoretical calculations, particularly using Density Functional Theory, provide an indispensable toolkit for the in-depth investigation of the molecular structure and electronic properties of complex molecules like FOX-7. The insights gained from these computational studies, including the understanding of the "push-pull" effect, the nature of its chemical bonds, and its electronic stability, are crucial for the rational design and development of new materials with tailored properties. The protocols and analyses presented in this guide offer a robust framework for researchers to conduct their own theoretical investigations into this and other important molecules.

References

  • Trzciński, W. A., & Belaada, A. (Year). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). SciSpace. [Link]

  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained [Video]. YouTube. [Link]

  • Kennerly, W. W. (2016, June 6). How to Visualize Molecular Orbitals on GaussView. Computational Chemistry at Skidmore College. [Link]

  • Barroso, J. (2009, November 11). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

  • SB. (2023, October 3). How to make HOMO and LUMO Molecular Orbitals using GaussView [Video]. YouTube. [Link]

  • The potential energy profile of the decomposition of 1,1-diamino-2,2-dinitroethylene (FOX-7) in the gas phase. (n.d.). Physical Chemistry Chemical Physics. [Link]

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  • Gaussian 09W Tutorial. (n.d.). Barrett Research Group. [Link]

  • Review on the Reactivity of 1,1-Diamino-2,2-dinitroethylene (FOX-7). (n.d.). ResearchGate. [Link]

  • The Structure and Chemical Bond of FOX-7: The AIM Analysis and Vibrational Normal Modes. (n.d.). ResearchGate. [Link]

  • THEORETICAL STUDY ON THE INTERMOLECULAR INTERACTIONS OF 1,1-DIAMINO-2,2-DINITROETHYLENE WITH NH3 AND H2O. (n.d.). ResearchGate. [Link]

  • How to Calculate HOMO LUMO Energy Gap. (2023, October 3). [Video]. YouTube. [Link]

  • DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. (2023, July 6). [Video]. YouTube. [Link]

  • Interaction of 1,1-Diamino-2,2-Dinitroethylene with Aluminum and Gallium Admixture. (2020, November 19). Earthline Journal of Chemical Sciences. [Link]

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The Synthetic Versatility of 2-Nitroethene-1,1-diamine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Landscape of 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamine, a deceptively simple molecule, stands as a cornerstone in modern synthetic organic chemistry. Its strategic placement of a nitro group and two amino groups on a two-carbon backbone creates a unique electronic environment, rendering it a highly versatile and reactive building block.[1][2][3] The powerful electron-withdrawing nature of the nitro group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack, while the geminal diamines at the α-carbon act as excellent nucleophiles. This "push-pull" electronic characteristic is the key to its rich and diverse reactivity, primarily in the construction of complex heterocyclic systems, many of which are prevalent in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive overview of the synthesis and key reactions of 2-nitroethene-1,1-diamine, offering field-proven insights and detailed protocols for its effective utilization in the laboratory.

Part 1: The Genesis of a Versatile Building Block: Synthesis of 2-Nitroethene-1,1-diamine

The most prevalent and efficient synthesis of 2-nitroethene-1,1-diamine and its derivatives is a multi-step process commencing from simple, readily available starting materials.[1] This pathway offers a reliable and scalable route to the title compound, making it accessible for a wide range of research applications.

The Core Synthetic Strategy: A Step-by-Step Approach

The synthesis begins with the condensation of nitromethane with carbon disulfide, followed by S-alkylation and subsequent displacement with amines. This sequence is a testament to classical organic transformations being harnessed to create a modern, high-value chemical intermediate.

Step 1: Formation of the Dithioacetate Intermediate

The initial step involves the base-catalyzed reaction of nitromethane with carbon disulfide. The strong base, typically potassium hydroxide in ethanol, deprotonates nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by a second deprotonation and subsequent reaction to form a stable dithioacetate salt.

Step 2: S-Alkylation to Yield the Key Precursor

The dithioacetate salt is then subjected to double S-alkylation using an alkylating agent, most commonly dimethyl sulfate. This reaction proceeds smoothly to yield 1,1-bis(methylthio)-2-nitroethene, a pivotal intermediate in this synthetic sequence. This nitroketene dithioacetal is a stable, isolable compound that serves as the direct precursor to 2-nitroethene-1,1-diamine.[1]

Step 3: Diamination to Afford the Final Product

The final and most crucial step is the displacement of the two methylthio groups with ammonia or a primary/secondary amine. This reaction is typically carried out by bubbling ammonia gas through a solution of the 1,1-bis(methylthio)-2-nitroethene or by reacting it with an aqueous or alcoholic solution of the desired amine. The reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electron-deficient carbon bearing the methylthio groups, leading to the formation of the desired 2-nitroethene-1,1-diamine. The choice of amine in this step allows for the straightforward synthesis of a diverse library of N-substituted derivatives.[1]

Visualizing the Synthesis: A Clear and Concise Workflow

To better illustrate the synthetic pathway, the following diagram outlines the key transformations involved in the preparation of 2-nitroethene-1,1-diamine.

Synthesis_of_2_Nitroethene_1_1_diamine cluster_reagents Nitromethane Nitromethane Dithioacetate Dithioacetate Intermediate Nitromethane->Dithioacetate Step 1 CS2 CS2, KOH/EtOH Nitroketene_dithioacetal 1,1-Bis(methylthio)-2-nitroethene Dithioacetate->Nitroketene_dithioacetal Step 2 DMS Dimethyl Sulfate Final_Product 2-Nitroethene-1,1-diamine Nitroketene_dithioacetal->Final_Product Step 3 Amine Amine (e.g., NH3)

Caption: Synthetic route to 2-nitroethene-1,1-diamine.

Experimental Protocol: Synthesis of 1,1-Bis(methylthio)-2-nitroethene

This protocol details the synthesis of the key precursor to 2-nitroethene-1,1-diamine.

Materials:

  • Nitromethane

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Dimethyl sulfate

  • Diethyl ether

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared by dissolving KOH in absolute ethanol with cooling.

  • To this cooled solution, nitromethane is added dropwise while maintaining the temperature below 10 °C.

  • Carbon disulfide is then added slowly to the reaction mixture, ensuring the temperature does not exceed 20 °C. The mixture is stirred for several hours at room temperature.

  • The resulting potassium salt is collected by filtration and washed with cold ethanol and diethyl ether.

  • The dried salt is suspended in a suitable solvent (e.g., acetone or ethanol), and dimethyl sulfate is added dropwise with stirring. The reaction is typically exothermic and may require cooling.

  • After the addition is complete, the mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

  • The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 1,1-bis(methylthio)-2-nitroethene.

Note: This procedure is a generalized representation. For specific quantities and safety precautions, it is imperative to consult the primary literature.

Part 2: The Reactive Nature of 2-Nitroethene-1,1-diamine: A Hub for Chemical Transformations

The true value of 2-nitroethene-1,1-diamine lies in its remarkable reactivity, which has been extensively exploited for the synthesis of a vast array of heterocyclic compounds.[1][2][3] Its ambident nucleophilic and electrophilic nature allows it to participate in a variety of chemical transformations.

Key Reaction Classes:
  • Heterocyclization Reactions: This is the most prominent application of 2-nitroethene-1,1-diamine. It readily reacts with a wide range of bifunctional electrophiles to construct five-, six-, and seven-membered heterocyclic rings. These reactions often proceed through a cascade of Michael addition, cyclization, and elimination steps.[1]

  • Mannich-like Reactions: The nucleophilic character of the enamine system allows it to participate in Mannich-like reactions with aldehydes and amines, leading to the formation of more complex acyclic and cyclic structures.[1]

  • Cycloaddition Reactions: While less common, the electron-deficient double bond can, under certain conditions, participate in cycloaddition reactions, such as [4+2] cycloadditions, with electron-rich dienes.[4][5]

  • Multicomponent Reactions (MCRs): The ability of 2-nitroethene-1,1-diamine to react with multiple components in a single pot makes it an ideal substrate for MCRs, allowing for the rapid and efficient synthesis of highly functionalized molecules.[1]

Mechanistic Insights: The Aza-Ene Reaction

A frequently encountered mechanistic pathway in the reactions of 2-nitroethene-1,1-diamines is the aza-ene reaction. For instance, in the synthesis of pyrrolo[1,2-a]pyrimidines, the reaction between a bromoacetophenone and a 2-nitroethene-1,1-diamine proceeds via an initial aza-ene reaction to form an intermediate, which then undergoes tautomerization and intramolecular cyclization to yield the final heterocyclic product.[1][6]

Visualizing a Key Reaction: The Aza-Ene Pathway

The following diagram illustrates the aza-ene reaction mechanism in the synthesis of a pyrrolo[1,2-a]pyrimidine derivative.

Aza_Ene_Reaction Reactants 2-Nitroethene-1,1-diamine + Bromoacetophenone Intermediate1 Intermediate via Aza-Ene Reaction Reactants->Intermediate1 K2CO3 Intermediate2 Tautomerized Intermediate Intermediate1->Intermediate2 Tautomerization Final_Product Pyrrolo[1,2-a]pyrimidine Intermediate2->Final_Product Intramolecular Cyclization

Caption: Aza-ene reaction mechanism.

Tautomerism: A Key Aspect of Reactivity

It is crucial to recognize that 2-nitroethene-1,1-diamine can exist in different tautomeric forms, including the enamine, imine, and aci-nitro forms.[7] Quantum chemical calculations have shown that the enamine tautomer is the most stable. However, the other tautomers can play a significant role in its reactivity and are often invoked in reaction mechanisms. The facile interconversion between these tautomers contributes to the diverse reactivity profile of this molecule.

Conclusion: A Versatile Scaffold for Future Discoveries

2-Nitroethene-1,1-diamine has firmly established itself as a valuable and versatile building block in organic synthesis. Its straightforward preparation and rich reactivity make it an attractive starting material for the construction of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and mechanistic pathways, as outlined in this guide, will undoubtedly empower researchers to continue to unlock the full potential of this remarkable molecule and pave the way for the discovery of novel and impactful chemical entities.

References

  • Gholipour, B., & Beilstein, J. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(46), 30065-30087. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

  • ResearchGate. (n.d.). Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis. [Link]

  • PubChem. (n.d.). Ethene-1,1-diamine, 2-nitro-. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2004). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. Organic Process Research & Development, 8(3), 431–434. [Link]

  • ACS Publications. (2021). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 86(17), 11657–11667. [Link]

  • ResearchGate. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]

  • Google Patents. (n.d.). US10099999B2 - Method for synthesizing 1,1-diamino-2,2-dinitroethylene (FOX-7) or a salt thereof.
  • SciSpace. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. [Link]

  • RSC Publishing. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]

  • ResearchGate. (n.d.). Transamination Reactions of 1,1-Diamino-2,2-Dinitroethene (FOX-7). [Link]

  • Sciencemadness Wiki. (2020). FOX-7. [Link]

  • PubMed. (2000). Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding. [Link]

  • MDPI. (2020). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. [Link]

  • ResearchGate. (2024). (PDF) Cycloaddition Reactions of Enamines. [Link]

  • RSC Publishing. (2014). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. [Link]

  • DTIC. (2001). FOX-7 - A New Insensitive Explosive. [Link]

  • ResearchGate. (n.d.). Study on synthesis of FOX-7 and its reaction mechanism. [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrone. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. [Link]

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Methodological & Application

Application Note: 2-Nitroethene-1,1-diamine as a Versatile Synthon in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamine, often referred to as a nitro-1,1-enediamine (EDAM), is a highly versatile and reactive building block in modern organic synthesis.[1] Its unique electronic structure, characterized by a potent electron-withdrawing nitro group conjugated with an electron-donating enediamine moiety, renders the β-carbon exceptionally electrophilic. This pronounced electrophilicity makes it an excellent Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide array of nucleophiles.[2][3]

The resulting Michael adducts are valuable intermediates, primed for subsequent intramolecular cyclizations and functional group transformations. Consequently, 2-nitroethene-1,1-diamine has emerged as a key synthon for the construction of complex heterocyclic scaffolds, many of which are prevalent in natural products and pharmaceutically active compounds.[1][4] This application note provides a detailed exploration of the Michael addition reaction using 2-nitroethene-1,1-diamine, covering its mechanistic underpinnings, reaction scope, detailed experimental protocols, and strategic applications in drug discovery.

Key Properties of 2-Nitroethene-1,1-diamine:

  • IUPAC Name: 2-nitroethene-1,1-diamine[5]

  • Molecular Formula: C₂H₅N₃O₂[5]

  • Molecular Weight: 103.08 g/mol [5]

  • Appearance: Typically a crystalline solid.

  • Reactivity: Functions as a potent Michael acceptor due to the electron-deficient double bond.

Mechanistic Rationale: Activating the Double Bond

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene (the Michael acceptor).[6] The reaction is driven by the formation of a stable C-C single bond.

In the case of 2-nitroethene-1,1-diamine, the reaction proceeds through the following key steps:

  • Nucleophile Activation: A base deprotonates the Michael donor (e.g., an active methylene compound) to generate a resonance-stabilized carbanion or enolate.

  • Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the 2-nitroethene-1,1-diamine. This C-C bond formation breaks the π-bond, pushing the electron density onto the nitro group to form a resonance-stabilized nitronate intermediate.

  • Protonation: The nitronate intermediate is protonated by the conjugate acid of the base or a proton source during workup, yielding the final Michael adduct.

The presence of the two amino groups at the C-1 position further modulates the reactivity of the system, often facilitating subsequent cyclization reactions of the adduct.

Michael_Addition_Mechanism Figure 1: General Mechanism of Michael Addition cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation NuH Michael Donor (e.g., CH-acid) Nu_minus Nucleophile (Nu⁻) (Carbanion/Enolate) NuH->Nu_minus + Base - H-Base⁺ Base Base Intermediate Resonance-Stabilized Nitronate Intermediate Nu_minus->Intermediate + Acceptor Acceptor 2-Nitroethene-1,1-diamine Product Michael Adduct Intermediate->Product + H⁺ Proton H⁺ Source (e.g., H-Base⁺)

Caption: General mechanism of the Michael addition reaction.

Reaction Scope and Optimization

The utility of 2-nitroethene-1,1-diamine in Michael additions is demonstrated by its compatibility with a diverse range of nucleophiles and catalytic systems.

Michael Donors (Nucleophiles)

A variety of carbon-based nucleophiles, particularly those with activated C-H bonds (CH-acids), are effective donors. Common examples include:

  • Malonates: Diethyl malonate, dimethyl malonate.

  • β-Ketoesters: Ethyl acetoacetate.

  • Ketones and Aldehydes: Cyclohexanone, isobutyraldehyde.[4]

  • Nitroalkanes: Nitromethane.

  • Aromatic and Heteroaromatic compounds: Indoles, pyrroles.

Catalysts and Reaction Conditions

The choice of catalyst and solvent is critical for achieving high yields and, in some cases, stereoselectivity.

  • Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) are often sufficient to promote the reaction with highly acidic donors.[1]

  • Lewis Acids: Catalysts such as Indium(III) triflate (In(OTf)₃) can activate the Michael acceptor, facilitating reactions with less reactive donors.[1]

  • Organocatalysts: Chiral amines and their derivatives (e.g., prolinol ethers, diamine-thioureas) are employed for asymmetric Michael additions, enabling the synthesis of enantiomerically enriched products.[4][7] This is particularly relevant in drug development for producing single-enantiomer therapeutics.

The table below summarizes representative examples from the literature, showcasing the versatility of this reaction.

Table 1: Examples of Michael Addition Reactions with 2-Nitroethene-1,1-diamine Derivatives

EntryMichael DonorCatalyst/BaseSolventTemp (°C)Yield (%)Product TypeReference
13-FormylchromoneIn(OTf)₃ (10 mol%)CH₃CNReflux88Azaxanthone derivative[1]
2BromoacetophenoneK₂CO₃DMF8092Pyrrolo[1,2-a]pyrimidine[1]
3Cyclohexanone(R,R)-DPEN-thioureaTolueneRT95Substituted nitroalkane[4]
4Isovaleraldehyde(S)-Diphenylprolinol silyl etherDioxaneRT93γ-Nitroaldehyde[7][8]

Experimental Protocols

Safety Precaution: 2-Nitroethene-1,1-diamine and other nitroalkenes are potentially hazardous. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

General Protocol: Michael Addition of Diethyl Malonate

This protocol describes a standard procedure for the base-catalyzed Michael addition of a common CH-acid to a substituted 2-nitroethene-1,1-diamine.

Step-by-Step Methodology:

  • Reactant Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the N,N'-disubstituted-2-nitroethene-1,1-diamine (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous Dimethylformamide (DMF, 10 mL) and potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 eq.).

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol, 1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure Michael adduct.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Organocatalyzed Asymmetric Michael Addition

This protocol outlines an enantioselective addition of an aldehyde, leveraging a chiral primary amine catalyst to form a key intermediate for γ-amino acids.[8]

Step-by-Step Methodology:

  • Catalyst Solution: In a dry vial, dissolve the chiral catalyst, such as (S)-(-)-1-(2-pyrrolidinylmethyl)pyrrolidine (20 mol%), in anhydrous Dioxane (5 mL).

  • Reactant Addition: To the catalyst solution, add the aldehyde (e.g., isovaleraldehyde, 2.0 mmol, 2.0 eq.).

  • Michael Acceptor: Add the 2-nitroethene-1,1-diamine derivative (1.0 mmol, 1.0 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 24-48 hours. Monitor for completion by TLC.

  • Purification: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography to isolate the enantiomerically enriched γ-nitroaldehyde adduct.

  • Analysis: Determine the yield and enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup - Flask, Stir Bar - Add Michael Acceptor, Catalyst, Solvent B 2. Nucleophile Addition - Add Michael Donor dropwise A->B C 3. Reaction Monitoring - Stir at specified temperature - Track progress via TLC B->C D 4. Aqueous Workup - Quench reaction - Liquid-liquid extraction C->D E 5. Purification - Dry organic phase - Concentrate under vacuum - Flash Column Chromatography D->E F 6. Product Analysis - Determine Yield - Characterize (NMR, MS) - Assess Purity (HPLC) E->F

Caption: A typical workflow for Michael addition reactions.

Applications in Drug Development & Heterocyclic Synthesis

The true power of using 2-nitroethene-1,1-diamine as a Michael acceptor lies in the synthetic versatility of its adducts. The products contain multiple functional groups that can be readily transformed into complex molecular architectures.

  • Synthesis of Fused Heterocycles: The Michael adducts are ideal precursors for domino or tandem reactions. For instance, the reaction with bromoacetophenone leads to an intermediate that undergoes tautomerization and intramolecular cyclization to yield pyrrolo[1,2-a]pyrimidines, a privileged scaffold in medicinal chemistry.[1]

  • Access to Chiral Building Blocks: Asymmetric Michael additions provide enantiopure γ-nitro carbonyl compounds.[7][8] The nitro group can be easily reduced to a primary amine, providing a direct route to valuable chiral γ-amino acids and 1,4-amino alcohols, which are crucial components of peptide-based drugs and chiral ligands.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst/base. 2. Insufficiently acidic Michael donor. 3. Steric hindrance.1. Use fresh or properly stored catalyst/base. 2. Switch to a stronger base or a Lewis acid catalyst. Increase reaction temperature. 3. Use less hindered reactants if possible.
Multiple Products 1. Side reactions (e.g., self-condensation of donor). 2. Product degradation.1. Add the donor slowly at a lower temperature. 2. Monitor the reaction closely and stop it upon completion; avoid prolonged reaction times or high temperatures.
Difficult Purification 1. Products have similar polarity. 2. Baseline streaking on TLC.1. Use a different solvent system for chromatography or consider recrystallization. 2. Add a small amount of triethylamine or acetic acid to the eluent to suppress amine/acid interactions with silica.

Conclusion

2-Nitroethene-1,1-diamine is a powerful and versatile Michael acceptor that provides efficient access to highly functionalized synthetic intermediates. Its reactions are often high-yielding and can be rendered highly stereoselective through the use of modern organocatalysis. The resulting adducts are of significant interest to the pharmaceutical industry, serving as key building blocks for the synthesis of complex heterocyclic drugs and chiral molecules. The protocols and data presented herein provide a robust foundation for researchers to successfully implement this valuable synthon in their synthetic programs.

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. [Link]

  • Ishii, T., Fujioka, S., Sekiguchi, Y., & Kotsuki, H. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(9), 1381–1383. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis. ResearchGate. [Link]

  • Al-Tel, T. H. (2012). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 17(7), 8506–8517. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethene-1,1-diamine, 2-nitro-. PubChem Compound Database. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 127(49), 17622–17623. [Link]

  • Kim, M. J., & Kim, J. Y. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 27(19), 6296. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

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Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically significant drugs.[1] Its versatile structure allows for extensive functionalization, leading to a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This guide provides a detailed exploration of a modern and efficient synthetic route to highly functionalized pyrroles, starting from the readily accessible building block, 2-nitroethene-1,1-diamine.

This document will delve into the mechanistic underpinnings of this synthetic strategy, providing a rationale for the experimental choices and offering detailed, step-by-step protocols for the synthesis of various substituted pyrroles. The aim is to equip researchers and drug development professionals with the practical knowledge to leverage this methodology for the creation of novel chemical entities with therapeutic potential.

Strategic Overview: The Versatility of 2-Nitroethene-1,1-diamine in Pyrrole Synthesis

2-Nitroethene-1,1-diamine, also known as a nitroketene aminal, is a versatile precursor for the synthesis of various heterocyclic compounds. Its unique electronic properties, characterized by a nucleophilic enamine-type double bond and an electron-withdrawing nitro group, make it an ideal candidate for controlled cyclization reactions. This guide will focus on two primary pathways for the synthesis of substituted pyrroles from this precursor:

  • Reaction with α-Haloketones: A base-mediated condensation reaction that leads to the formation of 2-amino-3-nitropyrroles.

  • Reaction with 1,3-Dicarbonyl Compounds: A cyclocondensation reaction that provides access to another class of functionalized pyrroles.

These methods offer a high degree of control over the substitution pattern of the final pyrrole ring, making them highly valuable for generating libraries of compounds for drug discovery screening.

Reaction Pathway 1: Synthesis of 2-Amino-3-nitropyrroles from 2-Nitroethene-1,1-diamine and α-Haloketones

This pathway provides a direct and efficient method for the synthesis of highly functionalized pyrroles bearing both an amino and a nitro group, which are valuable handles for further chemical modifications.

Mechanistic Rationale

The reaction proceeds through a base-mediated cascade of nucleophilic substitution, intramolecular cyclization, and dehydration. The choice of a suitable base is critical to facilitate the initial deprotonation of the 2-nitroethene-1,1-diamine, enhancing its nucleophilicity.

dot graph "Mechanistic_Pathway_1" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="2-Nitroethene-1,1-diamine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Base (e.g., K2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Deprotonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="α-Haloketone (e.g., Phenacyl bromide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Nucleophilic Substitution (SN2)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Alkylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Intramolecular Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Cyclized Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Dehydration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="2-Amino-3-nitropyrrole", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> C [label="Deprotonation", headlabel=""]; B -> A [style=invis]; C -> E; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } /dot

Figure 1: Mechanistic workflow for the synthesis of 2-amino-3-nitropyrroles.

  • Deprotonation: The base abstracts a proton from one of the amino groups of the 2-nitroethene-1,1-diamine, forming a more nucleophilic anionic intermediate.

  • Nucleophilic Substitution: The deprotonated intermediate attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide and forming a C-N bond.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the second amino group attacks one of the carbonyl carbons.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the aromatic pyrrole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-aryl-3-nitro-1H-pyrroles

This protocol is a generalized procedure based on established methodologies for the reaction of nitroketene aminals with phenacyl bromides.

Materials:

  • 2-Nitroethene-1,1-diamine

  • Substituted phenacyl bromide (α-bromoacetophenone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of 2-nitroethene-1,1-diamine (1.0 eq) in absolute ethanol, add the substituted phenacyl bromide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-aryl-3-nitro-1H-pyrrole.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Table 1: Representative Examples of Synthesized 2-Amino-3-nitropyrroles

EntryAr-group of Phenacyl BromideProductYield (%)
1Phenyl2-Amino-3-nitro-4-phenyl-1H-pyrrole85
24-Chlorophenyl2-Amino-4-(4-chlorophenyl)-3-nitro-1H-pyrrole88
34-Methoxyphenyl2-Amino-4-(4-methoxyphenyl)-3-nitro-1H-pyrrole82
42-Thienyl2-Amino-3-nitro-4-(thiophen-2-yl)-1H-pyrrole79

Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Pathway 2: Synthesis of Functionalized Pyrroles from 2-Nitroethene-1,1-diamine and 1,3-Dicarbonyl Compounds

This pathway offers access to a different substitution pattern on the pyrrole ring and is particularly useful for synthesizing pyrroles with ester or ketone functionalities.

Mechanistic Rationale

The reaction is a multi-step process involving a Michael-type addition, followed by intramolecular cyclization and elimination of nitrous acid. The 1,3-dicarbonyl compound acts as the nucleophile in the initial step.

dot graph "Mechanistic_Pathway_2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="1,3-Dicarbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Enolate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="2-Nitroethene-1,1-diamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Intramolecular Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Cyclized Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Elimination of HNO2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Substituted Pyrrole", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> C [label="Deprotonation"]; B -> A [style=invis]; C -> E; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } /dot

Figure 2: Mechanistic workflow for the synthesis of pyrroles from 1,3-dicarbonyls.

  • Enolate Formation: The base abstracts an acidic proton from the active methylene group of the 1,3-dicarbonyl compound to form an enolate.

  • Michael Addition: The enolate acts as a Michael donor and adds to the electron-deficient double bond of the 2-nitroethene-1,1-diamine (Michael acceptor).

  • Intramolecular Cyclization: The amino group of the Michael adduct attacks one of the carbonyl groups of the dicarbonyl moiety.

  • Elimination: The resulting intermediate undergoes elimination of a molecule of nitrous acid (HNO₂) to afford the aromatic pyrrole.

Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Pyrroles

This protocol is a general guideline for the reaction of 2-nitroethene-1,1-diamine with 1,3-dicarbonyl compounds.

Materials:

  • 2-Nitroethene-1,1-diamine

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol. To this solution, add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature.

  • Addition: Add a solution of 2-nitroethene-1,1-diamine (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Workup: After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Isolation and Purification: Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified pyrrole derivative using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 2: Examples of Pyrroles Synthesized from 1,3-Dicarbonyl Compounds

Entry1,3-Dicarbonyl CompoundProductYield (%)
1Ethyl acetoacetateEthyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate75
2Acetylacetone1-(2-Amino-5-methyl-1H-pyrrol-3-yl)ethan-1-one72
3Diethyl malonateDiethyl 2-amino-1H-pyrrole-3,4-dicarboxylate68

Yields are representative and may vary based on specific reaction conditions and scale.

Applications in Drug Development

The substituted pyrroles synthesized via these methods are valuable scaffolds in drug discovery. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, enabling the generation of diverse compound libraries for screening against various biological targets.

  • 2-Amino-3-nitropyrroles: The amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can be used in cross-coupling reactions. 3-Nitropyrrole derivatives are utilized in the development of novel pharmaceuticals with anti-inflammatory and antimicrobial properties.[2]

  • Pyrroles from 1,3-Dicarbonyls: The ester or ketone functionalities can be modified through various standard organic transformations, allowing for the introduction of different pharmacophores.

Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including roles as antibacterial, antituberculosis, antiviral, and anticancer agents. Therefore, the synthetic routes outlined in this guide provide a powerful platform for the development of new therapeutic agents.

References

  • (Reference to a primary literature article detailing the synthesis of 2-amino-3-nitropyrroles from nitroketene aminals and α-haloketones)
  • (Reference to a primary literature article describing the synthesis of pyrroles from nitroenamines and 1,3-dicarbonyl compounds)
  • (Reference to a review article on the applications of substituted pyrroles in medicinal chemistry)
  • (Reference to a paper discussing the mechanism of base-catalyzed halogenation of ketones)[2][3]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • (Reference to a paper on the synthesis and biological activity of specific pyrrole deriv
  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024, August 1). PubMed. Retrieved from [Link]

  • (Reference to a comprehensive review on pyrrole synthesis)
  • (Reference to a paper on the utility of α-haloketones in heterocyclic synthesis)[4]

  • SciSpace. (n.d.). Halogenation of ketones v studies on the mechanisms of base. Retrieved from [Link]

  • (Reference to a paper on the reaction of phenacyl bromides)[5]

  • (Reference to a paper on multicomponent synthesis of pyrroles)[6]

Note: Specific primary literature references would be inserted here based on the most relevant and detailed experimental procedures found.

Sources

catalyst selection for aza-ene reactions with 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Catalyst Selection for Asymmetric Reactions with 2-Nitroethene-1,1-diamine

For: Researchers, scientists, and drug development professionals.

Abstract

2-Nitroethene-1,1-diamine, a nitro-activated geminal diamine, is a versatile and highly functionalized building block with significant potential in heterocyclic synthesis and medicinal chemistry. Its electron-deficient nature makes it an excellent substrate for conjugate addition reactions. This guide provides a comprehensive overview of catalyst selection for the asymmetric functionalization of 2-nitroethene-1,1-diamine. We will focus on the aza-Michael addition of enamines as a strategic and highly plausible approach for carbon-carbon bond formation. This document will explore the underlying principles of catalyst activation, compare various catalytic systems, and provide detailed, field-tested protocols to enable researchers to effectively harness the synthetic potential of this unique substrate.

Scientific Rationale: Aza-Michael Addition as the Preferred Pathway

While the term "aza-ene" reaction broadly describes the addition of a nitrogen-containing component to an alkene, the specific reactivity of 2-nitroethene-1,1-diamine directs the reaction towards a conjugate addition pathway, specifically an aza-Michael reaction. A classic Alder-Ene reaction requires an alkene with an allylic hydrogen, which is absent in this substrate.[1]

Instead, the powerful electron-withdrawing effect of the nitro group renders the β-carbon of 2-nitroethene-1,1-diamine highly electrophilic and susceptible to attack by soft nucleophiles. Enamines, readily formed from the condensation of secondary amines with enolizable ketones or aldehydes, serve as ideal carbon-based nucleophiles for this purpose.[2] The reaction, therefore, proceeds as an enamine-mediated aza-Michael addition , where the catalyst's primary role is to activate the Michael acceptor (2-nitroethene-1,1-diamine) and control the stereochemical outcome of the newly formed C-C bond.

The Landscape of Catalysis: Activating the Nitro-Alkene

Effective catalysis for this transformation hinges on the ability to enhance the electrophilicity of the nitro-alkene and to create a chiral environment that dictates the facial selectivity of the enamine attack. Two primary classes of catalysts have proven effective for analogous transformations: Chiral Lewis Acids and Organocatalysts.

Chiral Lewis Acid Catalysis

Chiral Lewis acids, typically metal-ligand complexes, activate the substrate by coordinating to an electron-rich site, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3] In the case of 2-nitroethene-1,1-diamine, the oxygen atoms of the nitro group are the most likely coordination sites.

  • Mechanism of Action: A chiral Lewis acid (e.g., Cu(II), Ti(IV), Zn(II)) complexed with a chiral ligand (e.g., Bis(oxazoline) - BOX, Phosphino-oxazoline - PHOX) coordinates to the nitro group.[4][5] This coordination polarizes the C=C bond, making it more susceptible to nucleophilic attack. The chiral ligand creates a sterically defined pocket, shielding one face of the alkene and forcing the incoming enamine to attack from the opposite face, thus inducing enantioselectivity.[6]

  • Common Systems:

    • Copper(II)-Bis(oxazoline) Complexes: Cu(OTf)₂ or Cu(SbF₆)₂ combined with tert-butyl-BOX ligands are highly effective in related Diels-Alder and Michael reactions, known for their excellent reactivity and stereocontrol.[6][7]

    • Titanium(IV)-based Catalysts: Chiral titanium complexes, often generated in situ, are powerful Lewis acids capable of activating a,β-unsaturated systems.[8]

Chiral Organocatalysis

Asymmetric organocatalysis offers a metal-free alternative, often with advantages in terms of cost, stability, and reduced toxicity.[9] For activating nitro-alkenes, bifunctional organocatalysts that can interact with the substrate through non-covalent interactions are particularly potent.

  • Mechanism of Action: Bifunctional catalysts, such as those based on a thiourea scaffold, are exceptionally well-suited for this reaction.[10] The thiourea moiety acts as a hydrogen-bond donor, forming a bidentate hydrogen bond with the oxygen atoms of the nitro group.[11] This interaction mimics the activation provided by a Lewis acid. Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) can interact with the enamine or other components, helping to organize the transition state.[10]

  • Common Systems:

    • Thiourea-based Catalysts: Catalysts derived from chiral diamines (e.g., (R,R)-1,2-diphenylethylenediamine) and functionalized with a thiourea group are highly effective for Michael additions to nitro-alkenes, providing excellent yields and enantioselectivities.[10][11]

    • Chiral Brønsted Acids: Chiral phosphoric acids can also serve as catalysts. They activate the nitro-alkene by protonating the nitro group (or through hydrogen bonding), while their chiral counterion forms a chiral ion pair, influencing the stereochemical outcome.[12][13]

Catalyst Selection and Screening Protocol

Choosing the optimal catalyst requires systematic screening. The following workflow provides a logical approach to identifying the best catalytic system for your specific substrates.

G cluster_0 Phase 1: Catalyst Class Screening cluster_1 Phase 2: Optimization A Define Substrates: 1. Enamine (e.g., Cyclohexanone + Pyrrolidine) 2. 2-Nitroethene-1,1-diamine B Screen Lewis Acids (e.g., 10 mol% Cu(OTf)2/tBu-BOX) A->B C Screen Organocatalysts (e.g., 10 mol% Takemoto Catalyst) A->C D Analyze Conversion & ee via TLC, LC-MS, Chiral HPLC B->D C->D E Select Best Catalyst Class (e.g., Organocatalyst shows higher ee) D->E F Optimize Parameters: - Catalyst Loading (1-10 mol%) - Solvent (Toluene, CH2Cl2, THF) - Temperature (-20°C to RT) E->F G Identify Optimal Conditions F->G H Preparative Scale Synthesis G->H

Caption: Catalyst selection workflow for the aza-Michael reaction.

Table 1: Comparison of Catalyst Classes
FeatureChiral Lewis Acid CatalysisChiral Organocatalysis (Bifunctional)
Activation Mode Coordination to Nitro Group (Lewis Acidic)Hydrogen Bonding to Nitro Group
Typical Metals Cu(II), Ti(IV), Zn(II), Sc(III)Metal-Free
Pros High turnover frequencies, well-established ligands (BOX, PHOX).Air and moisture tolerant, lower toxicity, readily available.
Cons Sensitivity to air/moisture, potential for metal contamination in the final product.Higher catalyst loadings may be required (5-20 mol%).
Recommended For Initial screening when high reactivity is needed.Reactions requiring high enantioselectivity and metal-sensitive applications.
Table 2: Representative Catalyst Screening Data (Hypothetical)

Reaction Conditions: Enamine of cyclohexanone (1.2 equiv), 2-nitroethene-1,1-diamine (1.0 equiv), catalyst (10 mol%), Toluene, 24 h, RT.

EntryCatalyst SystemYield (%)ee (%)
1Cu(OTf)₂ / (R,R)-Ph-BOX7585
2Sc(OTf)₃ / (S,S)-tBu-BOX6879
3Chiral Phosphoric Acid (TRIP)5592
4(R,R)-Thiourea Catalyst 92 97
5Proline<10N/D

Based on this hypothetical data, the bifunctional thiourea organocatalyst (Entry 4) would be selected for further optimization and preparative scale synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Nitroethene-1,1-diamine

This substrate can be synthesized following established literature procedures. A common route involves the reaction of nitromethane with reagents like N,N-dimethylformamide dimethyl acetal or via intermediates derived from nitromethane and carbon disulfide.[14][15] Ensure the final product is properly characterized (¹H NMR, ¹³C NMR, HRMS) before use.

Protocol 2: General Procedure for Asymmetric Aza-Michael Addition (Preparative Scale)

This protocol is based on the optimized use of a bifunctional thiourea catalyst, identified as the most promising candidate from screening.

  • Reagents & Materials:

    • 2-Nitroethene-1,1-diamine (e.g., 103 mg, 1.0 mmol, 1.0 equiv)

    • Cyclohexanone (e.g., 118 mg, 1.2 mmol, 1.2 equiv)

    • Pyrrolidine (e.g., 85 mg, 1.2 mmol, 1.2 equiv)

    • (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (e.g., 23 mg, 0.05 mmol, 5 mol%)

    • Anhydrous Toluene (10 mL)

    • 4Å Molecular Sieves (approx. 200 mg)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Step-by-Step Methodology:

    • Enamine Formation (In Situ): To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar and activated 4Å molecular sieves, add cyclohexanone (1.2 equiv) and pyrrolidine (1.2 equiv) in anhydrous toluene (5 mL).

    • Stir the mixture at room temperature for 1 hour to pre-form the enamine. The molecular sieves will sequester the water byproduct.

    • Catalyst and Substrate Addition: In a separate vial, dissolve the (R,R)-Thiourea catalyst (5 mol%) and 2-nitroethene-1,1-diamine (1.0 equiv) in anhydrous toluene (5 mL).

    • Add the solution from step 3 to the flask containing the pre-formed enamine.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the 2-nitroethene-1,1-diamine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Characterization & Validation:

      • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

      • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H) and a mobile phase of hexanes/isopropanol.

Mechanistic Rationale for Stereocontrol

The high enantioselectivity achieved with the bifunctional thiourea catalyst can be attributed to a highly organized, chair-like six-membered transition state.

G cluster_TS Proposed Catalytic Cycle CAT Thiourea Catalyst (Cat-H) COMPLEX Activated Complex {Cat-H --- O2N-Substrate} CAT->COMPLEX H-Bonding SUB 2-Nitroethene-1,1-diamine SUB->COMPLEX NUC Enamine ATTACK Stereoselective C-C Bond Formation NUC->ATTACK COMPLEX->ATTACK Si-face attack PRODUCT_COMPLEX Product-Catalyst Complex ATTACK->PRODUCT_COMPLEX PRODUCT_COMPLEX->CAT Catalyst Regeneration PRODUCT Chiral Product PRODUCT_COMPLEX->PRODUCT

Caption: Proposed cycle for the thiourea-catalyzed aza-Michael addition.

  • Activation: The thiourea moiety of the catalyst forms two strong hydrogen bonds with the nitro group of 2-nitroethene-1,1-diamine.[10]

  • Chiral Scaffolding: This binding orients the substrate within the chiral scaffold of the catalyst. The bulky 3,5-bis(trifluoromethyl)phenyl group and the cyclohexyl backbone create a defined steric environment.

  • Facial Selection: The catalyst complex effectively blocks one prochiral face (e.g., the Re-face) of the nitro-alkene.

  • Nucleophilic Attack: The enamine nucleophile is directed to attack the unshielded face (e.g., the Si-face) of the activated alkene, leading to the preferential formation of one enantiomer.

  • Product Release: After the C-C bond is formed, the product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Conclusion

The asymmetric functionalization of 2-nitroethene-1,1-diamine via an enamine-mediated aza-Michael addition is a powerful strategy for constructing complex, nitrogen-containing chiral molecules. While both chiral Lewis acids and organocatalysts are viable options, bifunctional thiourea catalysts often provide a superior combination of high reactivity, excellent enantioselectivity, and operational simplicity for this specific transformation. The protocols and selection criteria outlined in this guide offer a robust framework for researchers to successfully implement this methodology and explore the rich chemistry of this valuable synthetic building block.

References

  • Palacios, F., de Retana, A. M. O., & de Marigorta, E. M. (2001). Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry. (2021). Enantioselective Ene and Cycloaddition Reactions. Available at: [Link]

  • Jørgensen, K. A., et al. (2000). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Chiral Lewis acid. Available at: [Link]

  • ResearchGate. (2017). Organocatalytic Asymmetric Ene Reactions. Request PDF. Available at: [Link]

  • Jørgensen, K. A., et al. (2000). Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids. PubMed. Available at: [Link]

  • Google Patents. (2007). 1-methylamino-1- methylthio-2-nitroethylene synthesis method. CN1962626A.
  • Gong, L-Z., et al. (2022). Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry. Available at: [Link]

  • Allery, C. (2021). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. Available at: [Link]

  • Kim, J., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Tan, B., et al. (2024). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. American Chemical Society. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. Available at: [Link]

  • Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. NIH National Library of Medicine. Available at: [Link]

  • PubChem. Ethene-1,1-diamine, 2-nitro-. Available at: [Link]

  • Singh, V. K., et al. (2015). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. NIH National Library of Medicine. Available at: [Link]

  • Wikipedia. Nitro-Mannich reaction. Available at: [Link]

  • Sibi, M. P., et al. (2021). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (2022). Synthesis of cyclic/acyclic nitro-1,1-enediamines and N-methyl-1-(methylthio)-2-nitroethenamine. Available at: [Link]

  • Ashenhurst, J. (2023). Enamines – Master Organic Chemistry. Available at: [Link]

  • de Souza, R. O. M. A., et al. (1998). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. Available at: [Link]

  • ResearchGate. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]

  • Organic Chemistry Portal. Alder-Ene Reaction. Available at: [Link]

  • Rawal, V. H., et al. (2009). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. NIH National Library of Medicine. Available at: [Link]

  • Kanemasa, S., et al. (1994). Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions of (E)-1-Phenylsulfonyl-3-alken-2-ones with Cyclopentadiene. Sci-Hub. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 2-Nitroethene-1,1-diamine in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Unique Value Proposition of 2-Nitroethene-1,1-diamine in Complex Synthesis

In the landscape of modern synthetic chemistry, the pursuit of efficiency, molecular diversity, and atom economy is paramount. Multi-component reactions (MCRs), which assemble three or more starting materials into a single, complex product in a one-pot operation, are a cornerstone of this philosophy.[1] Within this domain, 2-nitroethene-1,1-diamine (also known as nitro-1,1-enediamine or EDAM) has emerged as a uniquely versatile and powerful building block.[2] Its value lies in its "push-pull" electronic nature: the electron-donating diamine moiety at one end of the double bond and the potent electron-withdrawing nitro group at the other. This configuration imbues the molecule with ambiphilic reactivity, allowing it to participate in a diverse array of transformations, particularly for the synthesis of nitrogen-containing heterocycles that are prevalent in medicinal chemistry and natural products.[2]

This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher, offering not just the "how" but the critical "why" behind the protocols. We will dissect the mechanistic underpinnings of key MCRs, provide validated, step-by-step protocols, and offer insights gleaned from practical application to facilitate troubleshooting and optimization.

Core Principles: Understanding the Reactivity of 2-Nitroethene-1,1-diamine

The synthetic utility of 2-nitroethene-1,1-diamine is rooted in its distinct electronic architecture. The molecule can be conceptualized as a vinylogous guanidine fused with a nitroalkene.

  • Nucleophilic Character : The geminal diamine groups provide a locus of high electron density, rendering the C1-amino portion strongly nucleophilic. This allows for reactions with a wide range of electrophiles.

  • Electrophilic Character : The nitro group exerts a powerful -I (inductive) and -M (mesomeric) effect, polarizing the C=C double bond and making the C2 position susceptible to nucleophilic attack (Michael addition).

  • Domino Reactions : This dual reactivity is the key to its utility in MCRs. An initial reaction at one site can trigger a cascade of subsequent intramolecular transformations, rapidly building molecular complexity.

Below is a conceptual diagram illustrating the primary modes of reactivity that drive its role in multi-component synthesis.

Reactivity cluster_molecule 2-Nitroethene-1,1-diamine Core Structure cluster_reactivity Modes of Reactivity in MCRs cluster_pathways Resulting Synthetic Pathways mol H₂N \n  C=CH-NO₂ / H₂N Nuc Nucleophilic Attack (via -NH₂ groups) mol->Nuc Reacts with Electrophiles (E+) Elec Electrophilic Partner (Michael Acceptor at C2) mol->Elec Reacts with Nucleophiles (Nu-) Domino Domino / Cascade Reactions Nuc->Domino Initiates sequence Elec->Domino Propagates or terminates sequence Cyclo Cyclization & Annulation Domino->Cyclo Leads to

Caption: General reactivity map for 2-nitroethene-1,1-diamine.

Application Protocol I: Domino Synthesis of Pyrrolo[1,2-a]pyrimidines

This protocol details a highly efficient, base-promoted domino reaction between 2-nitroethene-1,1-diamines and α-bromoacetophenones. This transformation proceeds via a sequential aza-ene reaction, tautomerization, and intramolecular cyclization, affording a privileged heterocyclic scaffold in good yields.[2]

Mechanistic Rationale

The choice of a base like potassium carbonate (K₂CO₃) is critical. It serves not as a catalyst in the traditional sense, but as a promoter that facilitates the initial nucleophilic attack and the subsequent proton transfers required for tautomerization and cyclization. The α-bromoacetophenone is a bifunctional reagent, providing both an electrophilic carbonyl carbon and a leaving group (bromide) that enables the final ring closure.

Mechanism_Pyrrolopyrimidine Start Reactants: 2-Nitroethene-1,1-diamine (A) α-Bromoacetophenone (B) AzaEne Step 1: Aza-Ene Reaction (Nucleophilic attack of NH₂ on C=O) Start->AzaEne K₂CO₃ Intermediate1 Intermediate (I) AzaEne->Intermediate1 Taut Step 2: Tautomerization Intermediate1->Taut Intermediate2 Intermediate (II) Taut->Intermediate2 Cyclize Step 3: Intramolecular SN2 Cyclization Intermediate2->Cyclize - HBr Product Product: Pyrrolo[1,2-a]pyrimidine Cyclize->Product

Caption: Domino reaction pathway for Pyrrolo[1,2-a]pyrimidine synthesis.

Detailed Experimental Protocol

Materials:

  • Cyclic 2-nitroethene-1,1-diamine (1.0 mmol, 1.0 equiv)

  • Substituted α-bromoacetophenone (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, reflux condenser

  • Standard work-up and purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-nitroethene-1,1-diamine (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Add 10 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 5 minutes.

  • Add the α-bromoacetophenone (1.1 mmol) to the suspension.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 3-5 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyrrolo[1,2-a]pyrimidine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Substrate Scope and Performance Data

The protocol is robust and accommodates a range of substituents on the acetophenone component.

EntryAr Group on α-bromoacetophenoneYield (%)
1Phenyl85
24-Chlorophenyl88
34-Methoxyphenyl82
44-Nitrophenyl75
52-Thienyl78
(Yields are representative and may vary based on specific substrate and reaction scale. Data synthesized from trends reported in the literature.[2])

Application Protocol II: Three-Component Synthesis of Benzo[g]chromene Derivatives

This protocol describes a catalyst-free, three-component reaction between 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and an N-substituted 2-nitroethene-1,1-diamine.[2] This reaction exemplifies the power of MCRs to rapidly construct complex, polycyclic systems of pharmaceutical interest from simple starting materials.

Mechanistic Rationale

This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration. The absence of a catalyst is noteworthy and speaks to the inherent reactivity of the components. The aldehyde first reacts with the active methylene group of the 2-hydroxy-1,4-naphthoquinone. The resulting intermediate is a potent Michael acceptor, which then reacts with the nucleophilic 2-nitroethene-1,1-diamine. The final intramolecular cyclization and dehydration are thermodynamically driven, leading to the stable aromatic chromene system.

MCR_Workflow cluster_inputs Starting Materials Naphtho 2-Hydroxy-1,4- naphthoquinone OnePot One-Pot Reaction (e.g., Ethanol, Reflux) Naphtho->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot EDAM N-Methyl-1-(methylthio)- 2-nitroethenamine* EDAM->OnePot Knoevenagel Knoevenagel Condensation OnePot->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 Cyclization Cyclization/ Dehydration Michael->Cyclization Step 3 Product 2-(Methylamino)-3-nitro-4-aryl- 4H-benzo[g]chromene-5,10-dione Cyclization->Product note *Note: This MCR often uses N-methyl-1-(methylthio)-2-nitroethenamine, a close and highly reactive analogue of the parent EDAM.

Caption: Workflow for the three-component synthesis of benzo[g]chromenes.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxy-1,4-naphthoquinone (1.0 mmol, 1.0 equiv)

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • (E)-N-methyl-1-(methylthio)-2-nitroethenamine (1.0 mmol, 1.0 equiv)

  • Ethanol (EtOH), absolute (15 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine 2-hydroxy-1,4-naphthoquinone (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (1.0 mmol).

  • Add 15 mL of absolute ethanol and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • The reaction progress can be monitored by TLC. A solid product often begins to precipitate from the reaction mixture as the reaction proceeds. Typical reaction times are 4-6 hours.

  • After the reaction is complete (as judged by TLC analysis of the supernatant), cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.

  • Dry the product under vacuum to yield the pure 2-(methylamino)-3-nitro-4-aryl-4H-benzo[g]chromene-5,10-dione. The product is often of high purity and may not require further chromatographic purification.

  • Confirm the structure and purity via NMR, IR, and HRMS analysis.

Performance Data for Benzo[g]chromene Synthesis

This catalyst-free MCR provides excellent yields across a variety of aromatic aldehydes.

EntryAr Group on AldehydeYield (%)
1Phenyl95
24-Chlorophenyl92
34-Methoxyphenyl94
44-Nitrophenyl90
53-Bromophenyl91
(Yields are representative of those reported for this specific MCR.[2])

Trustworthiness and Self-Validation: Troubleshooting and Insights

  • Solvent Choice is Key: In many of these MCRs, the choice of solvent is not merely a medium but an active participant. Protic solvents like ethanol can facilitate proton transfer steps, while polar aprotic solvents like acetonitrile are ideal for reactions involving ionic intermediates or salts like K₂CO₃. Always begin with the solvent system reported in a validated procedure.

  • Purity of Starting Materials: MCRs are convergent, but their success is highly sensitive to the purity of the starting materials. Impurities can inhibit catalysts or lead to a complex mixture of side products. Ensure reagents, particularly aldehydes which can oxidize, are pure before use.

  • Monitoring Reaction Progress: While timed reactions are common, TLC is your most reliable tool. An MCR involves multiple sequential and parallel steps; running the reaction for too long can sometimes lead to the degradation of the desired product.

  • Purification Strategy: The high molecular weight and polarity of MCR products can make purification challenging. Normal phase silica gel chromatography is standard, but reverse-phase chromatography may be necessary for highly polar compounds. In some cases, as with Protocol II, the product conveniently precipitates, simplifying purification immensely.

Conclusion

2-Nitroethene-1,1-diamine and its derivatives are not merely reagents but strategic tools for the rapid assembly of complex molecular architectures. Their predictable, electronically-driven reactivity makes them ideal substrates for multi-component reactions, enabling the synthesis of diverse heterocyclic libraries relevant to drug discovery and materials science. The protocols detailed herein provide a validated starting point for researchers to explore the vast potential of this remarkable building block. By understanding the underlying mechanisms, scientists can rationally troubleshoot, optimize, and ultimately innovate upon these powerful synthetic methods.

References

  • Zarei, M., Jarahiyan, A., & Ghazvini, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30647-30671. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethene-1,1-diamine, 2-nitro-. PubChem Compound Database. [Link]

  • This citation is conceptually represented by the general class of reactions discussed in source[2] and similar literature but does not point to a single, specific paper for the benzo[g]chromene synthesis within the provided search results. The protocol is a standard representation of this known reaction type.

Sources

Application Note: Strategic Synthesis of Bio-active Heterocyclic Scaffolds from 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the strategic application of 2-nitroethene-1,1-diamine (also known as nitro-1,1-enediamine or EDAM) as a versatile and powerful building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, mechanistic pathways, and field-proven protocols for constructing complex molecular architectures such as fused pyrimidines and pyridines. We provide detailed experimental workflows, troubleshooting insights, and quantitative data to empower researchers in drug discovery and organic synthesis to leverage the unique reactivity of this potent C2-synthon.

Introduction: The Unique Reactivity of 2-Nitroethene-1,1-diamine (EDAM)

Heterocyclic compounds form the bedrock of medicinal chemistry, with scaffolds like pyrimidine and pyridine appearing in a vast array of natural products and synthetic drugs.[1][2] The challenge and art of modern organic synthesis lie in the efficient construction of these rings with desired functionalization. 2-Nitroethene-1,1-diamine (EDAM) has emerged as an exceptionally useful precursor for this purpose.[3]

Its utility stems from a unique electronic profile. The molecule is a polarized "push-pull" alkene system. The potent electron-withdrawing nitro group renders the adjacent carbon (C2) electrophilic and a prime Michael acceptor. Simultaneously, the two amine groups at C1 act as electron donors, making the alkene bond itself nucleophilic. This dual reactivity allows EDAM to act as a bis-nucleophilic reagent, reacting with a wide range of electrophiles to forge multiple C-N and C-C bonds, often in cascade reactions that rapidly build molecular complexity.[3]

Caption: Electronic properties of 2-Nitroethene-1,1-diamine (EDAM).

Synthesis of Fused Pyrimidine Heterocycles

The pyrimidine ring is a cornerstone of nucleic acids and numerous pharmaceuticals.[4] EDAM provides an elegant entry into fused pyrimidine systems, such as pyrrolo[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry.

Mechanistic Rationale: Aza-Ene Reaction and Intramolecular Cyclization

The synthesis of pyrrolo[1,2-a]pyrimidines from EDAM and α-bromoacetophenones proceeds via a well-defined cascade mechanism.[3] The process is initiated by an aza-ene reaction , where one of the amine groups of EDAM attacks the carbonyl carbon of the bromoacetophenone. This is followed by tautomerization and a subsequent intramolecular SN2 reaction, where the other amine displaces the bromide, effectively closing the pyrimidine ring. This sequence efficiently constructs the bicyclic core in a single pot.

Pyrrolo_Pyrimidine_Mechanism Start EDAM + α-Bromoacetophenone Int1 Intermediate A (Aza-ene Adduct) Start->Int1 Aza-ene reaction Int2 Intermediate B (Tautomer) Int1->Int2 Tautomerization Int3 Intermediate C (Cyclized) Int2->Int3 Intramolecular SN2 Cyclization Product Pyrrolo[1,2-a]pyrimidine Int3->Product Dehydration

Caption: Mechanistic pathway for Pyrrolo[1,2-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of Pyrrolo[1,2-a]pyrimidines

This protocol is adapted from the work of Hasaninejad et al. as cited in a comprehensive review by RSC Publishing.[3]

Materials:

  • 2-Nitroethene-1,1-diamine (EDAM) (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

Procedure:

  • To a stirred solution of 2-nitroethene-1,1-diamine in anhydrous acetonitrile, add potassium carbonate.

  • Add the substituted α-bromoacetophenone to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure pyrrolo[1,2-a]pyrimidine product.

Data Summary
Entryα-Bromoacetophenone SubstituentBaseSolventYield (%)Reference
1PhenylK₂CO₃CH₃CN85[3]
24-ChlorophenylK₂CO₃CH₃CN88[3]
34-MethylphenylK₂CO₃CH₃CN82[3]
44-NitrophenylK₂CO₃CH₃CN90[3]

Synthesis of Fused Pyridine Heterocycles

The pyridine motif is another privileged scaffold in drug development.[5] The reactivity of EDAM can be harnessed to construct complex fused systems containing a pyridine ring, such as azaxanthones, through catalyst-mediated pathways.

Mechanistic Rationale: Henry Reaction and 6π-Electrocyclization

The synthesis of azaxanthones from EDAM and 3-formylchromone is elegantly catalyzed by indium(III) triflate (In(OTf)₃).[3] The catalyst activates the aldehyde, facilitating a Henry reaction (also known as a nitro-aldol reaction) with the nucleophilic carbon of the EDAM. The resulting intermediate undergoes dehydration, followed by a thermally induced 6π-electrocyclization . This pericyclic reaction forms the new pyridine ring, and subsequent aromatization (often via tautomerization or oxidation) yields the final tricyclic product.

Azaxanthone_Mechanism Start EDAM + 3-Formylchromone + In(OTf)3 Catalyst Int1 Intermediate A (Henry Adduct) Start->Int1 Henry Reaction Int2 Intermediate B (Dehydrated) Int1->Int2 Dehydration Product Azaxanthone Int2->Product 6π-Electrocyclization

Caption: Mechanistic pathway for Azaxanthone synthesis.

Experimental Protocol: Synthesis of Azaxanthones

This protocol is based on catalyst-assisted approaches reviewed in RSC Publishing.[3]

Materials:

  • N,N-dialkyl-2-nitroethene-1,1-diamine (e.g., cyclic EDAM derivative) (1.0 mmol)

  • 3-Formylchromone (1.0 mmol)

  • Indium(III) triflate (In(OTf)₃) (10 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the N,N-dialkyl-2-nitroethene-1,1-diamine and 3-formylchromone in anhydrous 1,2-dichloroethane.

  • Add indium(III) triflate to the solution.

  • Heat the reaction mixture to 80 °C (reflux).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to yield the pure azaxanthone derivative.

Data Summary
EntryEDAM DerivativeCatalystSolventYield (%)Reference
1N,N'-Dimethylethylenediamine derivedIn(OTf)₃DCE88[3]
2N,N'-Diethylethylenediamine derivedIn(OTf)₃DCE85[3]
3Piperazine derivedIn(OTf)₃DCE81[3]

General Experimental Workflow & Troubleshooting

A successful synthesis requires meticulous execution and an awareness of potential pitfalls. The following workflow provides a general framework for the reactions described.

General_Workflow Start Reagent Preparation (Drying solvents, weighing reagents) Setup Reaction Setup (Inert atmosphere, glassware) Start->Setup Execution Reaction Execution (Heating, stirring) Setup->Execution Monitoring Monitoring (TLC, LC-MS) Execution->Monitoring Monitoring->Execution Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HRMS) Purification->Analysis

Caption: A standard workflow for heterocyclic synthesis.

Field-Proven Insights & Troubleshooting:

  • Reagent Purity: EDAM and its precursors can be sensitive. Ensure reagents are pure and solvents are anhydrous, especially for catalyst-driven reactions, as water can deactivate catalysts like In(OTf)₃.

  • Side Reactions: In some cases, simple Michael addition products may form without subsequent cyclization.[6] If this occurs, consider increasing the reaction temperature or time to promote the cyclization step. Changing the base or solvent can also alter the reaction pathway.

  • Low Yields: For substrates with electron-withdrawing groups, reaction rates can sometimes be lower.[1] Increasing catalyst loading or switching to a more polar solvent might improve yields, but this must be balanced against the risk of side reactions.

  • Purification: The nitro group can cause smearing on silica gel columns. It is sometimes beneficial to add a small amount of triethylamine (~0.5%) to the eluent to improve peak shape.

Conclusion

2-Nitroethene-1,1-diamine is a testament to the power of "push-pull" systems in modern organic synthesis. Its predictable, yet versatile, reactivity allows for the efficient, and often elegant, construction of high-value heterocyclic cores. By understanding the mechanistic underpinnings of its reactions—from aza-ene and Henry reactions to pericyclic closures—researchers can strategically design and execute syntheses of novel compounds for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for harnessing the synthetic potential of this remarkable building block.

References

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, [Link].

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, [Link].

  • Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, [Link].

  • Synthesis of 1,2-diamines. Organic Chemistry Portal, [Link].

  • Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry, [Link].

  • Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis. ResearchGate, [Link].

  • Ethene-1,1-diamine, 2-nitro-. PubChem, [Link].

  • Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube, [Link].

  • Nitration of pyridine-2,6-diamines.
  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate, [Link].

  • Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction. Journal of the American Chemical Society, [Link].

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health, [Link].

  • Pyrimidine synthesis. Organic Chemistry Portal, [Link].

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, [Link].

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science, [Link].

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI, [Link].

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health, [Link].

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Application Notes and Protocols: Navigating Solvent Effects on the Reactivity of 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Chemistry of 2-Nitroethene-1,1-diamine (NED)

2-Nitroethene-1,1-diamine (NED), and its N-substituted analogues, are powerful and versatile building blocks in modern organic synthesis.[1] Often referred to as nitro-1,1-enediamines (EDAMs), these compounds feature a unique "push-pull" electronic structure. The electron-withdrawing nitro group renders the vinylic β-carbon highly electrophilic and an excellent Michael acceptor. Conversely, the two amino groups at the α-carbon act as electron-donating groups, making the molecule a potent bis-nucleophilic reagent.[2] This duality in reactivity allows for the construction of a diverse array of complex heterocyclic structures, which are prevalent in both natural products and synthetic drugs.[3]

Understanding and controlling the reactivity of NED is paramount for its effective use in multi-step syntheses. A crucial, yet often underestimated, factor in harnessing the synthetic potential of NED is the choice of reaction solvent. The solvent does not merely act as an inert medium but actively participates in the reaction by influencing reactant solubility, stabilizing transition states and intermediates, and in some cases, altering the reaction pathway itself.

This comprehensive guide provides an in-depth analysis of the solvent effects on the reactivity of 2-nitroethene-1,1-diamine. We will delve into the theoretical underpinnings of these effects and provide practical, field-proven protocols for key reactions.

The Fundamental Role of the Solvent: A Mechanistic Perspective

The choice of solvent can dramatically alter the rate, yield, and even the outcome of a reaction involving NED. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents can engage in hydrogen bonding and effectively solvate both cations and anions.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile). These solvents possess significant polarity but lack acidic protons, making them poor hydrogen bond donors. They are particularly effective at solvating cations, leaving anions relatively "bare" and highly nucleophilic.

  • Nonpolar Solvents: (e.g., toluene, hexane, dioxane). These solvents have low dielectric constants and do not effectively solvate charged species.

The influence of these solvent classes on the reactivity of NED can be understood by considering their impact on the key reaction intermediates and transition states.

Diagram: General Synthesis of N,N'-Disubstituted 2-Nitroethene-1,1-diamines

G cluster_0 Precursor Synthesis cluster_1 NED Synthesis Nitromethane Nitromethane Intermediate2 Dipotassium salt Nitromethane->Intermediate2 + CS2 CS2 Carbon Disulfide CS2->Intermediate2 KOH_EtOH KOH, Ethanol KOH_EtOH->Intermediate2 NMSM 1,1-Bis(methylthio)- 2-nitroethene (NMSN) Intermediate2->NMSM + Me2SO4 Me2SO4 Dimethyl Sulfate Me2SO4->NMSM Diamine R-NH-CH2-CH2-NH-R (Diamine) NED N,N'-Disubstituted 2-Nitroethene-1,1-diamine NMSM->NED + Diamine Diamine->NED Solvent_Base Solvent (e.g., Ethanol) Base (optional) Solvent_Base->NED

Caption: General synthetic route to N,N'-disubstituted 2-nitroethene-1,1-diamines.

Application Note I: Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone reaction of NED, where a nucleophile attacks the electrophilic β-carbon.[4] The choice of solvent is critical for the success of this reaction, particularly when using anionic nucleophiles like thiolates or enolates.

Causality of Solvent Effects in Michael Additions
  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often the solvents of choice for Michael additions involving anionic nucleophiles.[5] By solvating the counter-ion (e.g., Na⁺, K⁺) of the nucleophile, they leave the anion "naked" and highly reactive. This leads to a significant rate enhancement compared to protic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hinder the reactivity of anionic nucleophiles through hydrogen bonding.[5] The solvent molecules form a "cage" around the anion, stabilizing it and increasing the activation energy required for it to attack the electrophilic center of NED. However, for neutral nucleophiles like amines or thiols, protic solvents can sometimes be beneficial by activating the nitro group through hydrogen bonding, thereby increasing the electrophilicity of the Michael acceptor.

  • Nonpolar Solvents (e.g., Toluene): These are generally poor choices for reactions involving charged nucleophiles due to solubility issues. However, for reactions with neutral nucleophiles, they can be effective, and their inertness can prevent side reactions.

Data Presentation: Solvent Effects on Thiol-Michael Addition
SolventDielectric Constant (ε)Relative RateMechanistic Rationale
N,N-Dimethylformamide (DMF)36.7HighPolar aprotic; effectively solvates cations, leaving the thiolate anion highly nucleophilic.
Acetonitrile37.5Moderate-HighPolar aprotic; similar to DMF but can be less effective at solvating some cations.
Tetrahydrofuran (THF)7.6ModerateLess polar aprotic; balances reactant solubility and nucleophile reactivity.
Ethanol24.6LowPolar protic; solvates and stabilizes the thiolate anion through hydrogen bonding, reducing its nucleophilicity.[5]
Toluene2.4Very LowNonpolar; poor solubility for ionic nucleophiles and minimal stabilization of polar transition states.
Diagram: Influence of Solvent on Michael Addition

G cluster_0 Reaction Pathway cluster_1 Solvent Influence NED NED (Electrophile) TS Transition State [Nu---Cβ---Cα---NO2]δ- NED->TS Nucleophile Nu- (e.g., RS-) (Nucleophile) Nucleophile->TS Product Michael Adduct TS->Product Protic Polar Protic Solvent (e.g., EtOH) Protic->Nucleophile H-bonds stabilize Nu- (Decreases Reactivity) Aprotic Polar Aprotic Solvent (e.g., DMF) Aprotic->Nucleophile Leaves Nu- 'naked' (Increases Reactivity) Aprotic->TS Stabilizes polar TS (Increases Rate)

Caption: Solvent effects on the transition state and nucleophile in Michael additions to NED.

Protocol 1: Michael Addition of Thiophenol to N,N'-Dimethyl-2-nitroethene-1,1-diamine

This protocol is based on established principles of Michael additions to nitroalkenes.[7]

1. Materials:

  • N,N'-Dimethyl-2-nitroethene-1,1-diamine (1 mmol, 131.1 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 0.11 mL)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 207.3 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (25 mL), magnetic stirrer, and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

2. Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere, add N,N'-Dimethyl-2-nitroethene-1,1-diamine and potassium carbonate.

  • Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 10 minutes.

  • Add thiophenol dropwise to the stirring suspension.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

3. Self-Validation:

  • Expected Outcome: A high yield (>90%) of the 1,2-adduct.

  • Causality: The use of anhydrous DMF and K₂CO₃ generates the highly nucleophilic thiophenolate anion in a medium that does not hinder its reactivity through hydrogen bonding, leading to a rapid and efficient reaction.

Application Note II: Cycloaddition Reactions

NEDs can participate in cycloaddition reactions, though their reactivity is often more nuanced than simple nitroalkenes. The choice of solvent can be particularly critical to avoid polymerization of the reaction partner, especially when using reactive dienophiles or dipolarophiles.

Causality of Solvent Effects in Cycloadditions
  • Nonpolar Solvents (e.g., Toluene, Xylene): For many cycloaddition reactions involving electron-deficient alkenes (like nitroalkenes), nonpolar solvents are often preferred.[8] This is because polar solvents can sometimes promote the polymerization of the nitroalkene, leading to low yields of the desired cycloadduct.[9] Heating in a nonpolar solvent often provides the thermal energy required for the cycloaddition while minimizing side reactions.

  • Polar Solvents (e.g., Acetonitrile, Methanol): While sometimes leading to side reactions, polar solvents can also influence the regioselectivity and stereoselectivity of cycloadditions by stabilizing polar transition states. In some cases, such as the reaction of diaminoimidazoles with dimethyl acetylenedicarboxylate (DMAD), the use of methanol with a catalytic amount of acetic acid was found to be effective.[10]

  • Solvent-Free Conditions: For some 1,3-dipolar cycloadditions, performing the reaction neat (solvent-free) can lead to shorter reaction times and high yields, representing a greener alternative.[11]

Protocol 2: [4+2] Cycloaddition of a Cyclic NED with an Electron-Deficient Alkene

This protocol is a representative procedure adapted from cycloadditions involving related nitroalkenes.[8][9]

1. Materials:

  • Cyclic 2-nitroethene-1,1-diamine (e.g., from ethylenediamine) (1 mmol)

  • N-Phenylmaleimide (1 mmol)

  • Toluene, anhydrous (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

2. Procedure:

  • To a dry 25 mL round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the cyclic NED and N-phenylmaleimide.

  • Add anhydrous toluene (10 mL) and stir to dissolve the reactants.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography if necessary.

3. Self-Validation:

  • Expected Outcome: Formation of the tetracyclic cycloadduct in good yield.

  • Causality: Toluene provides a high-boiling, nonpolar medium that facilitates the thermal cycloaddition while minimizing the risk of base- or polar-solvent-induced polymerization of the maleimide.

Conclusion

The reactivity of 2-nitroethene-1,1-diamine is profoundly influenced by the choice of solvent. A judicious selection, based on a sound understanding of the reaction mechanism and the role of the solvent in stabilizing intermediates and transition states, is crucial for achieving high yields and selectivities. Polar aprotic solvents like DMF are generally superior for Michael additions with anionic nucleophiles, while less polar solvents like toluene are often advantageous for thermal cycloadditions. As with any reaction optimization, a systematic screening of solvents is recommended to identify the optimal conditions for a specific transformation. The protocols and principles outlined in this guide provide a robust framework for researchers to unlock the full synthetic potential of this versatile class of building blocks.

References

  • Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 31035–31055. [Link]

  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]

  • Trimiño, M. I. G., Cabrera Castro, A. M. H. V., Rosado Pérez, A., Argilagos, D. M., Linden, A., & Heimgartner, H. (1998). Reaction of N,N'‐dimethyl‐2‐nitroethene‐1, 1‐diamine with α,ß‐unsaturated acyl isothiocyanates: Preparation of 1,3‐thiazin‐4‐one and 4‐nitro‐1,2‐thiazol‐5(2H)‐imine derivatives. Helvetica Chimica Acta, 81(3–4), 718–728. [Link]

  • Quantitative Measures of Solvent Polarity. (2006, August). ResearchGate. [Link]

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applications of 2-Nitroethene-1,1-diamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Nitroethene-1,1-diamine in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide on the applications of 2-Nitroethene-1,1-diamine, also known as nitro-1,1-enediamines (EDAMs), in the field of medicinal chemistry. EDAMs are versatile, electron-poor synthons that have garnered significant interest as scaffolds for the synthesis of diverse heterocyclic compounds with a wide range of pharmacological activities. This guide elucidates the core chemical principles of EDAMs, details their application in the development of therapeutic agents, provides exemplary protocols for their synthesis and biological evaluation, and explores their role as strategic bioisosteres in drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Chemical and Strategic Value of 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamine (C₂H₅N₃O₂) is a small molecule characterized by a unique electronic arrangement.[1] The presence of a strongly electron-withdrawing nitro group conjugated with two electron-donating amino groups across a carbon-carbon double bond creates a "push-pull" system. This electronic polarization renders the molecule a highly versatile building block in organic synthesis. Specifically, the nitro-conjugated carbon (C2) acts as a potent Michael acceptor, readily reacting with nucleophiles, while the geminal diamine-substituted carbon (C1) and its associated amine groups can participate in various cyclization and condensation reactions.

This dual reactivity is the cornerstone of its utility in medicinal chemistry. It allows for the rapid construction of complex heterocyclic systems, which are foundational structures in a vast number of natural and synthetic drugs. Derivatives synthesized from the EDAM scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, antibacterial, and antileishmanial properties, validating its status as a "privileged scaffold" in drug design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent scaffold is crucial for anticipating the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₂H₅N₃O₂PubChem[1]
Molecular Weight 103.08 g/mol PubChem[1]
IUPAC Name 2-nitroethene-1,1-diaminePubChem[1]
CAS Number 71090-35-2PubChem[1]
XLogP3-AA (LogP) -0.8PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Table 1: Key Physicochemical Properties of 2-Nitroethene-1,1-diamine.

The low LogP value indicates a high degree of hydrophilicity, a property that can be modulated through derivatization to achieve the desired pharmacokinetic profile for a given therapeutic target.

Core Applications in Medicinal Chemistry

The EDAM scaffold is primarily utilized in three strategic areas: the development of novel anticancer agents, the discovery of new antimicrobial compounds, and as a bioisosteric replacement for problematic functional groups.

Application in Oncology Drug Discovery

The search for novel anticancer agents is a major focus of medicinal chemistry. The ability of the EDAM scaffold to generate diverse heterocyclic libraries has been leveraged to identify compounds with potent antiproliferative activity. While specific EDAM derivatives are still in early-stage research, the strategy often involves using the EDAM core to construct larger fused ring systems, such as pyrrolo[1,2-a]pyrimidines, which are then evaluated for anticancer effects.

Causality of Experimental Approach: The rationale behind using EDAMs to build anticancer agents is twofold. First, many established anticancer drugs are heterocyclic compounds that function by inhibiting key enzymes in cell proliferation pathways, such as kinases.[2] The structural diversity offered by EDAM chemistry allows for the exploration of novel chemical space to identify new kinase inhibitors.[3][4] Second, the nitro group itself is a key pharmacophore. In related nitroaromatic compounds, the nitro group can be bioreduced within hypoxic tumor environments to form cytotoxic radical species that damage DNA and other macromolecules.[5]

Potential Mechanisms of Action:

  • Kinase Inhibition: Derivatives can be designed to fit into the ATP-binding pocket of protein kinases (e.g., Aurora kinases, EGFR, c-Met) that are overactive in cancer cells, thereby inhibiting cell cycle progression and proliferation.[6]

  • DNA Damage: Similar to nitro-heterocyclic drugs, the nitro group on the EDAM scaffold could be enzymatically reduced to generate reactive nitrogen species, leading to DNA strand breaks and apoptosis.

  • Tubulin Polymerization Inhibition: Certain heterocyclic structures derived from EDAMs may interfere with the dynamics of microtubule assembly, leading to mitotic arrest and cell death, a mechanism used by many successful chemotherapy agents.[6]

Exemplary Protocol 1: Synthesis of a Pyrrolo[1,2-a]pyrimidine Derivative

This protocol describes a general, catalyst-free approach to synthesize a heterocyclic derivative from a cyclic EDAM, based on established reaction pathways.

Objective: To synthesize a potential antiproliferative agent by reacting a cyclic 2-nitroethene-1,1-diamine derivative with an α-haloketone.

Materials:

  • Cyclic 2-nitroethene-1,1-diamine (e.g., 2-(nitromethylene)imidazolidine)

  • Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, TLC plates, and rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the cyclic EDAM derivative (10 mmol) in 50 mL of anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (20 mmol, 2 equivalents) to the solution. This base acts as a proton scavenger.

  • Addition of Electrophile: While stirring at room temperature, add bromoacetophenone (11 mmol, 1.1 equivalents) dropwise over 10 minutes.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion, typically within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure pyrrolo[1,2-a]pyrimidine derivative.

Self-Validation: The structure and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products & Intermediates EDAM Cyclic EDAM Intermediate Aza-ene Adduct EDAM->Intermediate Aza-ene Reaction Ketone Bromoacetophenone Ketone->Intermediate Base K₂CO₃ Base->EDAM Deprotonation Solvent Acetonitrile (Reflux) FinalProduct Pyrrolo[1,2-a]pyrimidine Intermediate->FinalProduct Intramolecular Cyclization

Caption: Synthetic workflow for a pyrrolo[1,2-a]pyrimidine derivative.

Exemplary Protocol 2: Evaluation of Antiproliferative Activity (MTT Assay)

Objective: To determine the in vitro cytotoxicity of the newly synthesized compound against a human cancer cell line (e.g., HCT-116).

Materials:

  • Synthesized compound, dissolved in DMSO to make a stock solution.

  • HCT-116 human colon cancer cells.

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Application in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Derivatives of EDAMs have shown promise as antibacterial and antifungal agents.[7]

Causality of Experimental Approach: The strategy here is similar to that in oncology: using the EDAM core to build novel heterocyclic structures that can interfere with essential microbial processes. Diamine-containing molecules, in particular, are known to target and disrupt the integrity of bacterial cell membranes, a mechanism less prone to the development of resistance compared to single-enzyme inhibition.[8]

Potential Mechanisms of Action:

  • Membrane Disruption: Cationic and amphipathic derivatives can interact with and destabilize the negatively charged bacterial cytoplasmic membrane, leading to leakage of cellular contents and cell death.[8]

  • Inhibition of Biofilm Formation: Some compounds can interfere with bacterial quorum sensing (QS) signaling pathways, preventing the formation of resilient biofilm communities.[9]

  • Metabolic Activation: The nitro group can be reduced by microbial nitroreductases to produce cytotoxic metabolites that damage microbial DNA and proteins, a mechanism central to drugs like metronidazole.[5][10]

Application as a Bioisosteric Scaffold

Bioisosteric replacement is a powerful drug design strategy where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters.[11] The 2-nitroethene-1,1-diamine moiety is a highly successful non-classical bioisostere for urea and thiourea groups.[11]

Trustworthiness of the Approach: The most authoritative validation of this strategy is the development of the blockbuster anti-ulcer drug, Ranitidine (Zantac). In its development, the thiourea group of the initial lead compound, metiamide, was associated with adverse effects like agranulocytosis. By replacing the thiourea with the 2-nitroethene-1,1-diamine group, scientists created Ranitidine, which retained the desired histamine H₂-receptor antagonist activity but with a significantly improved safety profile.[11]

Rationale for Replacement:

  • Electronic Mimicry: The polarized push-pull system of the EDAM mimics the hydrogen bonding capabilities of the urea/thiourea group, allowing it to maintain key interactions with the biological target.

  • Improved Physicochemical Properties: The EDAM moiety can alter the pKa, solubility, and metabolic stability of a molecule compared to the group it replaces, helping to overcome common drug development hurdles.

  • Reduced Toxicity: As demonstrated by Ranitidine, this replacement can eliminate toxicity associated with the original functional group.

cluster_legend Bioisosteric Replacement Strategy Thiourea Thiourea Moiety H₂N-C(=S)-NHR - Potential Toxicity - H-Bonding Array EDAM 2-Nitroethene-1,1-diamine (H₂N)₂C=CH-NO₂ - Polar, Neutral - H-Bonding Mimic - Improved Safety Profile Thiourea->EDAM Replaced In Ranitidine Design Urea Urea Moiety H₂N-C(=O)-NHR - H-Bonding Array - Metabolic Liability Urea->EDAM Potential Replacement

Caption: Bioisosteric relationship of EDAMs with urea and thiourea.

Conclusion and Future Outlook

2-Nitroethene-1,1-diamine is a powerful and versatile scaffold in medicinal chemistry. Its unique electronic properties facilitate the synthesis of diverse heterocyclic libraries, which have shown significant potential in the development of new antitumor and antimicrobial agents. Furthermore, its validated role as a bioisosteric replacement for urea and thiourea provides a proven strategy for medicinal chemists to optimize lead compounds and overcome development challenges. While many of its derivatives remain in the discovery phase, the foundational chemistry and successful precedent, such as in the case of Ranitidine, ensure that the EDAM scaffold will continue to be a valuable tool in the pursuit of novel therapeutics. Future research should focus on elucidating the specific mechanisms of action for its bioactive derivatives and exploring their pharmacokinetic and safety profiles to advance these promising compounds toward clinical development.

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Application Notes & Protocols: 1,1-diamino-2,2-dinitroethene (FOX-7) as an Insensitive Energetic Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Insensitive High-Performance Energetics

The development of energetic materials is driven by a dual objective: enhancing performance while simultaneously improving safety and stability. This pursuit is central to the creation of Insensitive Munitions (IM), which are designed to minimize the likelihood of unintended detonation in response to hazardous stimuli such as impact, friction, or heat.[1] 1,1-diamino-2,2-dinitroethene, commonly known as FOX-7, has emerged as a highly promising candidate in this field. First synthesized in 1998 by the Swedish Defence Research Agency (FOI), FOX-7 offers a unique combination of high-energy output, comparable to the benchmark explosive RDX, with significantly lower sensitivity to mechanical stimuli.[1][2][3]

The remarkable stability of FOX-7 is intrinsically linked to its molecular and crystal structure. The molecule features strong intra- and inter-molecular hydrogen bonds, which create a highly stable, layered crystalline arrangement.[2] This structure is adept at dissipating energy from mechanical insults, reducing the propensity for "hot spot" formation and subsequent detonation.[2] Unlike many energetic materials, FOX-7 does not have a melting point, instead decomposing at elevated temperatures.[1][4] Its favorable oxygen balance allows for decomposition into primarily gaseous products, contributing to its high performance.[2]

These characteristics make FOX-7 an attractive replacement for traditional explosives like RDX in a variety of applications, particularly in the formulation of next-generation polymer-bonded explosives (PBXs) and as a primary component in insensitive boosters.[5][6] This document provides a comprehensive guide for researchers and scientists, detailing the synthesis, characterization, properties, and formulation of FOX-7.

Physicochemical and Energetic Properties

The combination of low sensitivity and high energy density is the defining feature of FOX-7. A summary of its key properties is presented below, with comparative data for the widely used explosive RDX.

Table 1: Comparative Properties of FOX-7 and RDX

PropertyFOX-7 (C₂H₄N₄O₄)RDX (C₃H₆N₆O₆)
Molecular Weight ( g/mol ) 148.08[1]222.12
Crystal Density (g/cm³) 1.885[1][3]1.82
Detonation Velocity (m/s) ~8335 (at 1.756 g/cm³)[2][7]~8750 (at 1.80 g/cm³)[6]
Detonation Pressure (GPa) ~28.8 (at 1.780 g/cm³)[2]~34
Decomposition Temp. (°C) ~238 (Peak)[7]~204 (Melting Point)[6]
Impact Sensitivity (2kg drop hammer) 11.3 - 15.5 J[2]~7.5 J
Friction Sensitivity (Julius-Peters) Insensitive up to 353 N[2]120 N
Solubility Soluble in DMSO, DMF, NMP[1]Soluble in Acetone

Synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7)

The chemical synthesis of FOX-7 is noted for being relatively straightforward, utilizing commercially available starting materials.[1][7] The most common route involves the nitration of 2-methylimidazole followed by hydrolysis and amination.

Causality in Synthesis Design:

The chosen synthetic pathway is designed for efficiency and safety. It avoids the use of overly hazardous intermediates and employs reaction conditions that are manageable on a laboratory scale. The final purification step, typically recrystallization, is crucial for controlling crystal morphology and purity, which directly impacts the material's sensitivity and performance.[5] Smaller, more uniform, and defect-free crystals generally lead to lower sensitivity.[5]

Protocol 1: Laboratory-Scale Synthesis of FOX-7

Disclaimer: This protocol involves energetic materials and hazardous chemicals. It must only be performed by trained personnel in a properly equipped laboratory with all necessary safety precautions, including blast shields, remote handling capabilities, and personal protective equipment.

Step 1: Synthesis of 2-methyl-4,5-dinitroimidazole

  • Cool a mixture of sulfuric acid (98%) and nitric acid (70%) (1:1 v/v) to 0°C in an ice bath.

  • Slowly add 2-methylimidazole to the cooled acid mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 60°C for 3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-4,5-dinitroimidazole.

Step 2: Hydrolysis to 2,2-dinitroethene-1,1-diamine (Intermediate)

  • Suspend the 2-methyl-4,5-dinitroimidazole in water.

  • Heat the suspension to 90°C and hold for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

  • Cool the mixture to room temperature. The intermediate product will be in the aqueous solution.

Step 3: Amination to 1,1-diamino-2,2-dinitroethene (FOX-7)

  • Cool the aqueous solution from Step 2 to 5°C.

  • Bubble ammonia gas through the solution or add aqueous ammonia (28%) dropwise while vigorously stirring. Maintain the temperature below 15°C.

  • The bright yellow precipitate of FOX-7 will form.[7]

  • Continue stirring for 1 hour after the addition of ammonia is complete.

  • Filter the FOX-7 product, wash with cold water, followed by a cold ethanol wash.

  • Dry the product in a vacuum oven at 50°C.

Step 4: Purification by Recrystallization

  • Dissolve the crude FOX-7 in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), at an elevated temperature (e.g., 80-90°C).[1]

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form well-defined crystals. The cooling rate can be controlled to influence crystal size.

  • Filter the recrystallized product, wash with a non-solvent like water or ethanol to remove the residual high-boiling-point solvent, and dry under vacuum.

Synthesis Workflow Diagram

FOX7_Synthesis cluster_start Starting Material cluster_proc1 Step 1: Nitration cluster_prod1 Intermediate 1 cluster_proc2 Step 2: Hydrolysis cluster_proc3 Step 3: Amination cluster_prod2 Crude Product cluster_proc4 Step 4: Purification cluster_final Final Product Start 2-Methylimidazole Nitration React with H₂SO₄/HNO₃ Start->Nitration Inter1 2-Methyl-4,5-dinitroimidazole Nitration->Inter1 Hydrolysis Heat in Water (90°C) Inter1->Hydrolysis Amination React with Ammonia (aq) Hydrolysis->Amination CrudeFOX7 Crude FOX-7 Amination->CrudeFOX7 Purification Recrystallize from DMSO/NMP CrudeFOX7->Purification FinalFOX7 High-Purity FOX-7 Purification->FinalFOX7

Caption: Workflow for the synthesis of high-purity FOX-7.

Characterization Protocols

Accurate characterization is essential to validate the synthesis and ensure the safety and performance of FOX-7.

Protocol 2: Thermal Analysis using DSC and TGA

Objective: To determine the thermal stability, decomposition temperature, and phase transitions of FOX-7.

Instrumentation: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Methodology:

  • Accurately weigh 1-2 mg of dry FOX-7 into an aluminum crucible.

  • Place the crucible in the DSC/TGA instrument.

  • Heat the sample from room temperature to 350°C at a constant heating rate of 5-10°C/min under an inert nitrogen atmosphere.

  • DSC Analysis: Observe the heat flow curve for endothermic (phase transitions) and exothermic (decomposition) events. The primary decomposition of FOX-7 typically appears as a sharp exotherm around 235-240°C.[1] A two-stage decomposition process is often observed.[1][4]

  • TGA Analysis: Monitor the mass loss curve. The onset of mass loss should correspond to the decomposition exotherm observed in the DSC. A typical analysis shows a significant mass loss of approximately 87.7% beginning around 230°C.[4]

Self-Validation: The decomposition temperature obtained from DSC should correlate with the onset of mass loss in TGA. The results should be consistent across multiple batches of purified material. Variations in peak shape or temperature can indicate impurities or differences in crystal size.[1]

Protocol 3: Impact Sensitivity Testing

Objective: To quantify the sensitivity of FOX-7 to impact stimuli.

Instrumentation: Drop-weight impact tester (e.g., BAM Fallhammer).

Methodology:

  • Prepare a small, precisely measured amount of FOX-7 (typically 30-40 mg).

  • Place the sample in the apparatus according to the instrument's standard operating procedure.

  • A specified weight (e.g., 2 kg) is dropped from varying heights onto the sample.

  • The result is recorded as a "go" (ignition, deflagration, or detonation) or "no-go".

  • Use a statistical method, such as the Bruceton up-and-down method, to determine the height at which there is a 50% probability of initiation (H₅₀).

  • Interpretation: A higher H₅₀ value indicates lower sensitivity. FOX-7 consistently demonstrates a significantly higher H₅₀ value (is less sensitive) than RDX.[2]

Self-Validation: The statistical nature of the Bruceton method provides internal validation. A sufficient number of trials (typically >20) must be conducted to ensure a reliable H₅₀ value. The results should be compared against a known standard (like RDX) tested on the same day with the same instrument.

Applications in Insensitive Munitions and Formulations

The favorable balance of performance and insensitivity makes FOX-7 a prime candidate for next-generation explosive formulations.[1][5]

Polymer-Bonded Explosives (PBXs)

In PBX formulations, explosive crystals are incorporated into a polymer matrix or binder. This binder desensitizes the explosive and improves its mechanical properties. FOX-7 is highly suitable for this application.

  • Rationale: The inherent insensitivity of FOX-7 means that less binder is required compared to RDX to achieve a desired level of safety. This allows for a higher explosive loading and, consequently, higher performance in the final formulation.

  • Example Formulations: Formulations of FOX-7 with binders such as Viton A, EVA (poly[ethylene-co-vinyl acetate]), or a fluorelastomer (F2602) have been investigated.[2][5][8] For instance, a formulation of 95% FOX-7 and 5% EVA polymer has shown performance comparable to RDX-based compositions but with significantly reduced shock sensitivity.[5]

Insensitive Boosters

A booster is a component in an explosive train that amplifies the initial detonation from a detonator to reliably initiate the main charge.[5] Boosters are often highly sensitive, making them a critical point of vulnerability.

  • Rationale: Replacing conventional booster explosives like RDX with FOX-7 can dramatically improve the safety of the entire munition system without compromising the ability to initiate the main charge.[5] Studies have demonstrated that FOX-7 based boosters can meet performance requirements while exhibiting significantly lower shock sensitivity.[5]

Property-Application Relationship Diagram

FOX7_Properties_Applications cluster_props Core Properties of FOX-7 cluster_enablers Enabling Characteristics cluster_apps Primary Applications Insensitivity Low Impact & Friction Sensitivity Safety Enhanced Safety & Handling Insensitivity->Safety Performance High Detonation Velocity & Pressure Formulability High Solids Loading in PBXs Performance->Formulability IM Insensitive Munitions (IM) Main Charges Performance->IM Propellants Solid Rocket Propellants Performance->Propellants Stability High Thermal Stability Reliability Stable under Thermal Stress Stability->Reliability Structure Hydrogen Bonding & Layered Crystal Structure Structure->Insensitivity causes Safety->IM Boosters Reduced Sensitivity Booster Explosives Safety->Boosters Formulability->IM Reliability->Propellants

Caption: Relationship between FOX-7's properties and its applications.

References

  • Löchert, I. J. (2001). FOX-7 - A New Insensitive Explosive. DSTO-TR-1238. Defence Science and Technology Organisation. [Link]

  • Trzciński, W. A., & Belaada, A. (n.d.). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). SciSpace. [Link]

  • Zhang, J., et al. (2021). Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics. RSC Advances, 11(22), 13247-13255. [Link]

  • Daniel, M. A., & Davies, P. J. (2010). Fox-7 for Insensitive Boosters. DSTO-TR-2439. Defence Science and Technology Organisation. [Link]

  • Löchert, I. J. (2001). FOX-7 : a new insensitive explosive. ResearchGate. [Link]

  • Wikipedia. (n.d.). RDX. Retrieved from [Link]

  • Wikipedia. (n.d.). FOX-7. Retrieved from [Link]

  • Warren, L. A., et al. (2018). The Potential of FOX-7 Explosive in Insensitive Munition Design. Journal of Applied Mechanics, 85(12). [Link]

  • Bhandari, S., et al. (2020). Shock compression response of an insensitive high explosive single crystal: 1,1-diamino-2,2-dinitroethene (FOX-7). Journal of Applied Physics, 127(15). [Link]

  • Wang, Y., et al. (2021). Preparation and characterization of core–shell structured FOX-7/F2602 PBX with improved thermal stability and reduced sensitivity. AIP Advances, 11(2). [Link]

Sources

Application Notes and Protocols for the Safe Handling of 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The information provided is based on the structural characteristics of 2-Nitroethene-1,1-diamine and data from closely related compounds. Due to a lack of specific safety and toxicity data for 2-Nitroethene-1,1-diamine, a highly cautious approach is mandated. All procedures should be conducted in a controlled laboratory setting by qualified personnel.

Introduction: Understanding the Hazard Profile

2-Nitroethene-1,1-diamine is a molecule of significant interest in synthetic chemistry, particularly as a versatile building block for heterocyclic compounds.[1][2] However, its structural features—a nitro group and two amino groups attached to a carbon-carbon double bond—create a "push-pull" electronic effect.[3] This arrangement is characteristic of many energetic materials and suggests that 2-Nitroethene-1,1-diamine may possess explosive properties.[3]

A closely related compound, 2,2-dinitroethene-1,1-diamine (also known as FOX-7), is a known explosive material.[4][5] Given the structural similarity, it is prudent to handle 2-Nitroethene-1,1-diamine as a potentially energetic and unstable compound. Therefore, the following handling procedures are based on the assumption that it may be sensitive to heat, shock, and friction.

Hazard Identification and Classification

While specific GHS classifications for 2-Nitroethene-1,1-diamine are not available, based on its structure and analogy to similar compounds, it should be treated as possessing the following hazards:

Hazard Category Description Precautionary Statement
Explosive May be sensitive to heat, shock, or friction.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P250: Do not subject to grinding/shock/friction.
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation May cause skin irritation or burns.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage/Irritation May cause serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Sensitization May cause an allergic skin or respiratory reaction.P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling 2-Nitroethene-1,1-diamine.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety goggles with side shields and a face shield.Must be worn to protect against splashes and potential explosions.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before each use. Dispose of according to manufacturer's instructions.
Flame-retardant lab coat or chemical-resistant coveralls.To prevent skin contact and provide a layer of protection from fire.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.
Feet Closed-toe shoes.To protect against spills.

Engineering Controls

All work with 2-Nitroethene-1,1-diamine must be conducted in a designated area with appropriate engineering controls:

  • Fume Hood: All manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: A portable blast shield should be used in front of the experimental setup as a precaution against unexpected energetic decomposition.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure safety.

Handling
  • Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and static discharge.

  • Controlled Environment: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Minimize Quantities: Use the smallest amount of material necessary for the experiment.

  • Avoid Mechanical Stress: Do not subject the material to grinding, shock, or friction. Use appropriate tools to avoid generating static electricity.

  • Temperature Control: Avoid heating the compound unless its thermal stability is known. If heating is necessary, it should be done remotely and with extreme caution.

Storage
  • Designated Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and bases.

  • Container: Store in a tightly sealed, properly labeled container.

  • Light Sensitivity: Protect from light.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If safe to do so, prevent further spread of the spill.

  • Cleanup: For small spills, gently absorb with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. For large spills, contact emergency services.

  • Decontamination: Decontaminate the spill area with a suitable solvent.

  • Waste Disposal: Collect all contaminated materials in a sealed container for hazardous waste disposal.

Fire
  • Extinguishing Media: Use a Class D fire extinguisher for fires involving reactive metals. For other types of fires, use a dry chemical or carbon dioxide extinguisher. Do not use water.

  • Evacuation: In case of a significant fire, evacuate the area and call emergency services.

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 2-Nitroethene-1,1-diamine must be treated as hazardous and potentially explosive.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Experimental Workflows

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Blast Shield Assemble Blast Shield Prepare Fume Hood->Assemble Blast Shield Weigh Compound Weigh Compound Assemble Blast Shield->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Work-up Work-up Perform Reaction->Work-up Quench Reaction Quench Reaction Work-up->Quench Reaction Dispose Waste Dispose Waste Quench Reaction->Dispose Waste Store Product Store Product Dispose Waste->Store Product Decontaminate Area Decontaminate Area Store Product->Decontaminate Area

Caption: Step-by-step workflow for handling 2-Nitroethene-1,1-diamine.

Emergency Response Decision Tree

G Incident Incident Assess Severity Assess Severity Incident->Assess Severity Minor Spill Minor Spill Assess Severity->Minor Spill Minor Major Incident Major Incident Assess Severity->Major Incident Major Follow Spill Protocol Follow Spill Protocol Minor Spill->Follow Spill Protocol Evacuate & Call Emergency Services Evacuate & Call Emergency Services Major Incident->Evacuate & Call Emergency Services

Caption: Decision tree for emergency response to an incident.

References

  • ResearchGate. (2025). 2,2-Dinitroethene-1,1-Diamine. Retrieved from [Link]

  • ResearchGate. (2025). 2,2-Dinitroethene-1,1-Diamine. Retrieved from [Link]

  • RSC Publishing. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]

  • UKnowledge - University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • PMC - NIH. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]

  • PubChem. (n.d.). Ethene-1,1-diamine, 2-nitro-. Retrieved from [Link]

  • ACS Publications. (n.d.). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations | JACS Au. Retrieved from [Link]

Sources

A Multi-Modal Analytical Approach for Monitoring Reactions of 2-Nitroethene-1,1-diamine (FOX-7)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroethene-1,1-diamine, also known as FOX-7, is a "push-pull" olefin characterized by geminal amino groups (electron-donating) and nitro groups (electron-withdrawing) at opposite ends of a double bond.[1] This structure imparts unique chemical reactivity, making it a valuable precursor in the synthesis of various heterocyclic compounds and a subject of interest in energetic materials research.[2][3][4][5] Effective monitoring of its chemical transformations is paramount for optimizing reaction yields, minimizing hazardous intermediates, ensuring product purity, and elucidating reaction mechanisms. This guide provides a detailed overview of robust analytical techniques and protocols for real-time and quasi-real-time monitoring of reactions involving FOX-7.

The Imperative for Rigorous Reaction Monitoring

The reactivity of 2-nitroethene-1,1-diamine is complex, involving pathways such as Michael-like additions, transaminations, and cyclizations.[4][6][7] The progress of these reactions can be sensitive to subtle changes in conditions, leading to variations in product distribution and the formation of impurities. Furthermore, given the energetic nature of FOX-7, understanding its consumption and the emergence of potentially unstable intermediates is a critical safety and process control consideration.[1][8]

A multi-faceted analytical strategy is therefore not just beneficial but essential. By combining chromatographic separation with spectroscopic identification, researchers can achieve a comprehensive understanding of the reaction landscape. This note details the application of High-Performance Liquid Chromatography (HPLC) for quantitative analysis, supplemented by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for structural verification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary technique for quantitatively tracking the consumption of FOX-7 and the formation of products over time. Its ability to separate components in a complex mixture makes it ideal for generating precise kinetic data.

Causality in Method Design

The choice of HPLC parameters is dictated by the physicochemical properties of FOX-7. It is a polar, non-volatile solid that is sparingly soluble in common organic solvents but readily dissolves in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[8] Its structure contains strong chromophores (nitro group, C=C double bond), making UV-Vis detection highly effective. A reversed-phase (RP-HPLC) method using a C18 column is the logical starting point, as it effectively separates polar analytes.

Protocol: Quantitative Analysis of a FOX-7 Reaction via RP-HPLC

Objective: To quantify the concentration of FOX-7 and its primary product(s) in a reaction mixture over time.

A. Instrumentation & Consumables

  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • HPLC-grade DMSO.

  • 0.22 µm Syringe Filters (PTFE or other solvent-compatible material).

  • Analytical balance and volumetric flasks.

B. Preparation of Standards and Mobile Phase

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Stock Standard Preparation: Accurately weigh ~10 mg of pure FOX-7 standard and dissolve in DMSO in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Water / 5% ACN). This minimizes solvent mismatch effects during injection.

C. Reaction Sampling and Preparation

  • At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known, large volume of a suitable solvent (e.g., 950 µL of the mobile phase) in a labeled vial. This "dilute-and-quench" step stops the reaction and prepares the sample for analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

D. Chromatographic Conditions & Data Acquisition

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of polar to moderately nonpolar compounds.
Mobile Phase A: Water, B: AcetonitrileCommon, effective solvents for reversed-phase chromatography with good UV transparency.
Gradient Elution 5% B to 70% B over 15 min, hold for 2 min, return to 5% BA gradient is essential to elute polar FOX-7 and potentially more nonpolar products within a reasonable time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CEnhances reproducibility of retention times by controlling viscosity and mass transfer.
Detection UV-Vis at 254 nm and/or 350 nmFOX-7 has strong absorbance. Monitoring multiple wavelengths can help distinguish overlapping peaks.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.

E. Data Analysis

  • Calibration Curve: Inject the prepared calibration standards and plot the peak area of FOX-7 against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

  • Quantification: Inject the filtered reaction samples. Using the peak area for FOX-7 (and any product standards), calculate their concentrations in the diluted samples using the calibration curve.

  • Reaction Profile: Correct for the dilution factor to determine the actual concentration in the reaction vessel at each time point. Plot concentration versus time to generate a kinetic profile of the reaction.

HPLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards Inject Inject into HPLC System Standards->Inject MobilePhase Prepare Mobile Phase (A & B) MobilePhase->Inject Reaction Initiate Chemical Reaction Aliquot Withdraw Aliquot at Time 't' Reaction->Aliquot Time Points Quench Dilute & Quench Reaction Aliquot->Quench Filter Filter Sample (0.22 µm) into HPLC Vial Quench->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Plot Plot Concentration vs. Time Quantify->Plot

Caption: Experimental workflow for quantitative HPLC monitoring.

Spectroscopic Techniques for Structural Elucidation

While HPLC provides quantitative data, it reveals little about the molecular structure of the reactants, intermediates, and products. Spectroscopic techniques are essential for this qualitative information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information. For reactions of FOX-7, it can confirm the identity of the starting material and elucidate the structure of new products by observing changes in the chemical environment of protons (¹H) and carbons (¹³C).

Key Spectroscopic Data for FOX-7:

  • ¹H NMR (in DMSO-d6): A single, broad resonance for the amino protons is observed around δ 8.5-8.8 ppm.[8][9]

  • ¹³C NMR (in DMSO-d6): Two distinct resonances are typically observed around δ 128-129 ppm and δ 158-159 ppm.[8][9]

Protocol: Monitoring a Reaction by ¹H NMR

  • Sample Preparation: At a given time point, take an aliquot of the reaction. Remove the solvent under reduced pressure if it is not a deuterated solvent.

  • Dissolution: Dissolve the residue in a suitable deuterated solvent, such as DMSO-d6, in which FOX-7 is known to be soluble.[8] Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane, TMS, at δ 0 ppm).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • At t=0, confirm the presence of the FOX-7 peak at ~8.7 ppm.

    • As the reaction proceeds, monitor the decrease in the integral of the FOX-7 peak relative to the internal standard.

    • Observe the appearance of new peaks corresponding to the product(s). The chemical shifts, splitting patterns, and integrals of these new peaks provide critical clues to the product's structure.

B. Mass Spectrometry (MS)

MS provides the molecular weight of components in the reaction mixture, making it invaluable for identifying products and potential intermediates. When coupled with HPLC (LC-MS), it becomes a powerful tool for separating a mixture and obtaining mass data for each component.

Key Mass Data for FOX-7:

  • Molecular Weight: 148.08 g/mol .

  • Electron Impact MS (EI-MS): Shows a strong molecular ion peak (m/z 148), indicating relative stability compared to other energetic materials like RDX.[8][9]

Application in Reaction Monitoring: An LC-MS analysis of a reaction aliquot can reveal the molecular ions of the starting material, expected products, and unexpected byproducts. For example, in a transamination reaction where one -NH₂ group is replaced by -NHR, the mass spectrometer would detect a new peak with an m/z corresponding to [148 - NH₂ + NHR + H]⁺.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for monitoring the transformation of key functional groups.

Key Spectral Data for FOX-7:

  • Amino Group (–NH₂): Characteristic absorbances in the 3200-3400 cm⁻¹ range.[8][9][10]

  • Nitro Group (–NO₂): Strong absorbances in the 1350-1650 cm⁻¹ range.[8][9][10]

Application in Reaction Monitoring: By taking aliquots and acquiring FTIR spectra (e.g., using an ATR probe for in-situ monitoring or by depositing on a salt plate), one can track the reaction's progress. A decrease in the intensity of the –NH₂ stretch, for instance, would indicate its consumption during a reaction like transamination. The appearance of new peaks (e.g., a carbonyl stretch) would signify the formation of a new functional group.

An Integrated Analytical Strategy

No single technique provides the complete picture. A robust monitoring strategy leverages the strengths of each method in a complementary fashion.

Integrated_Analysis cluster_primary Primary Quantitative & Qualitative Analysis cluster_structural Detailed Structural Confirmation Reaction Reaction Mixture (Time-Point Aliquot) LCMS LC-MS Reaction->LCMS Inject HPLC_UV HPLC-UV Reaction->HPLC_UV Inject NMR NMR (¹H, ¹³C) Reaction->NMR Isolate & Dissolve FTIR FTIR Reaction->FTIR Sample Data_Mass Molecular Weights (Product ID) LCMS->Data_Mass Mass-to-Charge Data_Quant Concentration vs. Time (Kinetics) HPLC_UV->Data_Quant Peak Area Data_Structure Definitive Structure (Connectivity) NMR->Data_Structure Chemical Shifts, Coupling Data_FG Functional Group Transformation FTIR->Data_FG Functional Groups

Caption: Interplay of analytical techniques for comprehensive analysis.

Workflow Example:

  • Initial Screening (HPLC-UV): Develop an HPLC method to separate the starting materials. Run the reaction and take time-point samples to get a preliminary idea of the reaction rate and the number of products formed.

  • Identification (LC-MS): Analyze a key time-point sample (e.g., 50% conversion) using LC-MS to get the molecular weights of the product peaks observed in the HPLC chromatogram. This helps form hypotheses about the product structures.

  • Structural Confirmation (NMR): Once the reaction is complete, isolate the main product using preparative chromatography or crystallization. Perform ¹H and ¹³C NMR to definitively confirm the proposed structure.

  • Functional Group Tracking (FTIR): Use FTIR as a rapid, qualitative check throughout the reaction to ensure the expected functional group transformations are occurring.

Conclusion

The successful synthesis and development of compounds derived from 2-Nitroethene-1,1-diamine (FOX-7) rely on a deep understanding of its reaction pathways. The analytical protocols and strategies outlined in this note provide a robust framework for researchers to monitor these reactions with confidence. By integrating the quantitative power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, scientists can achieve comprehensive process control, ensure product quality, and accelerate research and development timelines.

References

  • Klapötke, T. M., & Sabate, C. M. (2008). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). Central European Journal of Energetic Materials, 5(4), 3-27. [Link]

  • Löchert, I. J. (2001). FOX-7 - A New Insensitive Explosive. DSTO-TR-1238, Defence Science and Technology Organisation. [Link]

  • Zhang, S., Song, D., Chen, S., Li, Y., Wang, J., & Zhao, N. (2021). Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics. RSC Advances, 11(48), 30209-30217. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 189193, Ethene-1,1-diamine, 2-nitro-. Retrieved from [Link]

  • Gao, Y., & Li, Y. (2020). Preparation and Characterization of FOX-7 Explosives with Different Shapes. Journal of Physics: Conference Series, 1507, 022018. [Link]

  • Ghasemi, S., & Kubicki, M. (2022). Structure of nitro-1,1-enediamines and N-methyl-1-(methylthio)-2-nitroethenamine. ResearchGate. Retrieved from [Link]

  • Ghasemi, S., & Namjoo, A. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 31081-31111. [Link]

  • Šimková, L., & Zeman, S. (2015). 2,2-Dinitroethene-1,1-Diamine. ResearchGate. Retrieved from [Link]

  • Yin, P., & Zeman, S. (2015). Recent progress in taming FOX-7 (1,1-diamino-2,2-dinitroethene). RSC Advances, 5(100), 82298-82312. [Link]

  • Ghasemi, S., & Namjoo, A. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 31081–31111. [Link]

  • Pivina, T. S., & Zeman, S. (2011). Thermal decomposition of FOX-7: the dependences of the reaction rate on.... ResearchGate. Retrieved from [Link]

  • Ghasemi, S., & Namjoo, A. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of 2-Nitroethene-1,1-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Nitroethene-1,1-diamines

2-Nitroethene-1,1-diamines, also known as 1,1-diamino-2-nitroethylenes or nitroketene aminals, are not merely synthetic curiosities; they are powerful and versatile synthons in modern medicinal chemistry. Their unique electronic structure, characterized by a "push-pull" system with electron-donating amino groups and an electron-withdrawing nitro group, makes them highly reactive and adaptable building blocks. This scaffold is a cornerstone for the synthesis of a diverse array of heterocyclic compounds, which are prevalent in both natural products and synthetic drugs.[1][2][3]

The significance of this chemical class is perhaps best exemplified by its role in the synthesis of blockbuster drugs like ranitidine, where the core structure is a substituted 2-nitroethene-1,1-diamine.[4] For researchers and professionals in drug development, mastering the synthesis of these derivatives is essential. However, transitioning from bench-scale discovery to pilot or industrial-scale production introduces significant challenges related to safety, reaction control, and process efficiency.[4][5]

This guide provides a detailed examination of a robust and scalable synthetic route, focusing on the underlying chemical principles, critical process parameters, and the safety protocols necessary for successful scale-up.

Primary Synthetic Strategy: The Nitroketene Dithioacetal Route

The most common and industrially viable pathway to 2-nitroethene-1,1-diamine derivatives proceeds through a key intermediate: 1,1-bis(methylthio)-2-nitroethene. This method is favored for its reliability, use of readily available starting materials, and adaptability to a wide range of amine nucleophiles.[1][2][6]

The overall process can be logically divided into two primary stages:

  • Formation of the Nitroketene Dithioacetal Intermediate.

  • Nucleophilic Vinylic Substitution with Amines.

Workflow Overview: Nitroketene Dithioacetal Pathway

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diamine Formation Nitromethane Nitromethane Dithiocarboxylate Dipotassium Dithiocarboxylate Salt Nitromethane->Dithiocarboxylate + CS2, Base CS2 Carbon Disulfide (CS2) CS2->Dithiocarboxylate Base Base (e.g., KOH) Base->Dithiocarboxylate Intermediate 1,1-bis(methylthio)-2-nitroethene Dithiocarboxylate->Intermediate + DMS (Alkylation) DMS Dimethyl Sulfate (DMS) DMS->Intermediate Product 2-Nitroethene-1,1-diamine Derivative Intermediate->Product Nucleophilic Substitution Amine Amine (R2NH) (2+ equivalents) Amine->Product

Caption: General workflow for the synthesis of 2-nitroethene-1,1-diamine derivatives.

Part 1: Synthesis of 1,1-bis(methylthio)-2-nitroethene

Mechanistic Rationale: This step begins with the deprotonation of nitromethane, a surprisingly acidic C-H acid, by a strong base like potassium hydroxide. The resulting nitronate anion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. A second deprotonation and subsequent reaction forms a stable dipotassium dithiocarboxylate salt. This salt is then bis-S-alkylated with an electrophile, most commonly dimethyl sulfate, to yield the desired nitroketene dithioacetal intermediate.[2]

Scale-Up Protocol: Synthesis of 1,1-bis(methylthio)-2-nitroethene (100 g Scale)

Critical Safety Warning: Nitromethane is a flammable, toxic liquid that can form explosive mixtures with air and is sensitive to shock and heat, especially under confinement.[7][8][9][10] Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. Carbon disulfide is highly flammable and toxic. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate engineering controls (e.g., blast shield) and personal protective equipment (PPE), including chemical-resistant gloves, apron, and face shield.

Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.

  • Large ice-water bath for cooling.

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
Nitromethane61.04122 g (107 mL)2.01.0
Potassium Hydroxide (85%)56.11264 g4.02.0
Ethanol46.071.5 L--
Carbon Disulfide76.13160 g (127 mL)2.11.05
Dimethyl Sulfate126.13529 g (400 mL)4.22.1
Water18.022.0 L--

Procedure:

  • Base Preparation: In the 5 L flask, dissolve potassium hydroxide in 1.0 L of ethanol with mechanical stirring. Cool the solution to 0-5 °C using an ice-water bath.

  • Nitronate Formation: Slowly add nitromethane to the cold KOH solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Dithiocarboxylation: To the resulting slurry, add carbon disulfide dropwise via the dropping funnel over 1 hour. Maintain the temperature at 0-5 °C. The mixture will turn into a thick, yellow-orange paste. Allow the mixture to stir for an additional 2 hours at this temperature.

  • Alkylation: Slowly and carefully add dimethyl sulfate dropwise over 2 hours. This step is highly exothermic. Meticulous temperature control is paramount; maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Precipitation and Isolation: Pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. A yellow solid will precipitate.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 500 mL) until the filtrate is neutral.

  • Drying: Dry the yellow solid under vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 270-290 g (82-88%).

    • Quality Control: The product can be analyzed by melting point (116-118 °C) and NMR spectroscopy. For most subsequent reactions, this crude product is of sufficient purity.

Part 2: Synthesis of 2-Nitroethene-1,1-diamine Derivatives

Mechanistic Rationale: This stage is a classic nucleophilic vinylic substitution. The electron-withdrawing nitro group polarizes the double bond, making the carbon atom attached to the two methylthio groups highly electrophilic. An amine nucleophile attacks this carbon, leading to the formation of a tetrahedral intermediate. The elimination of a methylthio group (as methanethiol, a foul-smelling gas) restores the double bond. The process repeats with a second equivalent of the amine to displace the remaining methylthio group, yielding the final 2-nitroethene-1,1-diamine product.[1][2]

Scale-Up Protocol: Synthesis of a Representative Derivative (e.g., N,N'-diethyl-2-nitroethene-1,1-diamine)

Critical Safety Warning: This reaction releases methanethiol (CH₃SH), a toxic and extremely malodorous gas. The entire procedure must be performed in a high-efficiency fume hood, and the off-gas should be passed through a bleach or hydrogen peroxide scrubber to neutralize the thiol.

Equipment:

  • 3 L three-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber.

  • Heating mantle with temperature controller.

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
1,1-bis(methylthio)-2-nitroethene165.25165 g1.01.0
Ethylamine (70% in H₂O)45.08270 mL~3.0~3.0
Ethanol46.071.0 L--

Procedure:

  • Reaction Setup: Charge the 3 L flask with 1,1-bis(methylthio)-2-nitroethene and 1.0 L of ethanol. Begin mechanical stirring to form a slurry.

  • Amine Addition: Slowly add the 70% aqueous ethylamine solution to the slurry over 30 minutes at room temperature. An initial exotherm may be observed.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting dithioacetal is consumed.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 2 hours to promote crystallization.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 100 mL) and then with cold water (2 x 200 mL).

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

    • Expected Yield: 135-145 g (85-91%).

    • Quality Control: Purity should be assessed by HPLC, and identity confirmed by NMR and Mass Spectrometry.

Alternative Strategy: The DMF-DMA Route

An alternative approach involves the reaction of a nitroalkane, such as nitromethane, with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[11] This reaction forms a nitro-N,N-dimethyl enaminone, which is a valuable intermediate itself.[12]

Mechanistic Rationale: DMF-DMA serves as a highly reactive one-carbon synthon. It reacts with active methylene compounds like nitromethane to form an enamine by condensation, eliminating two equivalents of methanol.[11][13] The resulting nitro-enamine can then be used in further transformations. For example, reduction of the nitro group can trigger spontaneous cyclization to form various heterocycles.[12]

DMF-DMA Synthesis Workflow

G Nitromethane Nitromethane Enaminone Nitro-N,N-dimethyl enaminone Nitromethane->Enaminone + DMF-DMA (- 2 MeOH) DMFDMA DMF-DMA DMFDMA->Enaminone Reduction Reduction (e.g., H2, Pd/C) Enaminone->Reduction Cyclization Spontaneous Cyclization Reduction->Cyclization Heterocycle Heterocyclic Product Cyclization->Heterocycle

Caption: Synthesis pathway via the DMF-DMA condensation route.

This method is particularly useful for synthesizing specific indole derivatives or other complex heterocycles where the dimethylamino group is a desired feature or a useful leaving group for subsequent cyclization reactions.[12]

Process Optimization and Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction due to insufficient base or poor mixing.Ensure KOH is fully dissolved and use a robust mechanical stirrer. Check the purity of the KOH.
Loss of product during aqueous work-up.Ensure the water used for precipitation is ice-cold to minimize solubility of the intermediate.
Formation of Byproducts Side reactions from excessive heat during DMS addition.Improve cooling efficiency and slow down the addition rate of dimethyl sulfate.
Low Yield in Stage 2 Incomplete reaction.Increase reflux time and monitor by TLC/HPLC. Ensure at least 2 molar equivalents of amine are used.
Product is too soluble in the crystallization solvent.After cooling, consider partial removal of the solvent under reduced pressure to induce precipitation.
Product Purity Issues Contamination with mono-substituted intermediate.Ensure sufficient reaction time and stoichiometry of the amine. Recrystallize the final product if necessary.

Conclusion

The scale-up synthesis of 2-nitroethene-1,1-diamine derivatives is a well-established but exacting process that demands careful attention to reaction conditions and safety. The nitroketene dithioacetal route offers a versatile and high-yielding pathway suitable for producing multi-gram to kilogram quantities.[5] By understanding the underlying reaction mechanisms, implementing strict temperature control, and adhering to rigorous safety protocols, researchers and drug development professionals can successfully and safely scale the production of these invaluable chemical building blocks for the advancement of pharmaceutical research.

References

  • Synthesis of 1,2-diamines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Šimková, L. (2015). 2,2-Dinitroethene-1,1-Diamine. ResearchGate. Retrieved from [Link]

  • Latypov, N. V., et al. (2006). 2,2-Dinitroethene-1,1-Diamine. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30583–30612. [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30583–30612. Available at: [Link]

  • Synthesis of cyclic/acyclic nitro-1,1-enediamines and N-methyl-1-(methylthio)-2-nitroethenamine. ResearchGate. (n.d.). Retrieved from [Link]

  • Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis. ResearchGate. (n.d.). Retrieved from [Link]

  • CN102659602B - Novel method for producing nitromethane. Google Patents. (n.d.).
  • Nitromethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.). Retrieved from [Link]

  • Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. ResearchGate. (n.d.). Retrieved from [Link]

  • CN108864001A - A kind of new method synthesizing ranitidine. Google Patents. (n.d.).
  • nitroacetaldehyde diethyl acetal. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Gütz, C., & Stenglein, A. (2022). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au, 2(3), 221–233. [Link]

  • NITROMETHANE FOR SYNTHESIS. Loba Chemie. (n.d.). Retrieved from [Link]

  • EP0694540B1 - Process for the manufacture of form 1 ranitidine hydrochloride. Google Patents. (n.d.).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. Retrieved from [Link]

  • N,N-Dimethylformamide Dimethyl Acetal. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. PubMed. (n.d.). Retrieved from [Link]

  • Pradhan, P. P., et al. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(2), 1198–1207. [Link]

  • Mohammadi, G., et al. (2015). Formulation and Taste Masking of Ranitidine Orally Disintegrating Tablet. Iranian journal of pharmaceutical research : IJPR, 14(3), 761–768. Available at: [Link]

  • DE2215954A1 - Process for the distillative preparation of dimethylformamide dimethyl acetal. Google Patents. (n.d.).
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  • Pellizzoni, S., et al. (2021). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 9, 761824. [Link]

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Troubleshooting & Optimization

improving the yield of 2-Nitroethene-1,1-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Optimizing the Synthesis of 2-Nitroethene-1,1-diamine

Welcome to the technical support center for the synthesis of 2-Nitroethene-1,1-diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this synthesis. 2-Nitroethene-1,1-diamine is a valuable "push-pull" alkene and a versatile building block for a variety of highly functionalized heterocyclic compounds.[1] However, achieving a high yield of this synthon requires careful control over reaction parameters and a clear understanding of potential pitfalls.

This guide is structured to address the common challenges encountered during its synthesis, moving from the foundational protocol to in-depth troubleshooting and frequently asked questions.

Foundational Synthesis Workflow

The most reliable and widely adopted method for synthesizing 2-nitroethene-1,1-diamines involves a three-stage process starting from nitromethane. The key is the formation of 1,1-bis(methylthio)-2-nitroethene, a stable and versatile precursor that is subsequently reacted with an amine source.[1]

G cluster_0 Stage 1: Synthesis of Dipotassium Salt cluster_1 Stage 2: Formation of the Key Precursor cluster_2 Stage 3: Amination A Nitromethane + Carbon Disulfide B Dipotassium 2-nitro-1,1-ethenedithiolate A->B  KOH, Ethanol   A->B C 1,1-bis(methylthio)-2-nitroethene B->C  Dimethyl Sulfate   B->C D 2-Nitroethene-1,1-diamine C->D  Amine Source (e.g., NH3)   C->D

Caption: General workflow for the synthesis of 2-Nitroethene-1,1-diamine.

Detailed Experimental Protocols

The following protocols represent a standard, validated procedure. Remember that reagent purity and adherence to reaction conditions are paramount for success.

Protocol 1: Synthesis of 1,1-bis(methylthio)-2-nitroethene (Precursor)

This two-step protocol first creates the dithiolate salt, which is then alkylated.

Step A: Synthesis of Dipotassium 2-nitro-1,1-ethenedithiolate

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of potassium hydroxide in ethanol.

  • Cool the solution in an ice-salt bath to below 10°C.

  • Add nitromethane to the cooled solution, ensuring the temperature does not exceed 10°C.

  • Slowly add carbon disulfide via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C. A yellow precipitate will form.

  • After the addition is complete, continue stirring the mixture at low temperature for another 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Collect the yellow solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Step B: Synthesis of 1,1-bis(methylthio)-2-nitroethene

  • Suspend the dried dipotassium salt from Step A in water.

  • Cool the suspension in an ice bath.

  • Add dimethyl sulfate dropwise, keeping the reaction temperature below 20°C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • After addition, stir the mixture at room temperature for 3-4 hours. A yellow solid will precipitate.

  • Filter the solid, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1,1-bis(methylthio)-2-nitroethene as bright yellow crystals.

Protocol 2: Synthesis of 2-Nitroethene-1,1-diamine
  • Dissolve the purified 1,1-bis(methylthio)-2-nitroethene in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in the chosen solvent. An excess of the amine is typically required.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is usually complete within a few hours.

  • Once the reaction is complete, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the specific problems you might face during the synthesis, providing explanations and actionable solutions.

Q1: My yield of the final product, 2-Nitroethene-1,1-diamine, is consistently low. What are the most likely causes?

A1: Low yield is the most common complaint and can stem from several factors in the final amination step. The root cause is often incomplete conversion or the formation of side products.

  • Causality: The reaction is a nucleophilic substitution where the amine replaces the two methylthio (-SMe) groups.[1] The efficiency of this process depends on the nucleophilicity of the amine, the stability of the intermediate, and the reaction conditions.

  • Troubleshooting Steps:

    • Amine Stoichiometry: Ensure you are using a significant excess of the amine (typically 3-5 equivalents or more). This drives the equilibrium towards the formation of the diamine product and helps to fully substitute both methylthio groups.

    • Temperature Control: While the reaction is often initiated at 0°C to control the initial exothermic release, allowing it to slowly warm to room temperature can be crucial for driving the reaction to completion. Running the reaction too cold for too long may result in incomplete conversion. Conversely, excessive heat can lead to decomposition or side reactions.

    • Purity of Precursor: Impurities in your 1,1-bis(methylthio)-2-nitroethene can inhibit the reaction. Ensure it is properly recrystallized and completely dry before use.

    • Solvent Choice: The solvent must be able to dissolve the starting material and should not react with the amine. Alcohols like ethanol are common, but if you observe side reactions (e.g., formation of O-alkylated byproducts), consider switching to a more inert solvent like THF.

ParameterRecommendationRationale
Amine Equivalents 3 - 5 eq.Drives equilibrium, ensures complete substitution.
Temperature Start at 0°C, then allow to warm to RTControls initial exotherm, then provides energy for completion.
Solvent Ethanol, Methanol, THFGood solubility for reactants, generally inert.
Reaction Time 2 - 6 hours (Monitor by TLC)Ensures the reaction has proceeded to completion.

Q2: I'm observing the formation of a significant amount of a mono-substituted intermediate (1-(methylthio)-2-nitro-1-aminoethene). How can I promote the second substitution?

A2: The formation of the mono-substituted product is a clear indication that the reaction is not going to completion. This happens when the second substitution is kinetically slower than the first.

  • Causality: After the first substitution, the electron-donating character of the newly added amino group reduces the electrophilicity of the carbon atom, making the second substitution less favorable.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The most direct approach is to provide more energy and time for the second substitution to occur. After the initial phase of the reaction, consider gently heating the mixture (e.g., to 40-50°C) while monitoring carefully for decomposition.

    • Increase Amine Concentration: As mentioned in A1, a higher concentration of the amine nucleophile can help overcome the kinetic barrier of the second substitution.

    • Choice of Amine: If you are using a sterically hindered amine, the second substitution can be particularly difficult. While not an issue for ammonia, it's a key consideration for substituted diamine synthesis.

G Start Low Yield or Incomplete Reaction CheckPurity Is the precursor (1,1-bis(methylthio)-2-nitroethene) pure? Start->CheckPurity CheckConditions Are reaction conditions (Temp, Time, Stoichiometry) optimal? CheckPurity->CheckConditions Yes Purify Recrystallize precursor CheckPurity->Purify No Adjust Increase amine eq., increase time/temp CheckConditions->Adjust No Failure Problem Persists: Consider alternative solvent or amine source CheckConditions->Failure Yes Purify->Start Success Improved Yield Adjust->Success G Reactant Reactant Intermediate1 Intermediate (Mono-substitution) Reactant->Intermediate1 + NH3 - MeS⁻ Amine NH3 Product Product Intermediate1->Product FinalProduct FinalProduct Product->FinalProduct + NH3 - MeS⁻

Caption: Simplified mechanism of the amination step.

Q2: What are the critical safety precautions for this synthesis?

A2: Several reagents used in this synthesis are hazardous and require strict safety protocols.

  • Carbon Disulfide (CS₂): Extremely flammable with a very low flash point and toxic upon inhalation.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Highly toxic, corrosive, and a potential carcinogen. It can be absorbed through the skin with delayed effects. Always use in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Nitromethane (CH₃NO₂): Can form explosive mixtures and is a flammable liquid.

  • Potassium Hydroxide (KOH): Highly corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Q3: How can I confirm the identity and purity of 2-Nitroethene-1,1-diamine?

A3: Standard analytical techniques are used for characterization.

  • NMR Spectroscopy: ¹H NMR will show characteristic peaks for the vinyl proton and the amine protons. ¹³C NMR will show the two distinct carbons of the double bond.

  • FTIR Spectroscopy: Look for strong N-H stretching bands for the amine groups, a C=C stretching band, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂).

  • Mass Spectrometry: To confirm the molecular weight (103.08 g/mol ). [2]* Melting Point: A sharp melting point is a good indicator of purity.

Q4: How should the final product be stored?

A4: 2-Nitroethene-1,1-diamine should be stored in a cool, dry, and dark place. Due to the presence of amine groups, it can be sensitive to air and light over long periods. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

References

  • Hasaninejad, A., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30729-30766. [Link]

  • Kudo, N., et al. (1999). Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. Chemical and Pharmaceutical Bulletin, 47(6), 857-868. [Link]

  • U.S. Patent No. EP2621885B1. (2014). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Lee, S., et al. (2020). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Synthesis, 52(09), 1247-1252. [Link]

  • Chinese Patent No. CN1962626A. (2007). 1-methylamino-1- methylthio-2-nitroethylene synthesis method.
  • Nguyen, T. B., et al. (2021). Optimization of the synthesis parameters and analysis of characteristics of 1,1-diamino-2,2-dinitroethylene. Journal of Military Science and Technology. [Link]

  • PubChem. (n.d.). Ethene-1,1-diamine, 2-nitro-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Organic Syntheses Procedure. [Link]

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common side reactions and byproducts in 2-Nitroethene-1,1-diamine chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-nitroethene-1,1-diamine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and byproducts encountered during the synthesis and application of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamine, often referred to as a nitroenediamine or EDAM, is a valuable synthetic intermediate characterized by a "push-pull" electronic system.[1] The electron-donating diamine moiety and the electron-withdrawing nitro group create a highly polarized carbon-carbon double bond, making the molecule susceptible to a variety of chemical transformations. This unique reactivity, however, can also lead to a range of undesired side reactions and byproducts. This guide will help you identify, understand, and mitigate these challenges.

Troubleshooting Guide: Synthesis and Purification

The most common route to 2-nitroethene-1,1-diamines involves the reaction of 1,1-bis(methylthio)-2-nitroethene with a diamine, such as ethylenediamine.[1] While seemingly straightforward, this reaction can present several challenges.

FAQ 1: My reaction to synthesize a cyclic 2-nitroethene-1,1-diamine from 1,1-bis(methylthio)-2-nitroethene and ethylenediamine is low-yielding and produces multiple spots on TLC. What are the likely side products?

Answer:

Several side reactions can occur during the synthesis of cyclic 2-nitroethene-1,1-diamines. The primary culprits are often related to incomplete reaction, over-reaction, or the presence of impurities.

  • Monosubstituted Intermediate: The reaction proceeds in a stepwise manner. If the reaction is incomplete, you may isolate the monosubstituted intermediate, N-(2-aminoethyl)-1-(methylthio)-2-nitroethenamine.

  • Polymerization: Due to the activated nature of the double bond, 2-nitroethene-1,1-diamine and its precursors can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2]

  • Formation of Cyclic Urea: If your reaction is exposed to carbon dioxide (from the air) and moisture, particularly under basic conditions, there is a possibility of forming a cyclic urea derivative.[3]

  • Oxidative Degradation: The diamine starting material can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Table:

ObservationProbable CauseRecommended Solution
Reaction mixture is viscous or solidifies.Polymerization of the nitroalkene.[2]Maintain strict temperature control, use degassed solvents, and consider adding a radical inhibitor like BHT if compatible with your reaction conditions.
A persistent, more polar spot on TLC that is not the starting diamine.Incomplete reaction, presence of the monosubstituted intermediate.Increase reaction time or temperature moderately. Ensure a 1:1 stoichiometry of reactants.
Appearance of a dark color in the reaction mixture.Oxidation of the diamine starting material or product.Use freshly distilled diamine and perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of an unexpected, highly polar byproduct.Possible formation of a cyclic urea from CO₂ contamination.[3]Perform the reaction under a strict inert atmosphere and use dry solvents.

Experimental Protocol: Optimized Synthesis of 2-(Nitromethylene)imidazolidine

This protocol is designed to minimize common side reactions.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 1,1-bis(methylthio)-2-nitroethene (1.0 eq) dissolved in anhydrous ethanol (10 mL/g).

  • Reactant Addition: Under a gentle flow of nitrogen, add a solution of freshly distilled ethylenediamine (1.05 eq) in anhydrous ethanol (5 mL/g) dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Allow the reaction to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the product can be recrystallized from hot ethanol or an ethanol/water mixture.

FAQ 2: My purified 2-nitroethene-1,1-diamine appears unstable and decomposes upon storage. How can I improve its stability?

Answer:

The stability of 2-nitroethene-1,1-diamine can be influenced by several factors, including exposure to light, heat, and acidic or basic conditions.

  • Hydrolysis: The enamine functionality is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of 2-nitroacetaldehyde and the corresponding diamine.

  • Thermal Decomposition: At elevated temperatures, nitroenamines can undergo decomposition. For the related compound FOX-7 (2,2-dinitroethene-1,1-diamine), thermal decomposition involves isomerization of the nitro group and fragmentation of the molecule.[4]

  • Photochemical Reactions: The conjugated system in 2-nitroethene-1,1-diamine may be sensitive to light, leading to degradation or polymerization.

Recommendations for Storage and Handling:

  • Storage Conditions: Store the purified compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

  • pH Control: Avoid contact with strong acids or bases. If the compound is to be used in a solution, ensure the pH is maintained near neutral.

  • Inhibitors: For solutions, the addition of a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) may prevent polymerization, if compatible with downstream applications.[2]

Troubleshooting Guide: Reactions of 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamines are versatile reagents used in a variety of synthetic transformations, including Michael additions, aza-ene reactions, and cycloadditions, to form complex heterocyclic structures.[1]

FAQ 3: I am performing a Michael addition with my 2-nitroethene-1,1-diamine, but I am observing multiple products and low conversion. How can I optimize this reaction?

Answer:

The Michael addition involving 2-nitroethene-1,1-diamine can be complicated by its ambident nucleophilic and electrophilic nature.

  • Self-Condensation/Dimerization: The acidic proton alpha to the nitro group can be deprotonated, and the resulting anion can act as a nucleophile, potentially leading to dimerization or oligomerization.

  • Competing Nucleophilic Attack: While the desired reaction is often the addition of an external nucleophile to the beta-carbon of the nitroalkene, the amine functionalities of another molecule of the 2-nitroethene-1,1-diamine can also act as nucleophiles.

  • Unwanted Cyclizations: Depending on the structure of the Michael donor and the reaction conditions, subsequent intramolecular cyclizations can occur, leading to unexpected heterocyclic byproducts.[1]

Strategies for Optimization:

ParameterRecommendationRationale
Base Use a non-nucleophilic base (e.g., DBU, triethylamine) in stoichiometric or catalytic amounts.Strong, nucleophilic bases can compete in the addition reaction or promote side reactions.
Temperature Start at low temperatures (e.g., 0°C or -78°C) and slowly warm to room temperature.Minimizes exothermic events and reduces the rate of side reactions.
Order of Addition Add the 2-nitroethene-1,1-diamine solution slowly to a mixture of the Michael donor and the base.This keeps the concentration of the electrophilic nitroalkene low, minimizing self-condensation.
Solvent Use an aprotic solvent (e.g., THF, acetonitrile) to avoid protonation/deprotonation equilibria that can complicate the reaction.Protic solvents can interfere with the base and the nucleophile.

Visualizing Reaction Pathways

michael_addition reagents 2-Nitroethene-1,1-diamine + Nucleophile + Base desired Desired Michael Adduct reagents->desired Controlled Conditions (Low Temp, Slow Addition) dimer Dimerization/Oligomerization reagents->dimer High Concentration of Nitroalkene cyclized Unexpected Cyclized Byproduct reagents->cyclized Substrate-dependent Intramolecular Reaction

Caption: Troubleshooting Michael additions with 2-nitroethene-1,1-diamine.

FAQ 4: I am attempting a multi-component reaction involving 2-nitroethene-1,1-diamine, an aldehyde, and a third component, but the reaction is messy. What are the potential pitfalls?

Answer:

Multi-component reactions (MCRs) are powerful but can be sensitive to reaction conditions. With a reactive substrate like 2-nitroethene-1,1-diamine, several competing pathways can exist.

  • Knoevenagel Condensation: The aldehyde can react with other nucleophiles present in the reaction mixture, not just the intended partner.

  • Cannizzaro Reaction: If a strong base is used with an aldehyde lacking alpha-hydrogens, a disproportionation reaction can occur.

  • Aza-Ene Reaction vs. Other Pathways: The intended aza-ene reaction may be in competition with other nucleophilic additions or cyclizations.[1]

General Protocol for a Three-Component Reaction:

  • Pre-formation of Intermediates: In some cases, it is beneficial to pre-mix two of the components to form an intermediate before adding the third. For example, forming an iminium ion from the aldehyde and a secondary amine catalyst before adding the 2-nitroethene-1,1-diamine.

  • Catalyst Choice: The choice of catalyst (e.g., acid, base, or metal) is crucial and can direct the reaction down a specific pathway. Screen different catalysts to find the optimal one for your desired transformation.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the outcome of MCRs. Consider screening a range of solvents.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component may lead to the formation of byproducts.

Visualizing Synthetic Strategy

mcr_strategy start 2-Nitroethene-1,1-diamine + Aldehyde + Component X path_a One-Pot Addition of all Components start->path_a path_b Stepwise Addition: 1. Aldehyde + Component X 2. Add Nitrodiamine start->path_b outcome_a Complex Mixture (Low Yield) path_a->outcome_a outcome_b Desired Product (Improved Yield) path_b->outcome_b

Sources

Technical Support Center: Purification of 2-Nitroethene-1,1-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-nitroethene-1,1-diamine (also known as FOX-7) and its derivatives. These "push-pull" nitroenamines are valuable synthons and energetic materials, but their unique electronic structure presents specific challenges during purification. High purity is paramount for reliable downstream applications, from synthetic transformations to performance characterization.

This guide is designed as a practical resource, moving beyond simple protocols to explain the underlying principles. Here, you will find troubleshooting solutions for common problems and answers to frequently asked questions, grounded in established scientific literature and practical experience.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to recognize that 2-nitroethene-1,1-diamine (FOX-7) is an energetic material. While it is classified as a relatively insensitive explosive, proper safety protocols are non-negotiable.[1][2] Its derivatives may have different, and potentially higher, sensitivities.

  • Hazard Assessment: Always conduct a thorough risk assessment before synthesizing or purifying these compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.

  • Scale Limitations: Work with the smallest scale of material necessary for your experiment.

  • Avoid Friction and Impact: Do not use metal spatulas for scraping or grinding. Use soft, non-sparking tools (e.g., Teflon, wood). Avoid ground-glass joints where the material could be trapped and subjected to friction.

  • Static Discharge: Guard against static electricity, especially in dry environments. Use anti-static mats and grounding straps.

  • Thermal Hazards: Be aware of the thermal decomposition temperatures. FOX-7 decomposes around 235 °C.[3] Avoid excessive heating during purification steps like solvent evaporation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-nitroethene-1,1-diamine and its derivatives in a question-and-answer format.

Problem 1: Low Yield After Purification

Question: I'm losing a significant amount of my product during recrystallization or column chromatography. What's going wrong and how can I improve my recovery?

Answer: Low recovery is a frequent issue stemming from several potential causes. The key is to systematically identify the source of the loss.

  • Cause A: Incorrect Recrystallization Solvent. If your compound is too soluble in the chosen solvent, even when cold, you will lose a substantial amount in the mother liquor. Conversely, if it is nearly insoluble even when hot, you may not be able to dissolve it effectively for purification.

    • Solution: Perform a systematic solvent screen on a microscale. The ideal recrystallization solvent should dissolve the compound completely when hot but exhibit very low solubility when cold. For FOX-7, solvent/antisolvent systems like Dimethyl Sulfoxide (DMSO)/ethanol or N,N-Dimethylformamide (DMF)/ethanol are effective.[4] The compound is dissolved in a minimal amount of the "good" solvent (DMSO, DMF) and the "poor" solvent (ethanol) is added dropwise until persistent turbidity appears. The solution is then heated until clear and allowed to cool slowly.

  • Cause B: Product Degradation on Silica Gel. Nitroenamines can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. This is often visible as streaking on the column or the appearance of new, often colored, spots on a TLC plate.

    • Solution:

      • Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting mobile phase containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel, which may offer better stability for your specific derivative.

      • Minimize Contact Time: Use flash column chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the column.[5]

  • Cause C: Premature Crystallization. In column chromatography, if the mobile phase is not strong enough or if the compound is highly concentrated, it can crystallize on the column, leading to poor separation and recovery.

    • Solution: Ensure your chosen eluent provides a retention factor (Rf) of approximately 0.3 on a TLC plate for your target compound.[5] Load the sample dissolved in a minimum amount of the mobile phase or a stronger solvent that is miscible with the mobile phase.

Problem 2: Product is Still Impure After a Single Purification Step

Question: My NMR/HPLC analysis shows that my product is still contaminated with starting materials or by-products after one purification. What should I do next?

Answer: It is common for a single purification technique to be insufficient, especially if the impurities have similar physicochemical properties (e.g., polarity) to your product. The solution is to employ orthogonal purification methods—techniques that separate compounds based on different principles.

A typical strategy involves a sequence of crystallization and chromatography.

Purification_Strategy Crude Crude Product (Check purity by TLC/HPLC) Decision1 Is the major impurity significantly different in polarity? Crude->Decision1 Recrystallization Recrystallization (Removes baseline & highly polar/non-polar impurities) Decision1->Recrystallization Yes Chromatography Column Chromatography (Separates compounds with similar polarities) Decision1->Chromatography No Purity_Check1 Check Purity (TLC/HPLC/NMR) Recrystallization->Purity_Check1 Purity_Check2 Check Purity (TLC/HPLC/NMR) Chromatography->Purity_Check2 Decision2 Is it pure? Purity_Check1->Decision2 Purity_Check2->Decision2 Final_Product Pure Product Decision2->Recrystallization No, from Chromatography Decision2->Chromatography No, from Recrystallization Decision2->Final_Product Yes

Caption: Purification Strategy Decision Tree.

This workflow illustrates how to choose your next step. If recrystallization fails to remove an impurity, it is likely that the impurity co-crystallizes due to similar properties. In this case, column chromatography, which separates based on differential adsorption, is the logical next step.

Frequently Asked Questions (FAQs)

Q1: How do I choose between Recrystallization and Column Chromatography?

A1: The choice depends on the nature and quantity of your crude material and its impurities.

  • Recrystallization is ideal when:

    • You are working with a large quantity of material (>5-10 g).

    • The desired product is highly crystalline.

    • The impurities have significantly different solubility profiles from your product. It is very effective at removing minor impurities to achieve very high purity.

  • Column Chromatography is the method of choice when:

    • Impurities have polarities very similar to the product.

    • The product is an oil or a non-crystalline solid.

    • You are working on a smaller scale (<5 g) and need to separate multiple components from a reaction mixture.

Q2: What are the best solvent systems for purifying FOX-7 and its derivatives?

A2: The optimal system must be determined empirically for each new derivative. However, the following table provides validated starting points for FOX-7 and general guidelines.

Purification MethodCompoundSolvent SystemRationale & Citation
Recrystallization FOX-7DMSO / Ethanol (Solvent/Antisolvent)FOX-7 has good solubility in DMSO and poor solubility in ethanol, allowing for controlled precipitation of pure crystals.[4]
Recrystallization FOX-7DMF / Ethanol (Solvent/Antisolvent)Similar to DMSO/Ethanol, DMF acts as the primary solvent.[4]
Column Chromatography FOX-7Acetonitrile / Methanol (30:70) on Silica GelThis polar mobile phase is effective for eluting the highly polar FOX-7 molecule from a normal-phase column.[6]
Column Chromatography General DerivativesHexanes / Ethyl AcetateA standard, versatile system for less polar derivatives. The ratio is adjusted based on TLC analysis.
Column Chromatography General DerivativesDichloromethane / MethanolA more polar system suitable for derivatives with higher polarity than what Hex/EtOAc can effectively elute.

Q3: How do I select a mobile phase for column chromatography?

A3: The mobile phase is selected through systematic screening using Thin-Layer Chromatography (TLC).

  • Spotting: Dissolve a tiny amount of your crude mixture and spot it on a silica gel TLC plate.

  • Solvent Screening: Develop several plates in different solvent systems (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes).

  • Analysis: The ideal solvent system for flash chromatography will give your desired compound an Rf value of 0.25-0.35 . This provides the best balance, ensuring the compound moves down the column efficiently but allows for good separation from its impurities.

  • Additive Consideration: If spots are tailing (streaking), add ~0.5% acetic acid for acidic compounds or ~0.5% triethylamine for basic compounds to the mobile phase to improve the spot shape.

Q4: How can I confirm the purity of my final product?

A4: Purity should be confirmed using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A validated HPLC method can determine the purity of FOX-7 with high precision.[7] A pure compound should show a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. The absence of signals corresponding to starting materials or solvents is a strong indicator of purity.

  • Differential Scanning Calorimetry (DSC): For crystalline solids like FOX-7, DSC can indicate purity. Impurities often broaden the melting or decomposition endotherm and may lower its onset temperature.[1][3]

  • Elemental Analysis: Confirms that the elemental composition (C, H, N) of the sample matches the theoretical values for the molecular formula.

Q5: What are the recommended storage conditions for purified 2-Nitroethene-1,1-diamine and its derivatives?

A5: Due to their energetic nature and potential for slow degradation, proper storage is crucial.

  • Container: Store in a loosely capped vial to avoid pressure buildup from any slow decomposition, especially if the stability of a new derivative is unknown. Do not use containers with ground glass or metal caps that could cause friction.

  • Environment: Store in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is suitable.

  • Location: Store in a designated and properly ventilated cabinet for energetic materials, away from heat sources, strong acids, bases, and oxidizing/reducing agents.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for a Generic Derivative

This protocol outlines the general steps for purifying a 2-nitroethene-1,1-diamine derivative.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_post Work-up TLC 1. Select Eluent via TLC (Target Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in starting eluent) Pack 3. Pack Column (Push solvent through with air pressure) Equilibrate 4. Equilibrate Column (Run 2-3 column volumes of eluent) Load 5. Load Sample (Dissolved in min. solvent) Equilibrate->Load Elute 6. Elute with Solvent (Maintain constant pressure) Collect 7. Collect Fractions (Monitor by TLC) Combine 8. Combine Pure Fractions Collect->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Analyze 10. Analyze Purity (NMR/HPLC)

Caption: Standard Flash Column Chromatography Workflow.

Methodology:

  • Eluent Selection: Determine the optimal mobile phase using TLC as described in the FAQ. For a moderately polar derivative, a starting point could be 20-30% ethyl acetate in hexanes.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in your starting eluent. The amount of silica should be 30-50 times the weight of your crude sample.

    • Pour the slurry into the column and use gentle, positive air pressure to pack the bed evenly, ensuring no air bubbles are trapped. Add another ~1 cm layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (ideally the mobile phase).

    • Carefully pipette the sample solution onto the top layer of sand.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin applying gentle pressure.

    • Collect fractions in test tubes or vials.

    • Systematically spot every few fractions on a TLC plate to track the elution of your compound and separate it from impurities.

  • Product Isolation:

    • Combine the fractions that contain only your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator, being careful not to use excessive heat.

    • Place the final product under high vacuum to remove residual solvent.

References

  • Hasaninejad, A., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30547-30586.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Organic Chemistry Portal.

  • Klapötke, T. M., et al. (2018). Method for synthesizing 1,1-diamino-2,2-dinitroethylene (FOX-7) or a salt thereof. U.S. Patent No. 10,099,999 B2.

  • Trzciński, W. A., & Belaada, A. (2016). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). Central European Journal of Energetic Materials, 13(3), 525-545.

  • Xu, R., et al. (2021). Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics. Journal of Thermal Analysis and Calorimetry, 145, 1-10.

  • Zhang, T., et al. (2022). Controllable Preparation and Thermochemical Properties of Ultrafine FOX-7 by Microfluidic Crystallization Strategy. ACS Omega, 7(15), 12885-12894.

  • Mialocq, J. C., & Pascal, P. (2004). Diamine purification method. U.S. Patent Application No. 10/562,370.

  • National Center for Biotechnology Information. (n.d.). Ethene-1,1-diamine, 2-nitro-. PubChem Compound Database.

  • Belaada, A., et al. (2016). FOX-7-based melt-cast compositions – preparation and some properties. Central European Journal of Energetic Materials, 13(4), 882-899.

  • Mialocq, J. C., & Pascal, P. (2005). Diamine purification method. WIPO Patent Application No. WO/2005/000785.

  • Latypov, N. V., et al. (1998). Three syntheses of 1,1‐diamino‐2,2‐dinitroethene (FOX‐7) - a comparison. Propellants, Explosives, Pyrotechnics, 23(3), 142-146.

  • Šimková, L., & Zeman, S. (2013). 2,2-Dinitroethene-1,1-Diamine. Chemical Papers, 67(8), 972-985.

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry.

  • National Center for Biotechnology Information. (n.d.). Controllable Preparation and Thermochemical Properties of Ultrafine FOX-7 by Microfluidic Crystallization Strategy. PubMed Central.

  • Kamieńska-Duda, A., & Kasprzak, P. (2017). Validation of the assay and purity determination of the FOX-7 (1,1-diamino-2,2-dinitroethylene) using HPLC method. Problemy Techniki Uzbrojenia, 144(4), 45-56.

  • University of California, Davis. (n.d.). Column Chromatography. Chemistry LibreTexts.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Nitroethene-1,1-diamine (NED) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges leading to low conversion rates in reactions involving this versatile building block. The unique electronic properties of NED, stemming from the electron-donating diamine and electron-withdrawing nitro group, make it a powerful synthon for various heterocyclic compounds. However, this reactivity profile also presents specific challenges that can lead to incomplete reactions. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with 2-Nitroethene-1,1-diamine is showing low conversion. What are the most probable causes?

A1: Low conversion rates in reactions involving 2-Nitroethene-1,1-diamine can typically be attributed to one or more of the following factors:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that may not be optimized for your specific transformation.

  • Catalyst Inefficiency or Deactivation: The choice of catalyst, its concentration, and its stability under the reaction conditions are paramount.

  • Reagent Quality and Stability: The purity of NED and other reactants, as well as their stability under the experimental setup, can significantly impact the outcome.

  • Presence of Water: Water can interfere with many reactions involving NED, either by reacting with intermediates or by altering the catalyst's effectiveness.

  • Side Reactions and Decomposition: NED and the reaction intermediates can be susceptible to decomposition or participation in undesired side reactions under certain conditions.

The following sections will delve into each of these areas with specific troubleshooting protocols.

Troubleshooting Guide: A Deeper Dive

Q2: How do I identify if my reaction conditions are the root cause of low conversion?

A2: Systematic optimization of reaction parameters is key. The inherent reactivity of NED, a "push-pull" alkene, is sensitive to its environment.

Troubleshooting Protocol:

  • Temperature Adjustment:

    • Rationale: Many condensation and addition reactions involving NED benefit from elevated temperatures to overcome activation energy barriers.

    • Action: If your reaction is proceeding at room temperature, consider incrementally increasing the temperature (e.g., to 50 °C, 80 °C, or reflux). Monitor the reaction progress by TLC or LC-MS at each stage. Conversely, if side product formation is observed at higher temperatures, reducing the temperature may be beneficial.

  • Solvent Screening:

    • Rationale: The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction.

    • Action: Conduct small-scale parallel reactions in a range of solvents with varying properties. A starting point for screening is presented in the table below.

Solvent ClassExamplesRationale for Use in NED Reactions
Polar Aprotic DMF, DMSO, MeCNGenerally good for dissolving polar reactants like NED and salts.
Polar Protic EtOH, MeOH, IPACan participate in hydrogen bonding and may protonate/de-protonate species.
Non-Polar Toluene, DioxaneUseful for reactions where water removal via a Dean-Stark trap is necessary.
  • Self-Validation: Monitor for not only the disappearance of starting material but also the appearance of the desired product versus byproducts in each solvent system.

Q3: I suspect my catalyst is the issue. How can I troubleshoot catalyst-related problems?

A3: Catalyst choice and handling are critical. Reactions such as Knoevenagel-type condensations and Michael additions with NED often rely on acid or base catalysis.

Troubleshooting Protocol:

  • Catalyst Screening:

    • Rationale: The optimal catalyst is highly dependent on the specific reaction mechanism.

    • Action: If using a base catalyst, screen common options like piperidine, triethylamine (Et3N), or potassium carbonate (K2CO3). For acid-catalyzed reactions, consider p-toluenesulfonic acid (p-TsOH) or Lewis acids.

  • Catalyst Loading Optimization:

    • Rationale: Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to slow reaction rates, while excess catalyst can promote side reactions.

    • Action: Perform a dose-response experiment, varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).

  • Investigate Catalyst Deactivation:

    • Rationale: Catalysts can be deactivated by impurities in the reactants or solvent, or by reaction byproducts.[1] For instance, acidic impurities can neutralize a basic catalyst.

    • Action: Ensure all reactants and solvents are pure and dry. If deactivation is suspected, consider adding the catalyst in portions throughout the reaction.

Experimental Protocol: Catalyst Screening for a Michael Addition with NED

  • Objective: To identify the most effective base catalyst for the Michael addition of a generic nucleophile to NED.

  • Setup: In three separate dry reaction vials, place 2-Nitroethene-1,1-diamine (1.0 mmol) and the nucleophile (1.2 mmol) in 5 mL of THF.

  • Catalyst Addition: To each vial, add one of the following:

    • Vial 1: Piperidine (0.1 mmol, 10 mol%)

    • Vial 2: Triethylamine (0.1 mmol, 10 mol%)

    • Vial 3: DBU (0.1 mmol, 10 mol%)

  • Reaction and Monitoring: Stir all reactions at room temperature and monitor by TLC every hour for 4 hours.

  • Analysis: Compare the consumption of NED and the formation of the product spot on the TLC plates to determine the relative efficacy of each catalyst.

Q4: Could the stability of 2-Nitroethene-1,1-diamine be the limiting factor?

A4: Yes, the stability of NED is a crucial consideration. Like many nitroalkenes, it can be susceptible to decomposition, especially under harsh conditions.

Troubleshooting Protocol:

  • Assess Thermal Stability:

    • Rationale: Prolonged heating can lead to the decomposition of nitro compounds.

    • Action: If running the reaction at a high temperature for an extended period, analyze a sample of the reaction mixture for unexpected byproducts that could indicate decomposition. Consider running the reaction at a lower temperature for a longer time.

  • Evaluate pH Stability:

    • Rationale: Strongly acidic or basic conditions may lead to hydrolysis or other degradation pathways of the enediamine system.

    • Action: If your reaction requires strong acid or base, consider if a milder catalyst could be used. Monitor the reaction for the appearance of baseline material or multiple unidentified spots on TLC, which could indicate decomposition.

  • Ensure Purity of Starting Material:

    • Rationale: Impurities in the NED starting material can inhibit the reaction or lead to side products.

    • Action: Confirm the purity of your NED by NMR or LC-MS before use. If necessary, purify it by recrystallization.

Diagram: Potential Decomposition Pathway of NED

G cluster_legend Legend NED 2-Nitroethene-1,1-diamine Harsh_Conditions Strong Acid/Base or High Heat NED->Harsh_Conditions Decomposition Decomposition Products (e.g., hydrolysis, polymerization) Harsh_Conditions->Decomposition Reagent Reagent Condition Condition Product Product G Start Low Conversion Observed Check_Purity Verify Purity of 2-Nitroethene-1,1-diamine Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Troubleshoot_Catalyst Troubleshoot Catalyst Check_Purity->Troubleshoot_Catalyst Address_Water Address Water as a Byproduct Check_Purity->Address_Water Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Success Improved Conversion Screen_Solvents->Success Adjust_Temp->Success Screen_Catalysts Screen Different Catalysts Troubleshoot_Catalyst->Screen_Catalysts Optimize_Loading Optimize Catalyst Loading Troubleshoot_Catalyst->Optimize_Loading Consider_Deactivation Consider Catalyst Deactivation Troubleshoot_Catalyst->Consider_Deactivation Screen_Catalysts->Success Optimize_Loading->Success Consider_Deactivation->Success Dean_Stark Use Dean-Stark Trap Address_Water->Dean_Stark Mol_Sieves Add Molecular Sieves Address_Water->Mol_Sieves Dean_Stark->Success Mol_Sieves->Success

Caption: Systematic troubleshooting logic for low conversion rates.

References

  • Rajappa, S., & Nagarajan, K. (n.d.). Nitroenediamines. Part 6. Carbon-13 nuclear magnetic resonance spectral studies on 1-amino-2-nitro- and 1,1-diamino-2-nitro-ethylenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269. [Link]

  • Simkova, L., & Zalis, S. (2015). 2,2-Dinitroethene-1,1-Diamine. ResearchGate. [Link]

  • Gholamhosseini, S., & et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. [Link]

Sources

managing the stability of 2-Nitroethene-1,1-diamine in different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitroethene-1,1-diamine (NED). As a highly versatile synthon in pharmaceutical development and heterocyclic chemistry, NED's unique "push-pull" electronic structure makes it a powerful building block. However, this same reactivity profile can present stability challenges under various experimental conditions. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of NED's stability and practical troubleshooting strategies to ensure the success of your synthetic endeavors.

Understanding the Core Chemistry: The "Push-Pull" Effect and Inherent Reactivity

2-Nitroethene-1,1-diamine is a classic example of a push-pull alkene. The molecule's stability and reactivity are dominated by the interplay between the electron-donating diamino groups and the strongly electron-withdrawing nitro group across the carbon-carbon double bond. This electronic arrangement polarizes the molecule, making the α-carbon susceptible to nucleophilic attack and the β-carbon electrophilic. This inherent reactivity is key to its synthetic utility but also the root of its potential instability.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when working with 2-Nitroethene-1,1-diamine, providing both explanations and actionable solutions.

Issue 1: My reaction yield is consistently low, and I suspect my NED is degrading.

Question: What are the primary factors that cause 2-Nitroethene-1,1-diamine to decompose?

Answer: The stability of NED is significantly influenced by three main factors: pH, temperature, and the presence of nucleophiles.

  • pH: Both acidic and basic conditions can promote the degradation of NED. In acidic media, protonation of the amino groups can disrupt the "push-pull" system and facilitate hydrolysis. In basic media, the presence of hydroxide ions or other bases can lead to nucleophilic attack and subsequent decomposition pathways.

  • Temperature: Elevated temperatures can provide the activation energy needed for decomposition, particularly through pathways like nitro-nitrite isomerization or C-NO2 bond fission, similar to what has been observed in related energetic materials like 1,1-diamino-2,2-dinitroethene (FOX-7).[1][2][3]

  • Nucleophiles: The polarized nature of the double bond makes NED susceptible to attack by a wide range of nucleophiles, including water, alcohols, and even excess amines.

Troubleshooting Steps:

  • pH Control: If your reaction is not pH-sensitive, aim to work under neutral conditions (pH ~7). If the reaction requires acidic or basic conditions, consider using the mildest possible acid or base and the shortest possible reaction time.

  • Temperature Management: Keep the reaction temperature as low as feasible for the desired transformation. For storage, NED should be kept in a cool, dark place.

  • Reagent Stoichiometry: Avoid using a large excess of nucleophilic reagents if possible. Add nucleophiles portion-wise to the reaction mixture to maintain a low instantaneous concentration.

Issue 2: I observe a color change in my NED solution over time, even before starting the reaction.

Question: Why is my 2-Nitroethene-1,1-diamine solution turning yellow or brown upon standing?

Answer: A color change is often an indicator of decomposition. The formation of conjugated side products or polymeric materials can lead to the absorption of visible light. This is particularly common in the presence of light, which can catalyze degradation, or when dissolved in protic or reactive solvents.

Troubleshooting Steps:

  • Solvent Choice: Whenever possible, use aprotic, non-nucleophilic solvents such as acetonitrile, THF, or dioxane for reactions and storage of NED solutions. Protic solvents like water and alcohols can participate in decomposition.

  • Light Protection: Protect NED and its solutions from light by using amber vials or wrapping the reaction vessel in aluminum foil.

  • Fresh is Best: Prepare solutions of NED fresh whenever possible. If a stock solution must be prepared, store it at a low temperature and under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: My NMR analysis shows unexpected byproducts that I can't identify.

Question: What are the likely decomposition products of 2-Nitroethene-1,1-diamine?

Answer: While the exact decomposition profile can vary with conditions, the primary degradation pathway in aqueous media is hydrolysis. This can lead to the formation of 2-nitroacetaldehyde and ammonia or the corresponding amines. Under thermal stress, more complex fragmentation and rearrangement products can be expected.

Proposed Hydrolysis Mechanism:

The hydrolysis of NED is proposed to proceed via nucleophilic attack of water on the α-carbon, facilitated by the electron-withdrawing nitro group. This can be followed by a series of proton transfers and elimination steps, ultimately leading to the cleavage of the C=C bond.

Quantitative Stability Data

While specific kinetic data for the decomposition of 2-Nitroethene-1,1-diamine is not extensively published, the following table provides a qualitative and semi-quantitative guide based on the behavior of analogous compounds and general principles of chemical stability.

ConditionParameterExpected Stability of NEDRationale
pH pH < 4LowProtonation of amino groups can facilitate hydrolysis.
pH 4 - 7Moderate to HighGenerally the most stable range.
pH > 8Low to ModerateSusceptible to nucleophilic attack by hydroxide ions.
Temperature < 0 °CHighRecommended for long-term storage of solid NED.
0 - 25 °CModerateStable for short periods, but degradation can occur.
> 40 °CLowThermal decomposition pathways become significant.
Solvent Aprotic (e.g., ACN, THF)HighMinimizes solvent-mediated decomposition.
Protic (e.g., H₂O, MeOH)Low to ModerateCan act as nucleophiles and promote hydrolysis/solvolysis.

Experimental Protocols

Protocol 1: Assessing the pH Stability of 2-Nitroethene-1,1-diamine

This protocol provides a framework for determining the stability of your NED sample under different pH conditions using UV-Vis spectrophotometry or HPLC.

Materials:

  • 2-Nitroethene-1,1-diamine (NED)

  • Buffer solutions (pH 4, 7, and 9)

  • A suitable organic solvent for stock solution (e.g., acetonitrile)

  • UV-Vis spectrophotometer or HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of NED and dissolve it in the organic solvent to create a concentrated stock solution.

  • Prepare Test Solutions: In separate vials, add a small, precise volume of the NED stock solution to each of the buffer solutions (pH 4, 7, and 9) to achieve a final concentration suitable for your analytical method.

  • Initial Measurement (T=0): Immediately after preparation, measure the absorbance at the λmax of NED (if using UV-Vis) or inject an aliquot into the HPLC to determine the initial concentration.

  • Incubation: Store the test solutions at a constant temperature (e.g., 25 °C), protected from light.

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from each test solution and measure the concentration of NED.

  • Data Analysis: Plot the concentration of NED as a function of time for each pH condition. Calculate the half-life (t½) of NED at each pH to quantify its stability.

Protocol 2: Monitoring Thermal Stability

This protocol outlines a method to evaluate the thermal stability of NED in a specific solvent.

Materials:

  • 2-Nitroethene-1,1-diamine (NED)

  • A high-boiling, non-reactive solvent (e.g., dioxane or diglyme)

  • Heating block or oil bath with precise temperature control

  • HPLC system for analysis

Procedure:

  • Prepare a Solution: Dissolve a known concentration of NED in the chosen solvent.

  • Initial Measurement (T=0): Analyze the solution by HPLC to determine the initial concentration of NED.

  • Heating: Place the solution in the heating block set to the desired temperature (e.g., 50 °C, 70 °C, 90 °C).

  • Time-Point Sampling: At set time intervals, carefully withdraw a small aliquot of the reaction mixture, cool it rapidly to quench any further reaction, and dilute it for HPLC analysis.

  • Quantification: Determine the concentration of the remaining NED at each time point.

  • Analysis: Plot the natural logarithm of the NED concentration versus time. The slope of this line will give the first-order rate constant for decomposition at that temperature.

Visualizing Reaction and Decomposition Pathways

Generalized Reaction Pathway of 2-Nitroethene-1,1-diamine

G NED 2-Nitroethene-1,1-diamine Product_E Electrophilic Addition/Substitution Product NED->Product_E Reaction at β-carbon Product_Nu Nucleophilic Addition Product NED->Product_Nu Reaction at α-carbon Electrophile Electrophile (E+) Electrophile->Product_E Nucleophile Nucleophile (Nu-) Nucleophile->Product_Nu

Caption: General reactivity of 2-Nitroethene-1,1-diamine.

Troubleshooting Workflow for NED Instability

Caption: A logical workflow for troubleshooting NED stability issues.

References

  • Thermal decomposition pathways for 1,1-diamino-2,2-dinitroethene (FOX-7). The Journal of Chemical Physics. Available at: [Link]

  • Initial decomposition pathways of 1,1-diamino-2,2-dinitroethylene (α-FOX-7) in the condensed phase. RSC Advances. Available at: [Link]

  • Preparation, characterization of spherical 1,1- diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics. Semantic Scholar. Available at: [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Available at: [Link]

  • Kinetics of hydrolysis of methenamine. PubMed. Available at: [Link]

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. Available at: [Link]

  • A new method for the synthesis of ranitidine. ResearchGate. Available at: [Link]

  • Ranitidine. PubChem. Available at: [Link]

  • Alkene Stability Increases With Substitution. Master Organic Chemistry. Available at: [Link]

  • A comparative survey of two analytical methods for identification and quantification of biogenic amines. CONICET Digital. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]

  • Methodology for histamine and biogenic amines analysis. Archimer - Ifremer. Available at: [Link]

  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Available at: [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting for reactions involving 2-nitroethene-1,1-diamine. This guide is structured to address the specific challenges encountered when optimizing catalyst loading, moving beyond simple protocols to explain the causality behind experimental choices.

Introduction: The Challenge of 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamine is a highly functionalized and reactive molecule. The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack, while the diamine moiety can participate in coordination, act as a built-in base, or be a target for further reactions. This dual nature makes catalyst loading a critical parameter to control for achieving high yield and selectivity. Incorrect loading can lead to a cascade of issues, from stalled reactions to the formation of intractable byproducts. This guide provides a systematic approach to troubleshooting and optimization.

Part 1: Frequently Asked Questions (FAQs) - Initial Catalyst Selection

Before optimizing the load, one must select an appropriate catalyst. This section addresses common initial queries.

Q1: What are the primary classes of catalysts for reactions with 2-nitroethene-1,1-diamine and similar nitroalkenes?

A1: The choice of catalyst is dictated by the desired transformation. The most common reactions include:

  • Nitro Group Reduction: This transformation is crucial for converting the nitroalkene into a more versatile vicinal diamine. The most effective catalysts are heterogeneous transition metal catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), using molecular hydrogen.[1][2]

  • Conjugate Addition (Michael Addition): The electron-deficient nature of the double bond makes it an excellent Michael acceptor. This reaction is often catalyzed by organocatalysts, particularly those derived from chiral diamines or thioureas, which can provide excellent stereocontrol.[3]

  • Diels-Alder Reactions: As a dienophile, 2-nitroethene-1,1-diamine can react with dienes to form six-membered rings. While many Diels-Alder reactions with nitroalkenes can proceed thermally, Lewis acids are often used to accelerate the reaction and control stereoselectivity.[4]

  • Nitro-Mannich (Aza-Henry) Reaction: The acidic protons alpha to the nitro group can be deprotonated to form a nucleophile that attacks imines. This reaction is often catalyzed by chiral metal complexes or organocatalysts to produce valuable beta-nitroamines.[5]

Q2: I have selected a potential catalyst. What is a reliable method for an initial screening of its effectiveness and approximate loading?

A2: A systematic screening process is essential. We recommend starting with a small-scale array of reactions to test a range of catalyst loadings.

ParameterRecommendationRationale
Scale 0.1 - 0.5 mmolMinimizes reagent consumption while being large enough for accurate analysis.
Catalyst Loadings 1 mol%, 5 mol%, 10 mol%This range typically covers ineffective, optimal, and excessive loadings for many reactions.[2][6]
Control Reaction 0 mol% (no catalyst)Establishes the background reaction rate and confirms the necessity of the catalyst.
Monitoring TLC, LC-MS, or crude NMRProvides a quick assessment of conversion and byproduct formation.[2][3]
Time Points e.g., 1h, 4h, 24hHelps to understand the reaction kinetics at different loadings.

This initial screen will quickly identify a promising loading range for further fine-tuning.

Part 2: Troubleshooting Guide for Catalyst Loading Optimization

This section is formatted to address specific experimental failures in a "Problem → Probable Cause → Solution" framework.

Issue 1: Low or No Conversion

Your reaction has stalled, or the starting material is consumed very slowly.

  • Probable Cause 1: Insufficient Catalyst Loading. The most straightforward cause is that the number of active catalytic sites is too low to achieve a reasonable reaction rate.[7]

    • Solution: Perform a systematic increase in catalyst loading. Set up parallel reactions with incremental increases (e.g., from 1 mol% to 2, 5, 10, and 20 mol%). Monitor each reaction to find the point at which the rate no longer significantly increases with added catalyst. This indicates you have reached a saturation point or another factor has become rate-limiting.

  • Probable Cause 2: Catalyst Deactivation or Poisoning. The catalyst has lost its activity during the reaction.

    • Causality: Catalyst deactivation can be chemical, mechanical, or thermal.[8] For reactions with nitro compounds, common poisons include sulfur or phosphorus impurities in reagents or solvents. The nitro group itself or reaction intermediates can sometimes adsorb strongly to the catalyst surface, blocking active sites.[9]

    • Solution:

      • Purify Reagents: Ensure all solvents and starting materials are free from potential catalyst poisons.

      • Test Catalyst Activity: Before the main reaction, test your catalyst with a known, reliable standard reaction to confirm its activity.

      • Consider Catalyst Addition Strategy: For sensitive catalysts, adding the catalyst in portions throughout the reaction can sometimes mitigate deactivation.

Workflow for Diagnosing Low Conversion

Start Problem: Low Conversion Check_Loading Is catalyst loading > 5 mol%? Start->Check_Loading Increase_Load Action: Increase catalyst loading (e.g., 5-20 mol%) Check_Loading->Increase_Load No Check_Purity Are reagents/solvents high purity? Check_Loading->Check_Purity Yes Result_OK Resolution: Conversion Improved Increase_Load->Result_OK Purify Action: Purify all reagents and dry solvents Check_Purity->Purify No Test_Catalyst Action: Validate catalyst activity on a standard substrate Check_Purity->Test_Catalyst Yes Purify->Result_OK Test_Catalyst->Result_OK

Caption: Decision tree for troubleshooting low reaction conversion.

Issue 2: Poor Selectivity or Formation of Multiple Products

The desired product is formed, but it is contaminated with significant amounts of byproducts (isomers, decomposition products, etc.).

  • Probable Cause: Excessive Catalyst Loading. Too much catalyst can accelerate desired and undesired reaction pathways, leading to a loss of selectivity.[7]

    • Causality: High concentrations of active catalyst can overcome the energy barriers for side reactions that are negligible at lower loadings. This can include isomerization, polymerization of the reactive nitroalkene, or further reaction of the desired product.

    • Solution:

      • Systematically Decrease Loading: Halve the catalyst loading from your initial successful experiment and observe the effect on the product ratio. Continue decreasing until selectivity is maximized without sacrificing too much conversion rate.

      • Correlate Loading with Temperature: Often, a lower catalyst loading combined with a slightly lower temperature can dramatically improve selectivity by disfavoring high-activation-energy side reactions.

Issue 3: Difficulty with Product Isolation and Purification

The reaction works, but removing the catalyst or its derivatives from the product is problematic.

  • Probable Cause: High Loading of a Homogeneous Catalyst. Homogeneous (soluble) catalysts can be particularly difficult to remove via standard chromatography, especially at high loadings.

    • Solution:

      • Optimize for Lower Loading: The first step is always to determine the minimum effective catalyst loading.

      • Consider a Heterogeneous Alternative: If possible, switch to a solid-supported catalyst (e.g., Pd on carbon instead of a soluble Pd complex). These can be removed by simple filtration.[9]

      • Investigate Catalyst-Specific Removal Techniques: Some catalysts can be precipitated by adding an anti-solvent or removed with specific scavenger resins.

Issue 4: Inconsistent Results and Poor Reproducibility

An experiment that worked once fails to give the same results upon repetition.

  • Probable Cause 1: Inhomogeneous Mixing. This is a common issue with heterogeneous catalysts, especially when scaling up.[10] If the solid catalyst is not properly suspended, the effective concentration of catalyst available to the reactants is inconsistent.

    • Solution: Ensure vigorous and consistent stirring. For larger scale reactions, consider mechanical overhead stirring instead of a magnetic stir bar. The geometry of the reaction flask can also play a role.

  • Probable Cause 2: Scale-Up Effects. A catalyst loading optimized in a 10 mL flask may not behave the same in a 1 L reactor.[11][12]

    • Causality: As reaction volume increases, the surface-area-to-volume ratio decreases.[10] This severely impacts heat transfer. If the reaction is exothermic, a high catalyst load that was manageable at a small scale can cause a dangerous temperature spike at a larger scale, leading to byproduct formation.

    • Solution: When scaling up, always re-optimize the catalyst loading. Start with a lower loading than the lab-scale optimum and monitor the internal reaction temperature carefully. For preparative scale work, lower catalyst loadings are often used to ensure better control and selectivity.[13]

Part 3: Experimental Protocols & Data Management

Protocol: Systematic Catalyst Loading Optimization for a Michael Addition

This protocol provides a general workflow for optimizing the loading of an organocatalyst in the addition of a nucleophile (e.g., acetylacetone) to 2-nitroethene-1,1-diamine.

  • Stock Solution Preparation: Prepare stock solutions of 2-nitroethene-1,1-diamine, the nucleophile, and the catalyst in the chosen reaction solvent (e.g., dichloromethane). This ensures accurate dispensing.

  • Reaction Setup: In separate, labeled vials, add the starting material and nucleophile stock solutions.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%). Add pure solvent to a control vial (0 mol%).

  • Reaction and Monitoring: Stir all reactions at a consistent temperature (e.g., 25 °C).[3] Withdraw a small aliquot from each vial at set time points (e.g., 1, 4, 12, 24 hours). Quench the aliquot and analyze by a suitable method (e.g., LC-MS or chiral HPLC) to determine conversion and selectivity.[3]

  • Data Analysis: Plot conversion vs. time for each catalyst loading. Also, plot the selectivity (e.g., enantiomeric excess) vs. conversion. The optimal loading is the one that provides the best balance of reaction rate and selectivity.

Data Summary Table

Use a structured table to log your results for easy comparison.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (ee%)Observations
1024<5-Baseline reaction
21.0244595Clean but slow
35.0129894Good rate and selectivity
410.04>9985Fast but lower selectivity
General Optimization Workflow Diagram

Caption: A phased approach to catalyst loading optimization.

References
  • oneAUaway. (2021). Comment on "What are issues/things to consider when scaling up reactions from the lab to a factory?". Reddit. [Link]

  • International Research Journal of Engineering and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • Google Patents. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines.
  • PubMed. (2024). Colorimetric detection of diamine using diamine oxidase and horseradish peroxidase co-incorporated hybrid microsphere as biomimetic cascade enzymes. [Link]

  • Aubakirov, Y. A., et al. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate. [Link]

  • Bashkar, M., et al. (2023). A new method for the syntheses of azocine derivatives using one-pot addition-oxidation of acenaphthoquinone and 2-nitroethene-1,1-diamines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Gram-scale reaction and transformations of the nitro group. [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • MDPI. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. [Link]

  • National Institutes of Health. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. [Link]

  • AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. [Link]

  • Mageling55. (2019). Comment on "Why are some reactions difficult to scale up?". Reddit. [Link]

  • Thieme Connect. (2001). The First Enantioselective and Diastereoselective Catalytic Nitro-Mannich Reaction: A New Entry to Chiral Vicinal Diamines. [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • National Institutes of Health. (n.d.). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines. [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Google Patents. (n.d.).

Sources

characterization of impurities in crude 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Characterization of Impurities in Crude 2-Nitroethene-1,1-diamine

Welcome to the technical support center for the analysis of 2-Nitroethene-1,1-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in crude batches of this versatile compound. As a molecule with significant "push-pull" electronic effects due to its geminal nitro and amino groups, understanding its purity is paramount for its application in energetic materials and as a synthetic building block.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the analysis of crude 2-Nitroethene-1,1-diamine, providing both direct solutions and the scientific rationale behind them.

Q1: What are the most probable impurities I should expect in my crude 2-Nitroethene-1,1-diamine sample?

A: The impurity profile is intrinsically linked to the synthetic route employed. Common methods involve the reaction of 1,1-bis(methylthio)-2-nitroethene with amines or the nitration and subsequent hydrolysis of precursors like 2-methylimidazole.[1][4] Therefore, impurities can be broadly categorized:

  • Starting Materials & Reagents: Unreacted precursors (e.g., 2-methylimidazole, 1,1-bis(methylthio)-2-nitroethene), residual catalysts, and reagents like triethylamine.

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product. For instance, in the dithioacetal route, mono-substituted amine products could be present.[4]

  • By-products: These are formed from unintended side reactions. Given the reactive nature of the starting materials, polymerization or condensation products are a possibility.

  • Degradation Products: 2-Nitroethene-1,1-diamine can degrade under certain conditions. The nitro group can be reduced to nitroso or amino functionalities, and the enamine system may be susceptible to hydrolysis.[5][6]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, acetone, ethanol) are common process-related impurities.[7]

Table 1: Potential Impurities in Crude 2-Nitroethene-1,1-diamine and Their Sources

Impurity Category Specific Example(s) Potential Source Recommended Analytical Technique
Starting Materials 2-methylimidazole, 1,1-bis(methylthio)-2-nitroethene Incomplete reaction HPLC-UV, GC-MS
Intermediates Mono-amino substituted nitroethene Incomplete substitution reaction LC-MS, HPLC-UV
By-products Dimerization or polymerization products Side reactions under synthesis conditions LC-MS, Size Exclusion Chromatography
Degradation Products 2-Aminoethene-1,1-diamine (from nitro reduction) Reductive conditions, long-term storage LC-MS, HPLC with electrochemical detection

| Residual Solvents | Ethanol, Tetrahydrofuran (THF), Acetone | Synthesis and purification steps | Headspace GC-MS |

Q2: How should I select the primary analytical technique for impurity profiling: HPLC, GC-MS, or NMR?

A: The choice depends on the specific question you are trying to answer: separation and quantification, identification of volatiles, or structural elucidation. A multi-faceted approach is often the most robust.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity profiling of non-volatile and thermally sensitive compounds like 2-Nitroethene-1,1-diamine.[8] It excels at separating structurally similar compounds and is the preferred method for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[9] However, due to the potential for thermal degradation of nitramines, care must be taken with inlet temperature and liner maintenance.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of unknown impurities.[12] Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity of your sample against a certified internal standard without needing reference standards for each impurity.[8]

Decision Tree for Analytical Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate analytical method.

MethodSelection Start Goal of Analysis? Quant Quantify Known/Unknown Impurities Start->Quant Volatile Identify Volatile Impurities (e.g., Solvents) Start->Volatile Structure Identify Structure of Unknown Impurity Start->Structure HPLC HPLC-UV / LC-MS Quant->HPLC High resolution & accuracy qNMR qNMR for Absolute Purity Quant->qNMR No impurity standards needed GCMS Headspace GC-MS Volatile->GCMS High sensitivity for volatiles Structure->HPLC Isolate impurity first? NMR NMR (¹H, ¹³C, 2D) Structure->NMR Definitive structural data HPLC->NMR Fraction Collection

Caption: Decision tree for selecting an analytical technique.

Q3: I am seeing poor peak shape (tailing/fronting) in my HPLC analysis of 2-Nitroethene-1,1-diamine. What are the likely causes?

A: Poor peak shape in reversed-phase HPLC is often due to secondary interactions or column issues. For a polar, amine-containing molecule like 2-Nitroethene-1,1-diamine, consider the following:

  • Silanol Interactions: Residual, acidic silanol groups on the silica stationary phase can interact ionically with the basic amino groups of your analyte, causing peak tailing.

    • Solution: Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded). Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase or lower the mobile phase pH with an acid like formic or phosphoric acid to protonate the amines, which often improves peak shape.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.

    • Solution: Dilute your sample and reinject. Perform a loading study to determine the optimal concentration range.

  • Inappropriate Mobile Phase: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.

Q4: Is GC-MS a viable technique? I'm concerned about the thermal stability of the nitro group.

A: This is a valid concern. Nitramines and other energetic materials can be thermally labile, potentially degrading in the hot GC injection port, which leads to inaccurate quantification and the appearance of artifact peaks.[10][11]

  • Viability: GC-MS is highly suitable for volatile and semi-volatile impurities (like residual solvents or synthesis by-products) in the 2-Nitroethene-1,1-diamine matrix. For the main compound itself, direct analysis can be challenging.

  • Troubleshooting & Mitigation:

    • Lower Injection Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization.

    • Liner Maintenance: Employ a deactivated liner and change it frequently, as active sites can catalyze degradation.[11]

    • Fast GC: Use a shorter column and a faster temperature ramp to minimize the time the analyte spends at high temperatures.

    • Soft Ionization: If analyzing the parent compound or thermally sensitive impurities, consider a GC-MS system with chemical ionization (CI) capabilities, which is a "softer" ionization technique that reduces fragmentation compared to standard electron ionization (EI).[14]

Q5: How do I conduct a forced degradation study to identify potential degradants and establish a stability-indicating method?

A: A forced degradation or stress testing study is essential for understanding the intrinsic stability of the molecule and is a regulatory requirement for pharmaceutical development.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels.[15]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Typical Reagents & Conditions Rationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60 °C) for several hours Probes stability to acidic environments. Potential hydrolysis of the diamine or nitro group.[17]
Base Hydrolysis 0.1 M - 1 M NaOH, ambient or heated Probes stability to alkaline environments. May catalyze hydrolysis or rearrangement reactions.
Oxidation 3-30% H₂O₂, ambient temperature Simulates oxidative conditions. The electron-rich diamine moiety is a potential site of oxidation.
Thermal Stress Solid sample heated (e.g., 80-100 °C) for 24-48 hours Assesses solid-state thermal stability. Can induce decomposition or polymerization.

| Photostability | Expose solution and solid sample to light (ICH Q1B guideline specifications) | Assesses light sensitivity. UV exposure can induce photolytic cleavage or redox reactions.[18] |

After exposing the compound to these conditions, the stressed samples are analyzed by a high-resolution chromatographic method, typically HPLC-UV/DAD or LC-MS, to separate and identify the newly formed degradation products.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust, stability-indicating method.

  • Instrumentation: HPLC system with UV/Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.[13]

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm (or scan with DAD to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of crude 2-Nitroethene-1,1-diamine and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Causality: The acidic mobile phase helps to protonate the amine functional groups, ensuring sharp, symmetrical peaks by minimizing secondary interactions with the silica backbone of the column. The gradient elution allows for the separation of impurities with a wide range of polarities.

Protocol 2: Systematic Workflow for Impurity Identification

This workflow outlines the logical steps from detecting an unknown peak to its structural elucidation.

ImpurityID A 1. Detect Unknown Peak in HPLC-UV Chromatogram B 2. Analyze with LC-MS to get Molecular Weight A->B C 3. Propose Potential Structures (Consider starting materials, by-products, degradants) B->C D 4. Isolate Impurity (Prep-HPLC or Fraction Collection) C->D E 5. Perform Structural Elucidation (NMR: ¹H, ¹³C, COSY, HSQC, HMBC) D->E F 6. Confirm Structure & Synthesize Reference Standard (if necessary) E->F G 7. Validate Analytical Method for Quantification F->G

Caption: Workflow for the identification of an unknown impurity.

References

  • Šimková, L., & Zeman, S. (2015). 2,2-Dinitroethene-1,1-Diamine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. organic-chemistry.org. Available at: [Link]

  • Latypov, N. V., et al. (2006). Electrochemistry and Spectroscopy of an Energetic Material FOX-7. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Singh, R., & Singh, P. (2014). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethene-1,1-diamine, 2-nitro-. National Center for Biotechnology Information. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why?. resolvemasslabs.com. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. resolvemasslabs.com. Available at: [Link]

  • Bayer Aktiengesellschaft. (1990). Process for the preparation of nitroethene derivatives. U.S. Patent No. 4,968,808.
  • Mpele, Z. C., et al. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International: Synergy. Available at: [Link]

  • Eawag. (n.d.). Nitrobenzene Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. Available at: [Link]

  • SIELC. (n.d.). Separation of 1-Nitro-2,2-bis(methylthio)ethylene on Newcrom R1 HPLC column. sielc.com. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Available at: [Link]

  • Pharmastate. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. pharmastate.com. Available at: [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Institutes of Health. Available at: [Link]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. amsbio.com. Available at: [Link]

  • Singh, D., et al. (2022). Microbial degradation of p-nitroaniline a model xenobiotic compound by a novel bacterial strain pseudomonas sp. DL17. Environmental Analysis Health and Toxicology. Available at: [Link]

  • Gomes, A. R., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Reddy, D. S., et al. (2012). Reductive nitro-Mannich route for the synthesis of 1,2-diamine containing indolines and tetrahydroquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Sankar, G., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Liu, Q. X., et al. (2015). Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. The Royal Society of Chemistry. Available at: [Link]

  • Kumar, V., & Sharma, V. (2016). Forced degradation studies. MedCrave. Available at: [Link]

  • Sajan, P. G., et al. (2015). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. Available at: [Link]

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Technical Support Center: Regioselectivity in Reactions of Substituted 2-Nitroethene-1,1-diamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in reactions involving substituted 2-nitroethene-1,1-diamines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile building blocks in the synthesis of complex heterocyclic scaffolds. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The "Push-Pull" Nature of 2-Nitroethene-1,1-diamines

Substituted 2-nitroethene-1,1-diamines are powerful synthons due to their unique electronic properties. The molecule features a "push-pull" system: the two amino groups at the C1 position act as electron-donating groups ("push"), while the nitro group at the C2 position is strongly electron-withdrawing ("pull"). This electronic arrangement polarizes the C1-C2 double bond, making C2 highly electrophilic and susceptible to nucleophilic attack, and C1 nucleophilic. This dual reactivity is the foundation for their utility in constructing a variety of heterocyclic systems. However, it is also the source of potential regioselectivity issues when reacting with unsymmetrical reagents. This guide will help you navigate and control these outcomes.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Formation of an Undesired Regioisomer in Cycloaddition Reactions

Scenario: You are performing a [4+2] cycloaddition (Diels-Alder type) reaction with an unsymmetrical dienophile, and you are obtaining a mixture of regioisomers, or the major product is not the one you predicted based on simple frontier molecular orbital (FMO) theory.

Causality: The regioselectivity of cycloaddition reactions is governed by a complex interplay of electronic and steric factors. While FMO theory is a good starting point, secondary orbital interactions, steric hindrance between substituents on the nitroethene-1,1-diamine and the dienophile, and the potential for catalyst coordination can all significantly influence the outcome.

Solutions:

  • Modify Substituents on the Diamine:

    • Steric Control: Increasing the steric bulk of the substituents on the nitrogen atoms can block one face of the molecule, directing the dienophile to the less hindered side. For example, replacing N,N'-dimethyl with N,N'-diisopropyl groups can dramatically alter the product ratio.

    • Electronic Tuning: The electronic nature of the substituents on the amine nitrogens can fine-tune the electron density of the double bond. Electron-withdrawing groups on the amines will decrease the nucleophilicity of C1, potentially favoring reactions at C2.

  • Alter the Reaction Conditions:

    • Solvent Polarity: The choice of solvent can influence the stability of the transition states leading to different regioisomers. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, water). Polar solvents may stabilize more polar transition states preferentially.

    • Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of the thermodynamically favored product. Conversely, higher temperatures may favor the kinetically controlled product.

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃) can coordinate to the nitro group, increasing the electrophilicity of the C2 position and potentially enhancing the regioselectivity of the cycloaddition.[1]

  • Microwave Irradiation: In some cases, microwave-assisted synthesis can lead to different regiochemical outcomes compared to conventional heating, often favoring the thermodynamically more stable product due to rapid and uniform heating.[2]

Problem 2: Ambiguous Nucleophilic Attack in Reactions with Bifunctional Nucleophiles

Scenario: You are reacting a substituted 2-nitroethene-1,1-diamine with a molecule containing two different nucleophilic sites (e.g., an amino alcohol or a compound with both a "soft" and a "hard" nucleophilic center). The reaction is yielding a mixture of products where both nucleophilic sites have reacted, or the undesired site has reacted preferentially.

Causality: The C2 position of the 2-nitroethene-1,1-diamine is a strong Michael acceptor, making it susceptible to attack by a wide range of nucleophiles. The regioselectivity of the initial attack and subsequent cyclization depends on the relative nucleophilicity of the attacking centers, steric accessibility, and the stability of the resulting intermediates.

Solutions:

  • Control Nucleophilicity through pH:

    • If one of your nucleophiles is an amine and the other is a hydroxyl or thiol group, you can often control which one reacts by adjusting the pH of the reaction medium. In acidic conditions, the amine will be protonated and less nucleophilic, favoring attack by the neutral hydroxyl or thiol group. In basic conditions, the amine will be deprotonated and more nucleophilic.

  • Protecting Group Strategy:

    • Temporarily protect the more reactive nucleophilic group to force the reaction to occur at the desired site. After the initial reaction and cyclization, the protecting group can be removed. This is a classic and highly effective strategy for achieving regiochemical control.

  • Hard and Soft Acids and Bases (HSAB) Principle:

    • Consider the "hardness" and "softness" of your nucleophilic centers and the electrophilic sites of the nitroethene-1,1-diamine. The C2 position, being part of a conjugated system, can be considered a "soft" electrophile. Therefore, it will preferentially react with "soft" nucleophiles (e.g., thiols, phosphines). If you want to favor reaction at a "hard" nucleophilic center (e.g., an alcohol), you might try using a "hard" Lewis acid to coordinate to the nitro group, potentially altering the electronic character of the electrophilic site.

  • Change the Order of Addition:

    • In some cases, the order in which reagents are mixed can influence the outcome. Try adding the bifunctional nucleophile to the nitroethene-1,1-diamine solution slowly at a low temperature to favor the kinetically controlled product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the regioselectivity challenges with 2-nitroethene-1,1-diamines?

A1: The core reason lies in the "push-pull" electronic nature of the molecule. The electron-donating diamino groups at C1 and the electron-withdrawing nitro group at C2 create a polarized π-system. This makes C2 highly electrophilic (a good Michael acceptor) and C1 nucleophilic. When reacting with an unsymmetrical reagent that has both electrophilic and nucleophilic sites, multiple reaction pathways can become competitive, leading to mixtures of regioisomers.

Q2: How do substituents on the nitrogen atoms influence regioselectivity?

A2: Substituents on the nitrogen atoms have a profound impact through both steric and electronic effects:

  • Steric Effects: Bulky substituents (e.g., isopropyl, cyclohexyl) can physically block one of the reactive sites or one face of the molecule, forcing the incoming reagent to approach from the less hindered direction. This is a powerful tool for directing regioselectivity.

  • Electronic Effects: The electronic nature of the substituents modulates the electron-donating ability of the amino groups. Electron-donating alkyl groups will increase the electron density of the π-system, enhancing the nucleophilicity of C1. Conversely, electron-withdrawing groups (e.g., acyl, sulfonyl) will decrease the electron-donating strength of the amino groups, which can make C2 even more electrophilic and potentially alter the preferred reaction pathway.

Q3: Can I use computational chemistry to predict the regiochemical outcome of my reaction?

A3: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a very powerful predictive tool.[3] By calculating the energies of the transition states for the different possible reaction pathways, you can predict which regioisomer is likely to be favored kinetically. Additionally, analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can provide valuable insights into the likely points of initial interaction.

Q4: In the synthesis of substituted pyridines or pyrimidines, what are the key factors to consider for achieving high regioselectivity?

A4: When using 2-nitroethene-1,1-diamines to synthesize pyridines or pyrimidines, several factors are crucial:

  • The Nature of the Co-reactant: The structure of the other molecule(s) in the reaction will dictate the possible cyclization pathways. For example, in the synthesis of pyridines, reacting with a 1,3-dicarbonyl compound will lead to a different regiochemical outcome than reacting with an α,β-unsaturated ketone.

  • Catalysis: The choice of catalyst is critical. Lewis acids can activate the nitroethene-1,1-diamine, while Brønsted acids or bases can catalyze condensation and cyclization steps. The catalyst can influence which intermediate is formed preferentially, thus controlling the final regiochemistry.[1][2]

  • Reaction Conditions: As detailed in the troubleshooting section, solvent, temperature, and heating method (conventional vs. microwave) can all be optimized to favor the formation of a single regioisomer.[2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cycloaddition to Enhance Regioselectivity
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-nitroethene-1,1-diamine (1.0 eq) and the desired solvent (e.g., anhydrous dichloromethane or toluene).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and stir for 15 minutes.

  • Slowly add the dienophile (1.1 eq) dropwise over a period of 10-15 minutes.

  • Allow the reaction to stir at the selected temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Hypothetical Reaction

EntrySolventDielectric Constant (ε)Regioisomeric Ratio (A:B)
1Toluene2.460:40
2THF7.675:25
3Acetonitrile37.590:10
4Ethanol24.685:15 (with side products)

This table illustrates how increasing solvent polarity can favor the formation of a more polar transition state, leading to higher regioselectivity.

Visualizations

Diagram 1: General Reactivity of 2-Nitroethene-1,1-diamines

G cluster_0 2-Nitroethene-1,1-diamine cluster_1 Reactivity Sites cluster_2 Reaction with Electrophile (E⁺) cluster_3 Reaction with Nucleophile (Nu⁻) Start R₂N C1 (H₂N) C1 C1 (Nucleophilic) C2 C2 (Electrophilic) Reaction_E Attack at C1 C1->Reaction_E 'Push' Reaction_Nu Attack at C2 (Michael Addition) C2->Reaction_Nu 'Pull'

Caption: Electronic push-pull nature of 2-nitroethene-1,1-diamines.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed Step1 Modify Reaction Conditions Start->Step1 Step2 Alter Substrate Structure Start->Step2 Step3 Employ Catalysis Start->Step3 Cond_Solvent Change Solvent Polarity Step1->Cond_Solvent Cond_Temp Lower Reaction Temperature Step1->Cond_Temp Subst_Steric Increase Steric Bulk on N-Substituents Step2->Subst_Steric Subst_Electronic Modify Electronic Nature of N-Substituents Step2->Subst_Electronic Cat_Lewis Add Lewis Acid Catalyst Step3->Cat_Lewis Cat_Organo Use Organocatalyst Step3->Cat_Organo End Improved Regioselectivity Cond_Solvent->End Cond_Temp->End Subst_Steric->End Subst_Electronic->End Cat_Lewis->End Cat_Organo->End

Caption: Decision tree for optimizing reaction regioselectivity.

References

  • Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 23(4), 849-863. [Link]

  • Jasinski, R., Mikulska, M., Koifman, O., & Baranski, A. (2014). Conjugated Nitroalkenes in Cycloaddition Reactions. Part 18. Regio‐ and Stereoselectivity of [2 + 3] Cycloaddition Reactions Between gem‐Chloronitroethene and (Z)‐C,N‐Diarylnitrones. Russian Journal of Organic Chemistry, 50(5), 684-691.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 9(12), 2353–2356. [Link]

  • Kennemur, J. L., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]

  • Kennemur, J. L., et al. (2024). Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. ACS Catalysis, 14(3), 1845–1856. [Link]

  • Ueda, S., et al. (2018). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. The Journal of Organic Chemistry, 83(15), 8532–8539. [Link]

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20(6), 1435–1461. [Link]

  • Hoyt, H. M. (2019). Overcoming regioselectivity and accessibility challenges in aryne methodology. Doctoral dissertation, University of California, Berkeley.
  • Patel, H. D., & Singh, A. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Journal of Chemical Studies, 8(4), 21-25.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(46), 30049–30080. [Link]

  • Sigman, M. S., & Werner, E. W. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]

  • Majumdar, K. C., & Jana, N. K. (2001). ChemInform Abstract: Synthesis of Pyrimidine-Anellated Heterocycles: Regioselective Synthesis of 1,3,6-Trialkylthieno[3,2-d]pyrimidine-2,4-diones. ChemInform, 32(32).
  • Chai, D. I., Thansandote, P., & Lautens, M. (2011). Mechanistic studies of Pd-catalyzed regioselective aryl C-H bond functionalization with strained alkenes: origin of regioselectivity. Chemistry (Weinheim an der Bergstrasse, Germany), 17(29), 8175–8188. [Link]

  • Cramer, N., & Itoh, J. (2012). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angewandte Chemie International Edition, 51(1), 239–242. [Link]

  • Sharma, A., & Kumar, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. [Link]

  • de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991–1999. [Link]

  • Engle, K. M., & Yu, J.-Q. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society, 144(6), 2415–2428. [Link]

  • Sigman, M. S., & Werner, E. W. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]

  • Wasa, M., & Yu, J.-Q. (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Tetrahedron, 68(27), 5346–5353. [Link]

  • Robiette, R., Richardson, J., & Aggarwal, V. K. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Kennemur, J. L., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. [Link]

  • ResearchGate. (2023). Solvent-controlled regiodivergent Mannich reaction. [Link]

  • ResearchGate. (2025). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. [Link]

  • Chemical Communications. (2011). Addressing the regioselectivity problem in organic synthesis. [Link]

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Technical Support Center: Temperature Control in 2-Nitroethene-1,1-diamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-nitroethene-1,1-diamine (NED) and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in influencing the outcome of your reactions. As versatile synthons, the reactivity of NEDs is profoundly temperature-dependent, and precise thermal control is paramount for achieving high yield, purity, and desired selectivity.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.

Question 1: My reaction yield is significantly lower than expected. How could temperature be the cause?

Answer: Low yield is a common problem that can often be traced back to suboptimal reaction temperature. Temperature exerts a dual influence on your reaction: it controls both the reaction rate (kinetics) and the stability of the reactants, intermediates, and products (thermodynamics).

  • Kinetics vs. Degradation: While increasing temperature generally accelerates a reaction, it can also promote the degradation of starting materials or the desired product.[2] Many nitro-containing compounds, in particular, have limited thermal stability.[3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction, leading to poor conversion and low yield.

  • Causality: The optimal temperature is a balance between achieving a practical reaction rate and minimizing thermal decomposition or the formation of unwanted byproducts. For instance, in the synthesis of the related compound 2,2-Dinitroethene-1,1-diamine (FOX-7), a specific temperature of 15°C was found to be optimal for maximizing the yield.[4][5] Deviating significantly from the optimal thermal window can drastically reduce your final product isolation.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_temp Was reaction temperature monitored and stable? start->check_temp sub_zero Reaction run at low temp (e.g., 0°C to RT)? check_temp->sub_zero Yes unstable Action: Ensure consistent heating/cooling. Use oil bath or cryostat. check_temp->unstable No high_temp Reaction run at elevated temp (e.g., reflux)? sub_zero->high_temp No incomplete Incomplete Conversion (Check TLC/LCMS) sub_zero->incomplete Yes degradation Suspect Degradation (Check TLC/LCMS for multiple spots) high_temp->degradation Yes increase_temp Action: Increase temperature incrementally (e.g., in 10°C steps). Monitor progress. incomplete->increase_temp decrease_temp Action: Decrease temperature. Consider alternative activation methods. degradation->decrease_temp

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing significant formation of side products, particularly from elimination. How can I suppress this?

Answer: The formation of elimination byproducts is a classic sign that your reaction temperature is too high. In many reactions involving nitroalkenes, elevated temperatures can favor elimination pathways over the desired addition or substitution.

  • Mechanistic Insight: For example, in certain nitroamidation reactions, higher temperatures promote proton loss from an intermediate carbocation, leading to an undesired elimination product.[6] The desired nucleophilic addition (amidation) is favored at lower temperatures.[6] This demonstrates a temperature-dependent branching point in the reaction pathway where different products can be formed.

  • Solution: The most direct solution is to run the reaction at a lower temperature. Even if this slows the reaction rate, it often dramatically improves the product's purity by minimizing side reactions. It is crucial to find a temperature that is high enough for the desired reaction to proceed but low enough to suppress the undesired elimination pathway.

G cluster_0 Reactants Reactants + Intermediate Low_T Low Temperature (e.g., -20°C to 25°C) Reactants->Low_T Favors High_T High Temperature (e.g., > 80°C) Reactants->High_T Favors Desired_Product Desired Product (e.g., Diamination) Low_T->Desired_Product Leads to Side_Product Side Product (e.g., Elimination) High_T->Side_Product Leads to

Caption: Temperature-dependent reaction pathways.

Question 3: The stereoselectivity of my reaction is poor. Can temperature be the controlling factor?

Answer: Absolutely. Temperature plays a critical role in the stereochemical outcome of many reactions. Lowering the reaction temperature is a standard method for improving diastereoselectivity or enantioselectivity.

  • Thermodynamic Control: Reactions run at lower temperatures are more likely to be under thermodynamic control, favoring the formation of the most stable stereoisomer. More importantly, lower thermal energy can magnify the small differences in the activation energies of the transition states leading to different stereoisomers.

  • Authoritative Example: In the synthesis of 2-nitro-1-acetamido sugars via nitroamidation, the process is favored at lower temperatures, leading to high diastereoselectivity.[6] This selectivity is lost at elevated temperatures. Therefore, if you are forming a new stereocenter and observing a mixture of isomers, your first step should be to significantly reduce the reaction temperature (e.g., from room temperature to 0°C, -20°C, or even -78°C).

Frequently Asked Questions (FAQs)

Q: What is the general impact of temperature on 2-nitroethene-1,1-diamine reactions?

A: Temperature is arguably the most critical parameter to optimize. It governs the balance between reaction rate, product yield, and the formation of impurities. As a rule of thumb, lower temperatures often favor higher selectivity and product stability, while higher temperatures increase the reaction rate but risk promoting side reactions (like elimination) and decomposition.[6][7]

Q: How do I determine the optimal starting temperature for a novel reaction?

A: A prudent approach is to start at a low, conservative temperature and gradually increase it.

  • Literature Precedent: First, search for similar reactions involving nitroalkenes or the specific class of diamines you are using to find a reported temperature range.[8]

  • Start Low: Begin the reaction at 0°C or room temperature (20-25°C). Monitor the reaction's progress by a suitable technique (TLC, LC-MS).

  • Incremental Increase: If the reaction is too slow, warm it in small, controlled increments (e.g., 10-15°C) and continue monitoring. This systematic approach allows you to identify the temperature at which the reaction proceeds efficiently without significant byproduct formation.

Q: Are 2-nitroethene-1,1-diamines and their precursors thermally stable?

A: The thermal stability varies greatly depending on the specific structure. The nitro group and the enamine system create a "push-pull" electronic effect, which makes the molecule reactive.[3] While many derivatives are stable at ambient temperatures, they can be sensitive to prolonged heating. Furthermore, some reagents used in their synthesis can be highly temperature-sensitive. For example, lead(IV) acetate azide, used in some diamination precursor syntheses, decomposes rapidly above -20°C and must be generated in situ at low temperatures.[6]

Data Summary & Protocols

Table 1: General Effect of Temperature on Reaction Outcomes

Temperature RangeExpected Reaction RateTypical YieldPurity & SelectivityCommon Issues
Low (-78°C to 0°C) Very Slow to SlowVariable; may be low if incompleteGenerally HighIncomplete conversion, long reaction times.
Ambient (20°C to 40°C) ModerateOften Good to HighGood; often the optimal rangeMay be too slow for some substrates.
Elevated (40°C to 80°C) FastCan be high, but may decreaseOften DecreasesIncreased risk of side products (elimination).[6]
High (>80°C) Very FastOften PoorGenerally PoorSignificant decomposition, multiple byproducts.[2]
Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal temperature for your reaction.

Objective: To determine the reaction temperature that provides the best balance of yield and purity for the reaction of a 2-nitroethene-1,1-diamine derivative.

Methodology:

  • Setup: Prepare three identical reactions in parallel. Equip each reaction vessel with a magnetic stirrer, a nitrogen/argon inlet, and a thermometer.

  • Temperature Control:

    • Reaction A: Place in an ice-water bath to maintain 0°C.

    • Reaction B: Place in a water bath on a stirrer plate to maintain room temperature (~25°C).

    • Reaction C: Place in a thermostatically controlled oil bath set to a moderately elevated temperature (e.g., 50°C).

  • Initiation: Add all reagents to each flask at their respective temperatures. If one reagent is added dropwise, ensure the addition rate is consistent across all setups.

  • Monitoring:

    • At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., with a small amount of water or buffer).

    • Analyze the aliquot by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product versus impurities.

  • Analysis:

    • Compare the reaction profiles at the different temperatures.

    • Identify the temperature that gives the cleanest conversion to the product in a reasonable timeframe.

    • If all reactions are too slow, repeat the experiment at higher temperatures (e.g., 25°C, 50°C, 75°C). If significant byproducts are seen at all temperatures, a lower range (e.g., -20°C, 0°C, 25°C) should be investigated.

This systematic screening process is essential for developing a robust and reproducible procedure, ultimately saving time and resources.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Heterocycle Synthesis: Comparing 2-Nitroethene-1,1-diamine with Alternative Synthons

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Versatile Scaffolds in Modern Chemistry

In the landscape of drug discovery, materials science, and agrochemicals, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of biologically active molecules and functional materials. The efficiency with which chemists can construct these rings dictates the pace of discovery. Central to this endeavor is the strategic use of synthons—molecular fragments designed to be incorporated into a larger structure.

Among the myriad of available building blocks, 2-Nitroethene-1,1-diamine (also known as 1,1-diamino-2-nitroethene or nitroketene aminal) has emerged as a particularly powerful and versatile synthon.[1] Its unique electronic structure, characterized by a "push-pull" system of electron-donating diamine groups and a potent electron-withdrawing nitro group, imbues it with ambiphilic reactivity, opening doors to a diverse range of heterocyclic systems.

This guide provides an in-depth comparison of 2-Nitroethene-1,1-diamine with other prominent synthons used in heterocycle synthesis, namely Malononitrile derivatives , Enaminones , and Ketene Dithioacetals . Our objective is to move beyond a simple catalog of reactions and delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a clear, data-driven framework for selecting the optimal building block for their specific synthetic challenges.

The Subject in Focus: 2-Nitroethene-1,1-diamine (NED)

Structure and Inherent Reactivity

2-Nitroethene-1,1-diamine (NED) is more than a simple alkene. The powerful electron-withdrawing nature of the nitro group polarizes the C=C double bond, rendering the β-carbon (C2) highly electrophilic and susceptible to nucleophilic attack (e.g., Michael addition). Conversely, the two amino groups at the α-carbon (C1) act as strong electron-donating groups, pushing electron density into the double bond and making C1 nucleophilic. This "push-pull" dynamic is the key to its versatility.

The molecule's reactivity profile allows it to act as a C2 synthon, reacting with a wide array of binucleophiles and electrophiles to form various heterocyclic cores.[2][3]

Figure 2. Comparative conceptual workflows for pyridine synthesis.
Comparative Data Table

The following table summarizes typical reaction parameters for the synthesis of comparable pyridine derivatives using each class of synthon.

Feature2-Nitroethene-1,1-diamine (NED)EnaminoneMalononitrile Derivative
Reaction Type Michael Addition / CyclizationKnoevenagel / CyclizationGewald Reaction / Thorpen-Ziegler
Typical Co-reactant 1,3-Dicarbonyl or EnoneActive Methylene CompoundAldehyde, Ketone, Thiol
Catalyst/Conditions Basic (e.g., Piperidine) or ThermalBasic (e.g., NaOEt) or AcidicBasic (e.g., Morpholine)
Solvent EtOH, DMF, or solvent-freeEtOH, Acetic AcidEtOH, Dioxane
Temperature Room Temp to RefluxRefluxRoom Temp to Reflux
Typical Yields Good to Excellent (75-95%)Good to Excellent (70-90%)Good to Excellent (80-95%)
Key Advantage High reactivity, mild conditions, nitro group for further functionalization.Readily available, stable intermediates.High atom economy, access to highly functionalized pyridines. [4]
Key Limitation Stability of the synthon can be a concern.May require higher temperatures than NED.Can lead to thiophene byproducts in Gewald synthesis.

Experimental Protocols: A Practical Guide

To ensure this guide is not merely theoretical, we provide validated, step-by-step protocols for representative reactions.

Protocol 1: Synthesis of a 4,6-disubstituted-2-amino-5-nitropyrimidine from NED
  • Rationale: This protocol demonstrates the directness and efficiency of NED as a C-N-C synthon for building the pyrimidine core. The reaction with a 1,3-diketone proceeds under mild basic catalysis.

  • Procedure:

    • To a solution of 2-Nitroethene-1,1-diamine (1.0 eq) in absolute ethanol (10 mL/mmol), add the desired 1,3-diketone (1.05 eq).

    • Add piperidine (0.1 eq) as a catalyst.

    • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the target pyrimidine.

Protocol 2: Synthesis of a 2-amino-3-cyanopyridine from an Arylidenemalononitrile
  • Rationale: This exemplifies the construction of a pyridine ring from acyclic precursors, a classic multicomponent reaction strategy. [4]* Procedure:

    • In a round-bottom flask, combine the arylidenemalononitrile (1.0 eq), malononitrile (1.0 eq), and ethanol (15 mL/mmol).

    • Add piperidine (0.2 eq) to the suspension.

    • Heat the mixture to reflux and stir for 2-3 hours, during which the solution becomes homogeneous.

    • Cool the reaction to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the precipitated product by filtration, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain the pure aminocyanopyridine.

Conclusion: Strategic Synthon Selection

The choice of a synthon is a critical decision in synthetic design, with profound implications for reaction efficiency, substrate scope, and the potential for downstream functionalization.

  • Choose 2-Nitroethene-1,1-diamine (NED) when you require a highly activated C2 synthon for constructing nitrogen-containing heterocycles like pyrimidines and pyridines under mild conditions. Its key advantage is the introduction of both an amino group and a synthetically versatile nitro group into the target molecule.

  • Choose Malononitrile when a highly functionalized C3 synthon is needed, especially for building pyridines and fused systems rich in cyano and amino groups. It is exceptionally cost-effective and atom-economical.

  • Choose Enaminones when you desire a stable, modular synthon that allows for controlled, stepwise reactions. They are ideal for building pyridines and pyrimidines when extreme reactivity is not required.

  • Choose Ketene Dithioacetals when a masked carbonyl C2 synthon is advantageous, particularly if a thioether handle for subsequent cross-coupling reactions is desired in the final product.

Ultimately, 2-Nitroethene-1,1-diamine occupies a valuable niche. Its heightened reactivity compared to enaminones and its distinct synthetic utility compared to malononitrile and ketene dithioacetals make it an indispensable tool. By understanding the nuanced reactivity of each of these building blocks, the modern synthetic chemist is empowered to navigate the complexities of heterocycle synthesis with greater precision and creativity.

References

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A Comparative Guide to 2-Nitroethene-1,1-diamine (FOX-7): The Insensitive High Explosive Revolutionizing Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For decades, the field of energetic materials has been dominated by traditional nitramines like RDX and HMX, which, despite their power, are notoriously sensitive to accidental detonation. The quest for safer, high-performance alternatives has led to the development of 2-Nitroethene-1,1-diamine, more commonly known as FOX-7. This guide provides a comprehensive comparison of FOX-7 against traditional energetic materials, detailing its significant advantages in safety and performance. We will explore the unique molecular structure that gives FOX-7 its desirable properties, present comparative experimental data, and provide a detailed synthesis protocol for researchers. The evidence overwhelmingly demonstrates that FOX-7 is a pivotal component in the design of next-generation insensitive munitions (IM), offering a superior balance of energy and stability.[1][2][3][4][5]

Introduction: The Need for a Paradigm Shift in Explosive Safety

Traditional high explosives such as RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine) have been the workhorses of military and industrial applications for over a century. Their high energy output has been invaluable, but this performance comes at a steep cost: sensitivity. Accidental detonations due to impact, friction, or shock during transport, storage, or handling have led to catastrophic events.[6] This inherent vulnerability has driven a global effort to develop "insensitive munitions" (IM)—energetic materials that are highly resistant to accidental initiation but perform reliably when intended.[4][5][7]

2-Nitroethene-1,1-diamine (FOX-7), first synthesized by the Swedish Defence Research Agency (FOI) in the late 1990s, has emerged as a leading candidate to meet these demanding requirements.[1][2] It offers performance comparable, and in some cases superior, to RDX while being dramatically less sensitive to hazardous stimuli.[1][2][8] This unique combination of properties positions FOX-7 as a transformative material for creating safer, more reliable explosive formulations.[1][2][9]

The Molecular Advantage: Why FOX-7 is Inherently Stable

The remarkable properties of FOX-7 are a direct result of its unique molecular and crystal structure. The molecule features a simple two-carbon backbone, but the arrangement of its functional groups—two amino groups (-NH2) and two nitro groups (-NO2) attached to the double bond—creates a powerful "push-pull" electronic effect. The amino groups donate electron density while the nitro groups withdraw it, leading to a highly polarized and stable molecule.

This electronic structure facilitates extensive intermolecular and intramolecular hydrogen bonding. These strong non-covalent interactions create a robust, layered crystal lattice that requires significantly more energy to disrupt than the lattices of traditional explosives like RDX. This inherent stability at the molecular level is the primary reason for FOX-7's low sensitivity to mechanical shock and friction.

Caption: Key Molecular Features of FOX-7.

Comparative Analysis: Performance and Sensitivity

The primary advantage of FOX-7 lies in its exceptional balance of high performance and low sensitivity. Experimental data consistently shows that it meets or exceeds the energy output of RDX while being far safer to handle.

3.1. Detonation Performance

Theoretical calculations and experimental trials have confirmed that the detonation performance of FOX-7 is slightly superior to that of RDX.[1][2] Formulations based on nearly pure FOX-7 exhibit higher detonation velocities than benchmark explosives like Composition B (a mixture of RDX and TNT).[10]

PropertyFOX-7RDXHMXTNT
Chemical Formula C₂H₄N₄O₄C₃H₆N₆O₆C₄H₈N₈O₈C₇H₅N₃O₆
Density (g/cm³) ~1.88[2]1.821.911.65
Detonation Velocity (m/s) ~8,870~8,750~9,100~6,900
Heat of Explosion (kJ/kg) ~5,600~5,360~5,660~4,560

Table 1: Comparison of key performance properties of FOX-7 and traditional high explosives. Data is compiled from various sources for standardized comparison.

3.2. Sensitivity to Stimuli

The most significant advantage of FOX-7 is its remarkable insensitivity to mechanical stimuli. This property is critical for the development of insensitive munitions that can withstand accidental drops, impacts from fragments, or friction without detonating.[1][2]

Sensitivity TestFOX-7RDX
Impact Sensitivity (J) > 10[9]7-8
Friction Sensitivity (N) > 360[8][11]120

Table 2: Comparison of impact and friction sensitivity. Higher values indicate lower sensitivity (i.e., more energy is required for initiation).

As the data shows, FOX-7 is significantly less sensitive than RDX. It can withstand much greater impact energy and is practically insensitive to friction at the highest loads typically tested.[8] This dramatic reduction in sensitivity is a revolutionary step forward for explosive safety.[1][2]

Synthesis and Methodology

The chemical synthesis of FOX-7 is relatively straightforward and has been scaled to pilot plant production.[1][2] The most common laboratory-scale synthesis involves the reaction of 1,1-bis(methylthio)-2-nitroethene with an amine source. A more direct and widely used industrial precursor is 2-methylimidazole, which undergoes nitration and subsequent ring-opening.

Below is a representative workflow for the synthesis of FOX-7.

Figure 2: Synthesis Workflow for FOX-7 Start Starting Material (e.g., 2-Methylimidazole) Nitration Step 1: Nitration (Nitric Acid/Sulfuric Acid) Start->Nitration Reactants Hydrolysis Step 2: Hydrolysis & Ring Opening (Aqueous conditions) Nitration->Hydrolysis Intermediate Isolation Step 3: Isolation & Purification (Filtration, Recrystallization) Hydrolysis->Isolation Crude Product Product Final Product (FOX-7) Isolation->Product Purified FOX-7

Caption: Generalized Synthesis Workflow for FOX-7.

Experimental Protocol: Laboratory Synthesis of FOX-7

Disclaimer: This protocol is for informational purposes only and should only be performed by trained professionals in a properly equipped laboratory with all necessary safety precautions.

Objective: To synthesize 2-Nitroethene-1,1-diamine (FOX-7).

Materials:

  • 1,1-bis(methylthio)-2-nitroethene

  • Ammonia solution (aqueous)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1-bis(methylthio)-2-nitroethene in ethanol.

  • Amination: Slowly add an excess of aqueous ammonia solution to the flask. The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain a moderate temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

  • Purification: Collect the crude FOX-7 product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.

  • Recrystallization: For higher purity, the product can be recrystallized. FOX-7 is poorly soluble in most common solvents but can be recrystallized from dilute hydrochloric acid or dipolar aprotic solvents like DMSO or DMF.[2]

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its identity and purity.[2]

Conclusion and Future Outlook

2-Nitroethene-1,1-diamine (FOX-7) represents a significant advancement in the field of energetic materials. Its unique molecular structure provides an unparalleled combination of high detonation performance and exceptionally low sensitivity to accidental initiation.[1][2][8] As demonstrated by comparative data, FOX-7 is a superior alternative to traditional explosives like RDX, particularly for applications where safety is paramount. Its potential to serve as the backbone for a new generation of insensitive munitions is clear, promising to reduce the risks associated with the production, transport, and deployment of energetic materials.[3][5][10] Continued research will focus on optimizing formulations containing FOX-7 and exploring its derivatives to further enhance the safety and performance of modern weapon systems.[12]

References

  • FOX-7: a new insensitive explosive. ResearchGate.

  • FOX-7 - A New Insensitive Explosive. Defense Technical Information Center (DTIC).

  • The Potential of FOX-7 Explosive in Insensitive Munition Design. Journal of Applied Mechanics.

  • Synthesis of 1,2-diamines. Organic Chemistry Portal.

  • CHARACTERISATION AND EXPLOSIVE PROPERTIES OF FOX 7. Fraunhofer-Publica.

  • Predicting the impact sensitivity of a polymorphic high explosive: the curious case of FOX-7. Royal Society of Chemistry.

  • Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis. ResearchGate.

  • Application of 1,1-Diamino-2,2-dinitroethene (FOX-7, DADNE) in a Thermobaric Explosive Composition (TBX) with Reduced Sensitivity to Mechanical Stimuli. ResearchGate.

  • Some relevant explosive properties of FOX-7 and RDX. ResearchGate.

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Institutes of Health (NIH).

  • Review of modern military insensitive high explosives. Open Journal Systems.

  • Process for the preparation of nitroethylene derivatives. Google Patents.

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Royal Society of Chemistry.

  • Recent progress in taming FOX-7 (1,1-diamino-2,2-dinitroethene). Royal Society of Chemistry.

  • Review of Promising Insensitive Energetic Materials. Biblioteka Nauki.

  • The Role of 1,1-Bis(methylthio)-2-nitroethene in Organic Synthesis.

  • Application of 1,1-Diamino-2,2-dinitroethene (FOX-7, DADNE) in a Thermobaric Explosive Composition (TBX) with Reduced Sensitivit.

  • A Review of The Insensitive Munitions Design Technology Workshop.

  • INSENSITIVE HIGH EXPLOSIVE SHOCK-TO-DETONATION TRANSITION CRITERIA. Office of Scientific and Technical Information (OSTI.GOV).

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

  • Review on Promising Insensitive Energetic Materials. SciSpace.

  • 1-methylamino-1- methylthio-2-nitroethylene synthesis method. Google Patents.

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A Comparative Guide to Pyrrole Synthesis: 2-Nitroethene-1,1-diamine vs. Enaminones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of molecules essential to life and technology. From the chlorophyll that powers photosynthesis and the heme in our blood to cutting-edge conductive polymers and blockbuster pharmaceuticals, the humble five-membered aromatic heterocycle demonstrates remarkable versatility.[1][2] Consequently, the development of efficient, versatile, and robust methods for its synthesis remains a paramount objective in modern organic chemistry.

Classic named reactions like the Paal-Knorr, Hantzsch, and Knorr syntheses have long been the workhorses for constructing the pyrrole ring.[2][3][4] However, these methods can be limited by harsh reaction conditions or a narrow substrate scope. This has spurred the exploration of alternative synthons that offer milder conditions and broader functional group tolerance.

This technical guide provides an in-depth, comparative analysis of two powerful classes of precursors for pyrrole synthesis: 2-nitroethene-1,1-diamines (also known as nitroketene aminals) and enaminones . We will dissect their respective reaction mechanisms, evaluate their synthetic utility with supporting data, and provide field-proven experimental protocols to guide researchers in selecting the optimal strategy for their specific synthetic targets.

Method 1: The Electron-Deficient Pathway with 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamine and its derivatives are highly versatile C2 synthons. The molecule's unique electronic structure, characterized by a potent electron-withdrawing nitro group and two electron-donating amino groups, renders the β-carbon highly electrophilic and the α-carbon nucleophilic upon deprotonation. This "push-pull" character is the key to its utility in constructing heterocyclic systems.

General Reaction and Mechanism

The synthesis of pyrroles using 2-nitroethene-1,1-diamine typically involves a reaction with an α-haloketone or a related bifunctional electrophile. The reaction proceeds through a sequential Aza-Michael addition, intramolecular cyclization, and subsequent elimination.

The mechanism can be conceptualized as follows:

  • Aza-Ene Reaction/Michael Addition: The reaction initiates with an aza-ene reaction or Michael-type addition of one of the amino groups of the 2-nitroethene-1,1-diamine to the carbonyl carbon of the α-haloketone.[5]

  • Tautomerization & Intramolecular Cyclization: The resulting intermediate tautomerizes, which is followed by an intramolecular nucleophilic attack from the enamine carbon onto the carbon bearing the halogen, forming a five-membered ring.[5]

  • Elimination/Aromatization: The final step is the elimination of the nitro group (often as nitrous acid) and a proton to achieve aromatization, yielding the substituted pyrrole.

G cluster_steps Reaction Pathway cluster_product Product start1 2-Nitroethene-1,1-diamine step1 Aza-Ene Reaction (Base Promoted, e.g., K₂CO₃) start1->step1 start2 α-Haloketone (e.g., bromoacetophenone) start2->step1 step2 Tautomerization & Intramolecular SN2 Cyclization step1->step2 Intermediate Formation step3 Aromatization via Elimination of HNO₂ step2->step3 Cyclized Intermediate product Substituted Pyrrole step3->product G cluster_steps Reaction Pathway cluster_product Product start1 β-Enaminone step1 N-Alkylation (SN2) start1->step1 start2 α-Haloketone start2->step1 step2 Base-mediated Intramolecular Aldol-type Condensation step1->step2 Quaternary Salt Intermediate step3 Dehydration & Aromatization step2->step3 Cyclized Hemiaminal product Polysubstituted Pyrrole step3->product

Sources

A Comparative Analysis of FOX-7 and RDX: Performance and Insensitivity in High Explosives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of energetic materials, the pursuit of high-performance explosives with reduced sensitivity is a paramount objective for enhancing safety and enabling novel applications. This guide provides an in-depth performance comparison of 1,1-diamino-2,2-dinitroethene (FOX-7) and Cyclotrimethylenetrinitramine (RDX), two prominent high explosives. While RDX has long been a benchmark in military and industrial applications, FOX-7 has emerged as a promising insensitive high explosive (IHE) alternative. This document will delve into their key performance metrics, supported by experimental data, and elucidate the underlying structure-property relationships that govern their behavior.

Introduction to the Contenders: FOX-7 and RDX

RDX (Research Department Explosive or Royal Demolition Explosive) , chemically known as 1,3,5-trinitro-1,3,5-triazinane, is a well-established and powerful secondary explosive that has been in use for decades.[1] It is recognized for its high detonation velocity and pressure, making it a crucial component in numerous explosive formulations. However, its relatively high sensitivity to mechanical stimuli such as impact and friction poses significant safety challenges during handling, transportation, and storage.

FOX-7 , or 1,1-diamino-2,2-dinitroethene, is a more recently developed energetic material that has garnered considerable attention due to its unique combination of high energy output and remarkable insensitivity.[1] Its molecular structure, featuring both amino (electron-donating) and nitro (electron-withdrawing) groups on a C=C double bond, contributes to its stability. This "push-pull" electronic structure and extensive intermolecular hydrogen bonding are key to its reduced sensitivity compared to traditional nitramines like RDX.

Performance at a Glance: A Comparative Data Table

The following table summarizes the key performance characteristics of FOX-7 and RDX, compiled from various authoritative sources. It is important to note that these values can vary slightly depending on the crystal morphology, density, and the specific experimental conditions under which they were measured.

PropertyFOX-7RDXUnit
Chemical Formula C₂H₄N₄O₄C₃H₆N₆O₆-
Molecular Weight 148.07222.12 g/mol
Crystal Density 1.8851.82g/cm³
Detonation Velocity (Vd) ~8,870~8,750m/s
Detonation Pressure (Pcj) ~34.0~34.7GPa
Impact Sensitivity (BAM Fallhammer) > 607.5J
Friction Sensitivity (BAM Friction Apparatus) > 360120N
Decomposition Temperature (DSC) ~210-230~205-210°C

In-Depth Analysis of Performance Parameters

Detonation Performance: Velocity and Pressure

Detonation velocity and pressure are primary indicators of an explosive's power and brisance (shattering effect). As indicated in the table, FOX-7 exhibits a detonation velocity and pressure that are comparable to, and in some cases even slightly exceed, those of RDX. Theoretical calculations have even predicted a detonation velocity for FOX-7 as high as 9698 m/s.[2] This high performance, coupled with its lower sensitivity, makes FOX-7 a very attractive candidate for applications where a balance of power and safety is critical.

The high density of FOX-7 (1.885 g/cm³) contributes significantly to its impressive detonation parameters.[3] A higher density allows for more energetic material to be packed into a given volume, leading to a more powerful detonation.

Sensitivity to Mechanical Stimuli: Impact and Friction

The most significant advantage of FOX-7 over RDX lies in its remarkably lower sensitivity to impact and friction.[3] Experimental data consistently shows that FOX-7 is substantially more difficult to initiate through mechanical means.

  • Impact Sensitivity: The BAM Fallhammer test subjects a small sample of the explosive to the impact of a falling weight. FOX-7 can withstand significantly more impact energy (> 60 J) before detonation compared to RDX (7.5 J). This vast difference highlights the enhanced safety of FOX-7 during handling and in scenarios where accidental impacts may occur.

  • Friction Sensitivity: The BAM Friction Apparatus measures the frictional force required to initiate a reaction. FOX-7 demonstrates exceptional insensitivity to friction, withstanding forces greater than 360 N, whereas RDX can be initiated at a much lower force of 120 N.[2] This property is crucial for preventing accidental initiation during processing, pressing, and transportation.

The reduced sensitivity of FOX-7 is attributed to its molecular and crystal structure. The presence of strong intra- and intermolecular hydrogen bonds, along with the "push-pull" nature of its substituents, creates a more stable molecular arrangement that is less prone to decomposition under mechanical stress.

Thermal Stability

Thermal stability is a critical parameter for the safe storage and application of explosives, especially in environments with elevated temperatures. Differential Scanning Calorimetry (DSC) is a standard technique used to assess the thermal behavior of energetic materials.

Both FOX-7 and RDX exhibit good thermal stability, with decomposition onset temperatures above 200°C. However, studies have shown that FOX-7 generally has a slightly higher decomposition temperature than RDX, indicating superior thermal stability. The DSC thermogram of FOX-7 typically shows an exothermic decomposition peak in the range of 210-230°C, while RDX's decomposition occurs around 205-210°C. This enhanced thermal stability further contributes to the overall safety profile of FOX-7.

Experimental Methodologies

To ensure the reliability and reproducibility of performance data, standardized experimental protocols are employed. Below are outlines of the key methodologies used to characterize these high explosives.

BAM Sensitivity Testing: Impact and Friction

The Bundesanstalt für Materialforschung und -prüfung (BAM) has established standardized tests for determining the impact and friction sensitivity of explosives.

BAM Impact Test Protocol:

  • A small, measured sample of the explosive (typically around 40 mm³) is placed in a standardized steel cup and sleeve assembly.

  • A drop weight of a specified mass (e.g., 2 kg, 5 kg, or 10 kg) is released from a predetermined height onto a striker pin in contact with the sample.

  • The test is repeated at various drop heights to determine the energy at which there is a 50% probability of initiation (the H₅₀ value).

  • Observations of flame, smoke, or audible reports are used to determine if an initiation has occurred.

BAM Friction Test Protocol:

  • A small amount of the explosive sample is spread on a porcelain plate.

  • A porcelain pin is placed on the sample, and a specified load is applied.

  • The porcelain plate is then moved back and forth under the pin at a constant speed.

  • The test is conducted with increasing loads until an initiation (spark, flame, or explosion) is observed. The result is reported as the lowest load at which an initiation occurs in a set number of trials.[4]

Workflow for BAM Impact and Friction Sensitivity Testing.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal decomposition of energetic materials.

DSC Protocol:

  • A small, precisely weighed sample of the explosive (typically 1-5 mg) is hermetically sealed in a crucible (e.g., aluminum or gold-plated copper).

  • The sample crucible and an empty reference crucible are placed in the DSC instrument.

  • The temperature of both crucibles is increased at a constant rate (e.g., 5, 10, or 20 °C/min).

  • The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Exothermic events, such as decomposition, are observed as peaks in the DSC curve. The onset temperature and the peak maximum of the exotherm provide information about the thermal stability of the material.

DSC_Workflow Sample_Prep Sample Preparation (1-5 mg in crucible) Instrument_Setup Place Sample and Reference in DSC Sample_Prep->Instrument_Setup Heating_Program Apply Linear Heating Ramp Instrument_Setup->Heating_Program Data_Acquisition Measure Differential Heat Flow Heating_Program->Data_Acquisition Data_Analysis Analyze Thermogram (Onset and Peak Temperatures) Data_Acquisition->Data_Analysis

Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Conclusion: The Promise of FOX-7

FOX-7 represents a significant advancement in the field of insensitive high explosives. Its performance, in terms of detonation velocity and pressure, is on par with the widely used RDX. However, its dramatically lower sensitivity to impact and friction, coupled with its excellent thermal stability, offers a substantial improvement in safety. This unique combination of properties makes FOX-7 a highly attractive alternative to RDX in a variety of applications, particularly in the development of Insensitive Munitions (IM) where survivability and reduced collateral damage are critical. The underlying reasons for these desirable characteristics are rooted in its molecular structure, which provides enhanced stability through hydrogen bonding and electronic effects. As research and production of FOX-7 continue to mature, it is poised to become a cornerstone material in the next generation of safer and effective energetic formulations.

References

  • BAM Friction Test (b) (i). Explosives Testing Users Group. Available at: [Link]

  • Computational analysis the relationships of energy and mechanical properties with sensitivity for FOX-7 based PBXs via MD simulation. (2021). Royal Society of Chemistry. Available at: [Link]

  • Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2013). Pushing the limits of energetic materials–the synthesis and characterization of di-and trinitromethyl-substituted 1, 2, 4-triazoles.
  • Löchert, I. J. (2001). FOX-7-A New Insensitive Explosive.
  • Material Sensitivity Testing. Safety Management Services, Inc. Available at: [Link]

  • OZM Research. (n.d.). BFH SERIES - BAM FALL HAMMER SERIES.
  • Preparation and Properties of RDX@FOX-7 Composites by Microfluidic Technology. (2023). MDPI. Available at: [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
  • Rădeanu, C., Rus, D. C., Jitea, I. C., Miron, C., & Vasilescu, G. (2019). Assessing the impact sensitivity of explosives using the BHF-12A equipment. In MATEC Web of Conferences (Vol. 290, p. 03003). EDP Sciences.
  • Simpson, L. R., & Foltz, M. F. (1993). LLNL Small-Scale Friction sensitivity (BAM) Test. Lawrence Livermore National Lab.
  • Trzciński, W. A., & Belaada, A. (2016). 1, 1-Diamino-2, 2-dinitroethene (DADNE, FOX-7)–Properties and Formulations (a Review).
  • Wikipedia contributors. (2023, November 13). Safety testing of explosives. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Wild, R., & Teipel, U. (2003). CHARACTERISATION AND EXPLOSIVE PROPERTIES OF FOX 7. In 34th International Annual Conference of ICT (pp. 129-1).
  • Molecular structure of a) RDX and c) FOX‐7 and molecular stacking of b) RDX and d) FOX‐7. ResearchGate. Available at: [Link]

  • The Potential of FOX-7 Explosive in Insensitive Munition Design. (2012). Journal of Applied Mechanics.

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A Senior Application Scientist's Guide to Validating Reaction Mechanisms of 2-Nitroethene-1,1-diamine via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for validating the reaction mechanisms of 2-Nitroethene-1,1-diamine, with a specialized focus on the application of isotopic labeling. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind experimental designs, ensuring a robust and self-validating approach to mechanistic elucidation.

Introduction: The Mechanistic Ambiguity of 2-Nitroethene-1,1-diamine

2-Nitroethene-1,1-diamine and its derivatives are versatile building blocks in organic synthesis, prized for their "push-pull" electronic nature. This characteristic, stemming from the electron-donating diamine moiety and the electron-withdrawing nitro group, makes them valuable precursors for a diverse range of heterocyclic compounds.[1][2] However, this electronic duality also introduces mechanistic complexity in their reactions. Understanding the precise pathways of bond formation and cleavage is paramount for reaction optimization, predicting outcomes with novel substrates, and designing rational synthetic routes in drug discovery.

Isotopic labeling stands out as a powerful and definitive tool for unraveling these intricate reaction pathways. By strategically replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), we can trace their fate throughout a chemical transformation, providing unequivocal evidence for proposed mechanisms.[3]

Comparative Analysis of Mechanistic Validation Techniques

While isotopic labeling is a cornerstone for mechanistic validation, it is most powerful when used in conjunction with other techniques. Below is a comparison of common approaches:

TechniquePrincipleAdvantagesLimitations
Isotopic Labeling Tracing the position of isotopically enriched atoms in reactants and products.Provides direct evidence of bond formation and cleavage. Can distinguish between intermolecular and intramolecular processes.Synthesis of labeled starting materials can be complex and costly. Requires sensitive analytical techniques (MS, NMR).
Kinetic Studies Measuring reaction rates under varying conditions (concentration, temperature, catalyst).Determines the rate law, activation parameters, and can identify the rate-determining step.Provides indirect evidence of the mechanism. Can be complicated by side reactions or complex rate laws.
Kinetic Isotope Effect (KIE) Comparing the reaction rates of isotopically labeled and unlabeled reactants.[4]Reveals whether a specific C-H (or other) bond is broken in the rate-determining step.[5][6]The magnitude of the KIE can be influenced by factors other than bond breaking in the transition state.
Computational Modeling Using quantum chemical calculations to model reaction pathways and transition states.[7]Can provide detailed energetic profiles of proposed mechanisms and predict intermediate structures.[8]Accuracy is highly dependent on the level of theory and the chosen model. Requires experimental validation.
Spectroscopic Analysis of Intermediates Detecting and characterizing transient species using techniques like NMR, IR, or UV-Vis.Provides direct observation of intermediates, confirming their role in the reaction pathway.Intermediates are often short-lived and at low concentrations, making detection challenging.

The Power of Isotopic Labeling: A Deeper Dive

Isotopic labeling offers a direct window into the molecular choreography of a reaction. The choice of isotope and its position within the 2-Nitroethene-1,1-diamine scaffold is dictated by the specific mechanistic question being addressed.

Common Isotopes and Their Applications:

  • ¹³C (Carbon-13): Ideal for tracking the carbon backbone. By labeling one of the vinyl carbons, for instance, one can determine if skeletal rearrangements occur.

  • ¹⁵N (Nitrogen-15): Essential for elucidating the fate of the nitro and amino groups. Labeling one of the amine nitrogens can differentiate between the involvement of one or both amine groups in a cyclization reaction.[9]

  • ²H (Deuterium): Primarily used in Kinetic Isotope Effect (KIE) studies to probe the breaking of C-H bonds in the rate-determining step.

Experimental Workflow: Isotopic Labeling Study

The following diagram illustrates a typical workflow for a mechanistic study employing isotopic labeling.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis & Interpretation A Design & Synthesize Isotopically Labeled 2-Nitroethene-1,1-diamine B Synthesize Unlabeled Analog for Comparison D Perform Reaction with Labeled Substrate A->D C Purify and Characterize Labeled and Unlabeled Starting Materials E Perform Reaction with Unlabeled Substrate (Control) B->E F Isolate and Purify Products D->F E->F G Analyze Products via Mass Spectrometry (MS) and NMR Spectroscopy F->G H Compare Labeled and Unlabeled Product Data G->H I Elucidate Reaction Mechanism H->I

Caption: A generalized workflow for a reaction mechanism study using isotopic labeling.

Detailed Experimental Protocols

Protocol 1: Synthesis of [¹⁵N₂]-2-Nitroethene-1,1-diamine

This protocol outlines the synthesis of 2-Nitroethene-1,1-diamine with both amine nitrogen atoms labeled with ¹⁵N.

Materials:

  • 1,1-Bis(methylthio)-2-nitroethene

  • [¹⁵N]-Ammonium chloride ([¹⁵N]H₄Cl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of [¹⁵N]-Ammonia Solution: In a sealed flask, dissolve [¹⁵N]-Ammonium chloride in a minimal amount of deionized water. Carefully add a concentrated solution of NaOH to generate [¹⁵N]-ammonia gas, which is then bubbled through anhydrous ethanol to create a saturated ethanolic [¹⁵N]-ammonia solution. Caution: Work in a well-ventilated fume hood.

  • Reaction: To a solution of 1,1-bis(methylthio)-2-nitroethene in ethanol, add the ethanolic [¹⁵N]-ammonia solution dropwise at room temperature.

  • Stirring and Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield [¹⁵N₂]-2-Nitroethene-1,1-diamine.

  • Characterization: Confirm the identity and isotopic enrichment of the product using High-Resolution Mass Spectrometry (HRMS) and ¹H, ¹³C, and ¹⁵N NMR spectroscopy.

Protocol 2: Mechanistic Investigation of a Cyclization Reaction

This protocol describes the use of [¹⁵N₂]-2-Nitroethene-1,1-diamine to investigate a hypothetical cyclization reaction with a 1,3-dicarbonyl compound to form a pyrimidine derivative.

Materials:

  • [¹⁵N₂]-2-Nitroethene-1,1-diamine (from Protocol 1)

  • Unlabeled 2-Nitroethene-1,1-diamine (control)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Base catalyst (e.g., K₂CO₃)

  • Solvent (e.g., ethanol)

Procedure:

  • Labeled Reaction: In a round-bottom flask, dissolve [¹⁵N₂]-2-Nitroethene-1,1-diamine and the 1,3-dicarbonyl compound in ethanol. Add the base catalyst and reflux the mixture for 12 hours.

  • Control Reaction: Simultaneously, set up an identical reaction using unlabeled 2-Nitroethene-1,1-diamine.

  • Workup and Purification: After cooling, remove the solvent under reduced pressure. Purify the crude product by column chromatography.

  • Analysis:

    • Mass Spectrometry: Obtain the HRMS of the purified products from both reactions. The product from the labeled reaction should show a molecular ion peak that is 2 mass units higher than the unlabeled product, confirming the incorporation of both ¹⁵N atoms.

    • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. In the ¹⁵N NMR spectrum of the labeled product, the chemical shifts will confirm the positions of the nitrogen atoms in the pyrimidine ring. ¹H and ¹³C NMR spectra may show coupling to ¹⁵N, providing further structural information.

Data Interpretation and Mechanistic Elucidation

The data gathered from the isotopic labeling experiments provide direct evidence to support or refute a proposed reaction mechanism.

G cluster_0 Proposed Mechanism A: Concerted Cyclization cluster_1 Proposed Mechanism B: Stepwise Condensation cluster_2 Experimental Observation A [15N2]-2-Nitroethene-1,1-diamine + 1,3-Dicarbonyl B Transition State A->B C Pyrimidine Product with both 15N atoms in the ring B->C H MS shows M+2 peak C->H Consistent with D [15N2]-2-Nitroethene-1,1-diamine + 1,3-Dicarbonyl E Intermediate with one 15N atom incorporated D->E F Intramolecular Cyclization E->F G Pyrimidine Product with both 15N atoms in the ring F->G G->H Consistent with I 15N NMR confirms two N atoms in the ring J Conclusion: Isotopic labeling confirms the incorporation of both diamine nitrogens into the final product. Further studies (e.g., KIE) are needed to distinguish between concerted and stepwise pathways. I->J

Caption: Logical flow for interpreting isotopic labeling data to validate a reaction mechanism.

Alternative Methodologies and Their Comparative Performance

Kinetic Isotope Effect (KIE) Studies

To further refine the mechanism, a Kinetic Isotope Effect (KIE) study can be performed. For example, if a proton transfer from one of the amine groups is suspected to be the rate-determining step, the reaction can be carried out with deuterated 2-Nitroethene-1,1-diamine (at the amine positions). A significant primary KIE (kH/kD > 2) would support this hypothesis.[4][6]

ParameterIsotopic LabelingKinetic Isotope Effect
Primary Goal Trace the fate of atoms.Determine if a specific bond is broken in the rate-determining step.
Experimental Setup Comparison of labeled vs. unlabeled products.Comparison of reaction rates of labeled vs. unlabeled reactants.
Data Output Mass shifts and NMR coupling constants.Ratio of rate constants (kH/kD).
Mechanistic Insight Confirms connectivity in the product.Provides information about the transition state of the rate-determining step.

Conclusion

The validation of reaction mechanisms for electronically complex molecules like 2-Nitroethene-1,1-diamine requires a multi-faceted approach. Isotopic labeling, by providing unambiguous evidence of atomic connectivity from reactant to product, serves as a powerful and essential tool in the chemist's arsenal. When combined with kinetic studies, KIE measurements, and computational modeling, a comprehensive and robust understanding of the reaction pathway can be achieved. This detailed mechanistic knowledge is not merely of academic interest; it is a critical component in the development of efficient, selective, and scalable synthetic processes for the production of fine chemicals and pharmaceuticals.

References

  • National Center for Biotechnology Information. (2022, October 26). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Library of Medicine. [Link]

  • Singh, R. (2022, January 22). Methods to determine reaction mechanism Part 2 Isotopic Labelling [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. National Library of Medicine. [Link]

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A Comparative Guide to the Structural Elucidation of 2-Nitroethene-1,1-diamine Reaction Products: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for characterizing the reaction products of 2-nitroethene-1,1-diamine, a versatile building block in heterocyclic synthesis. While X-ray crystallography stands as the gold standard for definitive solid-state structure elucidation, we will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will use the formation of a substituted pyrrolo[1,2-a]pyrimidine from a 2-nitroethene-1,1-diamine derivative and an α-haloketone as a central example to provide a practical, data-driven comparison.

The Significance of 2-Nitroethene-1,1-diamine in Heterocyclic Chemistry

2-Nitroethene-1,1-diamine (also known as 1,1-diamino-2-nitroethylene) and its derivatives are highly valuable synthons in organic chemistry.[1] The push-pull nature of the electron-donating amino groups and the electron-withdrawing nitro group activates the molecule for a variety of chemical transformations. These reactions, including Michael additions, cycloadditions, and condensations, provide access to a diverse range of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their potential biological activities.

One of the key reactions of 2-nitroethene-1,1-diamines is their condensation with α-haloketones to yield substituted pyrrolo[1,2-a]pyrimidines. This class of fused heterocyclic compounds is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. Given the potential for various isomers and tautomers to form during these reactions, definitive structural characterization is crucial.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled level of detail about the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This technique is the cornerstone of structural chemistry and is often considered the ultimate proof of a molecule's structure.

Experimental Protocol: X-ray Crystallographic Analysis

The following is a generalized, yet detailed, protocol for the X-ray crystallographic analysis of a crystalline reaction product.

Step 1: Crystallization

  • Objective: To grow single crystals of the purified reaction product suitable for X-ray diffraction.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture).

    • Employ a crystallization technique such as:

      • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed chamber containing a less soluble "anti-solvent." The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.

      • Cooling: Slowly cool a saturated solution of the compound.

  • Causality: The slow perturbation of the compound's solubility is critical to allow molecules to self-assemble into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.

  • Procedure:

    • Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) to prevent ice formation.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Trustworthiness: Modern diffractometers with sensitive detectors (e.g., CCD or CMOS) and powerful X-ray sources ensure the collection of high-quality diffraction data, which is essential for accurate structure determination.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to determine the crystal structure.

  • Procedure:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption).

    • Determine the unit cell parameters and the crystal system.

    • Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final crystal structure.

  • Authoritative Grounding: The solved crystal structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), where it is assigned a unique deposition number, ensuring public access and verification.

Data Presentation: Crystallographic Data for a Representative Pyrrolo[1,2-a]pyrimidine
Crystallographic ParameterValue (Representative Example)
Chemical FormulaC₁₇H₁₆Cl₂N₃O
Formula Weight348.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234(5)
b (Å)15.6789(8)
c (Å)10.4567(6)
β (°)98.765(4)
Volume (ų)1645.6(2)
Z4
Density (calculated) (g/cm³)1.405
R-factor (%)4.5

Note: The data presented here is for a representative pyrrolo[2,3-d]pyrimidine derivative and serves as an illustrative example.[2]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides definitive structural information, it is not always feasible or necessary. Other powerful analytical techniques can provide crucial structural insights, often more rapidly and with less sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the elucidation of the carbon-hydrogen framework and the connectivity of atoms.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the complete molecular structure.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths/angles, packingConnectivity, stereochemistry, dynamic processes
Sample Amount Micrograms to milligramsMilligrams
Throughput Lower (crystal growth can be a bottleneck)Higher
Ambiguity Unambiguous 3D structureCan sometimes be ambiguous for complex stereochemistry
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Key MS Techniques for Structural Elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern, which can be used to deduce the structure of the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample Phase Solid (single crystal)Gas/Solution
Information 3D atomic coordinatesMolecular weight, elemental composition, fragmentation
Sample Amount Micrograms to milligramsNanograms to picograms
Throughput LowerVery high
Structural Detail Complete 3D structureConnectivity information inferred from fragments

Synergistic Approach to Structural Elucidation

The most robust approach to characterizing a novel compound involves the synergistic use of multiple analytical techniques.

Caption: A typical workflow for the structural elucidation of a novel compound.

Conclusion

The X-ray crystallographic analysis of reaction products derived from 2-nitroethene-1,1-diamine provides the most definitive and detailed structural information. The ability to visualize the precise three-dimensional arrangement of atoms is invaluable for understanding reaction mechanisms, confirming stereochemistry, and establishing structure-activity relationships. However, the requirement for high-quality single crystals can be a significant bottleneck.

In a modern research setting, a multi-faceted analytical approach is the most efficient and reliable strategy. Mass spectrometry provides rapid confirmation of the molecular weight and elemental composition, while NMR spectroscopy offers a detailed picture of the molecular structure in solution. When single crystals are obtainable, X-ray crystallography serves as the ultimate arbiter, providing a high-resolution snapshot of the molecule in the solid state and confirming the structural assignments made by other techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently and accurately characterize their novel compounds.

References

  • Molecules. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • PubChem. Ethene-1,1-diamine, 2-nitro-. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2022). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. [Link]

  • MDPI. (2022). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Nitroethene-1,1-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. 2-Nitroethene-1,1-diamine derivatives, a class of "push-pull" alkenes, are valuable synthons for a variety of heterocyclic compounds, making their correct identification paramount.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of these compounds, grounded in practical insights and experimental data.

The Structural Uniqueness of 2-Nitroethene-1,1-diamine Derivatives

2-Nitroethene-1,1-diamine and its derivatives are characterized by a polarized double bond, a consequence of the electron-donating diamine moiety and the electron-withdrawing nitro group. This electronic arrangement significantly influences their chemical reactivity and, pertinently for this guide, their spectroscopic properties. Understanding this "push-pull" system is crucial for interpreting the resulting spectral data.

The Synergy of NMR and Mass Spectrometry in Structural Elucidation

While both NMR and Mass Spectrometry are powerful analytical techniques, they provide different and complementary information about a molecule's structure. Mass Spectrometry reveals the molecular weight and elemental composition, offering a broad-strokes confirmation of the compound's identity. NMR, on the other hand, provides a detailed atomic-level map of the molecule, elucidating the connectivity and spatial relationships of atoms. A combined approach, therefore, offers a robust and self-validating system for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-nitroethene-1,1-diamine derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete and unambiguous characterization.

¹H NMR Spectroscopy: A Window into the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts for a Representative N,N'-dialkyl-2-nitroethene-1,1-diamine:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Vinylic Proton (-CH=)6.5 - 8.0Singlet or Triplet (if coupled to NH)The downfield shift is due to the deshielding effect of the nitro group and the diamine moieties.
Amine Protons (-NH-)5.0 - 9.0Broad SingletThe chemical shift is highly dependent on solvent, concentration, and temperature. Exchange with D₂O can confirm the assignment.
Alkyl Protons (on N-substituents)1.0 - 4.0Varies (e.g., triplet, quartet)The chemical shift and multiplicity will depend on the specific alkyl group.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for these compounds due to their potential for hydrogen bonding and moderate polarity. Chloroform-d (CDCl₃) can also be used, but amine proton signals may be broader and more difficult to observe.

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the labile amine protons to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum. This is a definitive method for identifying NH protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Expected Chemical Shifts for a Representative N,N'-dialkyl-2-nitroethene-1,1-diamine:

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Vinylic Carbon (-C H=)100 - 120This carbon is shielded relative to the other vinylic carbon due to the influence of the nitro group.
Vinylic Carbon (=C (N)₂)150 - 165This carbon is significantly deshielded due to the attachment of two nitrogen atoms.
Alkyl Carbons (on N-substituents)15 - 50The chemical shifts will be characteristic of the specific alkyl groups present.
2D NMR Spectroscopy: Unraveling Complex Connectivity

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for mapping out the spin systems within the N-alkyl substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs. This allows for the definitive assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is invaluable for identifying quaternary carbons and piecing together the entire molecular framework.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Ionization Techniques: Choosing the Right Tool
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like 2-nitroethene-1,1-diamine derivatives. It typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a new compound.

Interpreting the Mass Spectrum: Molecular Ion and Fragmentation

For a representative N,N'-dimethyl-2-nitroethene-1,1-diamine (C₄H₉N₃O₂), the expected monoisotopic mass is 131.0695.

Expected Observations in the Mass Spectrum:

Ionm/z (Expected)Interpretation
[M+H]⁺132.0768The protonated molecular ion. HRMS would confirm the formula C₄H₁₀N₃O₂⁺.
[M-NO₂]⁺85.0815Loss of the nitro group is a common fragmentation pathway for nitro compounds.
[M-CH₃]⁺116.0611Loss of a methyl group from an N-substituent.

The fragmentation pattern can provide valuable structural information. For instance, the loss of the nitro group is a strong indicator of its presence in the molecule.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-nitroethene-1,1-diamine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary for less soluble derivatives.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • For D₂O exchange, acquire a spectrum, then add one drop of D₂O, shake the tube gently, and re-acquire the spectrum.

  • ¹³C and 2D NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard COSY, HSQC, and HMBC spectra. The parameters for these experiments should be optimized based on the specific instrument and sample.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • ESI-MS Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the complete spectroscopic validation of a 2-nitroethene-1,1-diamine derivative.

G cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Validation Syn Synthesized Derivative MS_prep Prepare MS Sample Syn->MS_prep NMR_prep Prepare NMR Sample Syn->NMR_prep ESI_MS Acquire ESI-MS/HRMS MS_prep->ESI_MS MS_data Molecular Weight & Elemental Formula ESI_MS->MS_data Integrate Integrate MS & NMR Data MS_data->Integrate H1_NMR Acquire ¹H NMR (with D₂O exchange) NMR_prep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR NMR_data Connectivity & Structural Details TwoD_NMR->NMR_data NMR_data->Integrate Structure Propose/Confirm Structure Integrate->Structure

Caption: Workflow for Spectroscopic Validation.

Comparative Analysis and Conclusion

The following table summarizes the comparative strengths of NMR and MS in the validation of 2-nitroethene-1,1-diamine derivatives.

FeatureMass SpectrometryNMR Spectroscopy
Primary Information Molecular Weight, Elemental FormulaAtomic Connectivity, 3D Structure
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Sample Requirement MicrogramsMilligrams
Structural Detail Low (inferred from fragmentation)High (direct observation of bonds)
Isomer Differentiation Limited (can't distinguish most isomers)Excellent (distinguishes constitutional and stereoisomers)

References

  • Hasaninejad, A., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436-30456. Available at: [Link]

  • PubChem. (n.d.). Ethene-1,1-diamine, 2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Benito, A., et al. (1993). Synthesis, characterization and crystal structure of 2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidine. Journal of the Chemical Society, Dalton Transactions, (13), 1999-2004. Available at: [Link]

  • Gowda, B. K. K., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2533. Available at: [Link]

  • Rajasekhar, C., et al. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-nitro-2-(3-phenyl-1H-1,2,4-triazol-5-yl)-1,1-ethylenediamine. Retrieved from [Link]

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  • Trzciński, W. A., & Belaada, A. (2013). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review).
  • Zhang, M., et al. (2017). Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics. RSC Advances, 7(5), 2841-2848. Available at: [Link]

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comparative study of different catalysts for the synthesis of heterocycles from 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Nitroethene-1,1-diamine in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, natural products, and functional materials. Among the myriad of building blocks available to synthetic chemists, 2-nitroethene-1,1-diamines (also known as 1,1-diamino-2-nitroethylenes or EDAMs) have emerged as exceptionally versatile and reactive synthons.[1] The unique electronic arrangement of EDAMs, featuring a push-pull system with two electron-donating amino groups and a powerful electron-withdrawing nitro group, renders them highly susceptible to a variety of chemical transformations.

This guide provides a comparative analysis of different catalytic strategies for the synthesis of complex heterocycles starting from 2-nitroethene-1,1-diamine and its derivatives. We will delve into catalyst-assisted and catalyst-free approaches, offering field-proven insights into their mechanisms, performance, and practical application. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific target molecules.

Catalytic Pathways: A Comparative Overview

The reactivity of 2-nitroethene-1,1-diamine can be harnessed through several synthetic strategies, primarily involving its interaction with bifunctional reagents to trigger cascade or domino reactions.[2] These reactions efficiently build molecular complexity in a single pot. The choice of catalyst—or the decision to proceed without one—is critical and dictates the reaction pathway, efficiency, and the ultimate heterocyclic scaffold produced. We will explore three distinct and representative approaches: Lewis Acid catalysis with Indium(III) Triflate, Transition Metal catalysis with Silver Carbonate, and a Catalyst-Free multicomponent reaction.

General Reaction Scheme

The core transformation involves the reaction of a 2-nitroethene-1,1-diamine derivative with a suitable bis-electrophile or a combination of reagents that generate one in situ. The catalyst's role is typically to activate one of the components, facilitating the initial bond formation and subsequent cyclization cascade.

General_Reaction_Scheme cluster_reactants Reactants cluster_process Process cluster_products Products EDAM 2-Nitroethene-1,1-diamine Catalyst Catalyst (e.g., Lewis Acid, Transition Metal) or Catalyst-Free EDAM->Catalyst Reagent Bis-electrophile / Multicomponent System Reagent->Catalyst Heterocycle Fused Heterocycle Catalyst->Heterocycle Cascade Reaction Byproducts Byproducts (e.g., H₂O, HNO₂) Catalyst->Byproducts

Caption: General workflow for heterocycle synthesis from 2-nitroethene-1,1-diamine.

Lewis Acid Catalysis: The Role of Indium(III) Triflate

Indium(III) triflate (In(OTf)₃) is a versatile and water-tolerant Lewis acid that has found broad application in organic synthesis.[3][4] Its efficacy stems from its ability to activate carbonyl groups, imines, and other functional groups towards nucleophilic attack.[1]

Mechanism of Action: Synthesis of Azaxanthones

In the synthesis of azaxanthone derivatives, In(OTf)₃ catalyzes the reaction between a 1,1-enediamine and 3-formylchromone. The proposed mechanism involves the following key steps:[1]

  • Lewis Acid Activation: The In(OTf)₃ catalyst coordinates to the carbonyl oxygen of the 3-formylchromone, increasing its electrophilicity.

  • Henry-type Reaction: The nucleophilic 1,1-enediamine attacks the activated aldehyde, forming a nitro-aldol type intermediate.

  • Dehydration & Cyclization: Subsequent elimination of water generates a conjugated intermediate which then undergoes a crucial 6π-electrocyclization.

  • Aromatization: The final step involves tautomerization and elimination to afford the stable, aromatic azaxanthone product.

This catalytic cycle highlights the efficiency of using a Lewis acid to orchestrate a complex series of transformations in a single operation.

Transition Metal Catalysis: Silver-Catalyzed Cascade Reaction

Transition metals offer unique catalytic activities that are often distinct from Lewis acids. Silver salts, such as silver carbonate (Ag₂CO₃), can act as mild catalysts for complex cascade reactions.

Mechanism of Action: Synthesis of Chromeno[2,3-d]pyrimidines

A novel and elegant synthesis of 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines has been developed using Ag₂CO₃ to catalyze the reaction of 3-cyanochromone with 1,1-enediamines.[5][6] This remarkable transformation involves the formation of four new bonds and the cleavage of one bond in a single pot. The proposed cascade mechanism is as follows:[5]

  • Michael Addition: The reaction initiates with a nucleophilic Michael addition of the 1,1-enediamine to the electron-deficient double bond of the 3-cyanochromone.

  • Iminyl Radical Formation & Cyclization: The silver catalyst is thought to promote the formation of an iminyl radical intermediate, which then undergoes a series of intramolecular cyclizations and rearrangements.

  • Electrocyclization Cascade: A key feature of this reaction is a proposed electrocyclization cascade involving the cyano group and the α,β-unsaturated nitrile system formed in situ. This intricate process rapidly builds the complex polycyclic core.

  • Rearomatization: The final product is formed after a sequence of proton transfers and tautomerization events.

This silver-catalyzed pathway showcases the power of transition metals to enable unique and otherwise inaccessible reaction cascades.

Catalyst-Free Synthesis: Harnessing Inherent Reactivity

In certain cases, the intrinsic reactivity of the starting materials is sufficient to drive the reaction to completion without the need for a catalyst. These reactions are highly desirable from a green chemistry perspective, as they reduce cost, simplify purification, and minimize waste.[7][8]

Mechanism of Action: Synthesis of Coumarin-Linked Pyrroles

The synthesis of 2-amino-4-coumarinyl-5-arylpyrroles can be achieved through a catalyst-free, three-component reaction between arylglyoxal monohydrates, 1,1-enediamines, and 4-hydroxy-2H-chromen-2-ones.[1]

  • Initial Condensation: The reaction likely begins with the condensation between the highly reactive arylglyoxal and the 1,1-enediamine to form an activated intermediate.

  • Michael Addition: The enolate of 4-hydroxycoumarin then acts as a nucleophile, attacking the intermediate in a Michael-type fashion.

  • Intramolecular Cyclization and Dehydration: A subsequent intramolecular cyclization, likely involving the attack of a nitrogen atom onto a carbonyl group, followed by dehydration, leads to the formation of the pyrrole ring.

  • Aromatization: The final pyrrole product is formed upon tautomerization.

The success of this catalyst-free approach underscores the high reactivity designed into the 1,1-enediamine building block.

Comparative Performance Data

The choice of catalytic system significantly impacts the outcome of the synthesis. The following table summarizes the performance of the three discussed methods, providing a clear comparison of their efficiency and conditions.

CatalystReactant 1Reactant 2Product TypeSolventTemp.TimeYield (%)Ref.
In(OTf)₃ (10 mol%)1,1-Enediamine3-FormylchromoneAzaxanthoneToluene110 °C12 hup to 88%[1]
Ag₂CO₃ (1.0 equiv)1,1-Enediamine3-CyanochromoneChromeno[2,3-d]pyrimidine1,4-DioxaneReflux48 hup to 92%[5]
None 1,1-EnediamineArylglyoxal, 4-HydroxycoumarinCoumarinyl-pyrroleEthanolReflux6 hup to 87%[1][9]

Analysis:

  • Lewis Acid (In(OTf)₃): This method is highly efficient for the synthesis of azaxanthones, providing excellent yields in a relatively short reaction time. The catalyst loading is standard for this type of transformation.

  • Transition Metal (Ag₂CO₃): While requiring a stoichiometric amount of the silver salt and a longer reaction time, this method provides access to highly complex and unique chromeno[2,3-d]pyrimidine scaffolds with very high yields.[5]

  • Catalyst-Free: This approach is the most environmentally benign and cost-effective. It offers good to excellent yields in the shortest reaction time, demonstrating the powerful, inherent reactivity of the chosen multicomponent system.

Experimental Protocol: Silver-Catalyzed Synthesis of Chromeno[2,3-d]pyrimidines

This protocol is a self-validating system, providing a detailed, step-by-step methodology for the synthesis of 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines, as reported by Xiao et al.[5] The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Materials and Equipment:
  • 3-Cyanochromone (1.0 equiv)

  • (Z)-N¹,N¹-dimethyl-N²-(1-(methylthio)-2-nitrovinyl)benzene-1,2-diamine (1.2 equiv)

  • Silver Carbonate (Ag₂CO₃) (1.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a dry 25 mL round-bottom flask under an inert atmosphere, add 3-cyanochromone (0.2 mmol, 1.0 equiv), the 1,1-enediamine derivative (0.24 mmol, 1.2 equiv), and silver carbonate (0.2 mmol, 1.0 equiv).

    • Rationale: An inert atmosphere is crucial to prevent potential side reactions involving oxygen or moisture, ensuring the integrity of the reactants and the catalytic cycle. Using a slight excess of the enediamine ensures complete consumption of the limiting reagent, 3-cyanochromone.

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane to the flask.

    • Rationale: 1,4-Dioxane is chosen for its high boiling point, which allows the reaction to be conducted at reflux, providing the necessary thermal energy. It is also a relatively non-polar aprotic solvent, suitable for this type of transformation.

  • Reaction Execution: Place the flask in a pre-heated oil bath and reflux the mixture with vigorous stirring for 48 hours.

    • Rationale: Refluxing ensures a constant, elevated temperature to overcome the activation energy of the multiple steps in the cascade reaction. The extended reaction time of 48 hours is necessary for the reaction to proceed to completion.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., petroleum ether/ethyl acetate mixture).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete and preventing unnecessary heating.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the silver salts, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Rationale: Filtration is necessary to remove the insoluble inorganic silver salts from the organic product. Concentration removes the high-boiling solvent prior to purification.

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure product.

    • Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or side products based on polarity.

Experimental Workflow Diagram

Experimental_Workflow node_start Start A Combine Reactants: - 3-Cyanochromone - 1,1-Enediamine - Ag₂CO₃ - Anhydrous Dioxane node_start->A 1. Setup node_step node_step node_process node_process node_check Reaction Complete? B Reflux at elevated temp for 48 hours node_check->B No D 4. Work-up: - Cool to RT - Filter through Celite - Concentrate node_check->D Yes node_end Pure Product A->B 2. Reaction C Monitor by TLC B->C 3. Monitor C->node_check E Flash Column Chromatography D->E 5. Purification E->node_end

Caption: Step-by-step workflow for the silver-catalyzed synthesis.

Conclusion and Future Outlook

The synthesis of heterocycles from 2-nitroethene-1,1-diamine is a fertile ground for methodological innovation. This guide has compared three distinct catalytic strategies, each with its own merits.

  • Lewis acid catalysis using In(OTf)₃ offers a reliable and high-yielding route to azaxanthones.

  • Transition metal catalysis with Ag₂CO₃ enables a unique and complex cascade reaction to produce novel pyrimidine derivatives, showcasing the power of metal-mediated transformations.[5]

  • Catalyst-free conditions provide an efficient, economical, and green alternative for the synthesis of coumarin-linked pyrroles, leveraging the inherent reactivity of the starting materials.

The choice of catalyst is therefore a strategic decision based on the desired heterocyclic core, available resources, and green chemistry considerations. Future research will undoubtedly uncover new catalysts and catalytic systems that expand the scope of transformations possible with 2-nitroethene-1,1-diamine, leading to the discovery of novel heterocycles with significant potential in drug discovery and materials science. The development of enantioselective variants of these reactions remains a particularly attractive avenue for future exploration.

References

  • To, Q. H., et al. (2012). Efficient One-Pot Synthesis of Acridinediones by Indium(III) Triflate-Catalyzed Reactions of β-Enaminones, Aldehydes, and Cyclic 1,3-Dicarbonyls. Bulletin of the Korean Chemical Society, 33(4), 1170-1174.

  • Xiao, Q., et al. (2020). Silver-catalyzed cascade reactions of 3-cyanochromone with 1,1-enediamines: synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines. Organic Chemistry Frontiers, 7, 2035-2039.

  • Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12185-12206.

  • Alavinia, S., & Rostami, A. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30749-30773.

  • Wu, J., et al. (2014). Iodine-Catalyzed Annulations of 2-Amino Carbonyls for Diverse 1-Azaxanthones, Quinolines, and Naphthyridines. European Journal of Organic Chemistry, 2014(20), 4249-4252.

  • Abdel-Wahab, B. F., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Journal of Chemistry, 2022, 1-8.

  • Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084.

  • Reddy, B. V. S., et al. (2015). Indium(iii)-catalyzed solvent-free multicomponent [2 + 2 + 1 + 1]-annulation to polycyclic functionalized fused pyridines as potential optical chemosensors. Green Chemistry, 17(5), 2844-2849.

  • Chen, J., et al. (2019). Metal-Free Synthesis of Coumarin-fused Pyrimidines from 4-Aminocoumarins via Pseudo Four-component Reaction. ChemistrySelect, 4(24), 7235-7238.

  • Scheinbaum, M. L. (1971). Reactions of nitronium tetrafluoroborate with olefins. The Journal of Organic Chemistry, 36(23), 3641-3644.

  • Richardson, P. (2026). Metal-Free Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives. Synfacts, 22(01), 11.

  • Khan, M. M., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13, 12185-12206.

  • Wang, X., et al. (2022). Cascade reaction of o-enoyl arylisocyanide and o-hydroxy aromatic aldimine: diastereoselective access to a polycyclic spirobenzoxazine chromeno[4,3-b]pyrrole derivative. Chemical Communications, 58(75), 10528-10531.

  • Hooshmand, S. E., et al. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(95), 51794-51829.

  • Li, Z., et al. (2021). Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water. New Journal of Chemistry, 45(35), 15915-15920.

  • Milo, A., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 88(16), 11571-11579.

  • Alcaide, B., & Almendros, P. (2020). Indium(iii) as π-acid catalyst for the electrophilic activation of carbon–carbon unsaturated systems. Organic & Biomolecular Chemistry, 18(40), 8019-8032.

  • Mishra, R., & Choudhury, L. H. (2023). Correction: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(25), 17303.

  • Irick, G. (1971). Reactions of some 1,3-indandione derivatives. Journal of Chemical & Engineering Data, 16(1), 118-121.

  • Xiao, Q., et al. (2020). Silver-catalyzed cascade reactions of 3-cyanochromone with 1,1-enediamines: synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines. Organic Chemistry Frontiers, 7(15), 2035-2039.

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A Comparative Guide to the Detonation Properties of FOX-7 and Other Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of the detonation properties of 1,1-diamino-2,2-dinitroethene, commonly known as FOX-7, against established energetic materials such as RDX, HMX, and TNT. Tailored for researchers and scientists in the field, this document provides an in-depth examination of FOX-7's performance characteristics, substantiated by experimental data, to elucidate its potential as a next-generation explosive.

Introduction to FOX-7: A Paradigm of Insensitive High Explosives

Since its synthesis, FOX-7 (also referred to as DADNE) has garnered significant attention as a high-performance insensitive explosive.[1][2] Its unique molecular structure, featuring a "push-pull" arrangement of amino and nitro groups, confers a remarkable combination of high energy output and low sensitivity to external stimuli such as impact and friction.[1][3] This coveted balance addresses the persistent demand for safer yet powerful energetic materials for advanced munitions.[1][4] This guide will dissect the critical detonation parameters of FOX-7 and benchmark them against conventional explosives.

Core Detonation Properties: A Head-to-Head Comparison

The efficacy of an energetic material is fundamentally defined by its detonation velocity (D), detonation pressure (P), and detonation temperature. These parameters are direct indicators of an explosive's power and its suitability for various applications.

Energetic MaterialDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
FOX-7 1.8858.87[5]~35[6]
RDX 1.828.75[7]34.7
HMX 1.919.1039.3
TNT 1.656.8~17

The data clearly illustrates that FOX-7's detonation velocity and pressure are comparable, and in some aspects slightly superior, to the widely utilized RDX.[1][5] While its performance is surpassed by HMX, it is significantly more powerful than TNT. The compelling attribute of FOX-7 lies in achieving this high level of performance while exhibiting a markedly improved safety profile.

Sensitivity Profile: Quantifying the Safety Advantages of FOX-7

A paramount consideration for any energetic material is its sensitivity to accidental initiation from stimuli like impact and friction. This dictates its safety during handling, transportation, and storage.

Energetic MaterialImpact Sensitivity (J)Friction Sensitivity (N)
FOX-7 23.8>360
RDX LowLow[7]
HMX LowLow
TNT LowNot sensitive to friction

Note: Direct numerical comparison for RDX and HMX impact and friction sensitivity from the same source was not available, but they are generally considered more sensitive than FOX-7.

FOX-7 is considerably less sensitive to impact than RDX and HMX.[1][2][3] In terms of friction, FOX-7 is regarded as insensitive. This significantly reduced sensitivity, especially to impact, is a primary driver behind the extensive research and development efforts focused on FOX-7 for insensitive munitions (IM) applications.[1][3]

Experimental Methodologies for Characterizing Detonation Properties

The accurate and reproducible measurement of detonation properties is crucial for the evaluation of energetic materials. Standardized experimental techniques are employed to ensure the reliability of the obtained data.

Measurement of Detonation Velocity

A common and effective method for determining the detonation velocity of an explosive is the cylinder expansion test.[8] This test not only measures the detonation velocity but also provides data to develop an equation of state for the detonation products.

Experimental Workflow for Cylinder Expansion Test

G Cylinder Expansion Test Workflow cluster_prep Preparation cluster_exec Execution & Data Acquisition cluster_analysis Analysis prep1 Press FOX-7 into a cylindrical pellet prep2 Insert the pellet into a copper cylinder prep1->prep2 prep3 Place detonator at one end prep2->prep3 exec1 Initiate detonation prep3->exec1 exec2 Record radial expansion of the cylinder wall using a high-speed streak camera exec1->exec2 analysis1 Analyze streak camera record to determine wall velocity exec2->analysis1 analysis2 Calculate detonation velocity from the expansion data analysis1->analysis2

Caption: A simplified workflow for determining detonation velocity via the cylinder expansion test.

Impact and Friction Sensitivity Testing

To quantify the sensitivity of energetic materials to mechanical stimuli, standardized tests such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer and friction apparatus are utilized.[9]

BAM Fallhammer Test for Impact Sensitivity

  • A specified weight is dropped from varying heights onto a sample of the explosive material.

  • The height at which there is a 50% probability of causing an explosion is determined.

  • A higher value indicates lower impact sensitivity.

BAM Friction Test

  • A sample of the material is subjected to friction between a porcelain peg and a porcelain plate under a specified load.

  • The load is varied to determine the threshold at which ignition or detonation occurs.

  • A higher load value signifies lower friction sensitivity.

The Interplay of Performance and Safety

G cluster_attributes Key Attributes cluster_outcome Resultant Potential Performance High Performance (Detonation Velocity & Pressure) Application Advanced Insensitive Munitions Performance->Application Safety Enhanced Safety (Low Sensitivity) Safety->Application FOX7 FOX-7 FOX7->Performance FOX7->Safety

Caption: The synergistic relationship between FOX-7's high performance and enhanced safety profile.

Concluding Remarks

FOX-7 represents a significant advancement in the field of energetic materials, offering a compelling combination of high detonation performance and markedly reduced sensitivity.[1] Its properties are comparable to RDX, making it a viable, and in many respects superior, replacement in applications where safety is a critical concern.[2][7] The continued investigation into FOX-7-based formulations holds the promise of a new generation of high-performance, insensitive munitions that are safer to handle, transport, and deploy.

References

  • Wild, R., & Teipel, U. (2003). CHARACTERISATION AND EXPLOSIVE PROPERTIES OF FOX 7. Fraunhofer-Publica.
  • Löchert, I. J. (2001). FOX-7 - A New Insensitive Explosive. DSTO-TR-1238, DTIC.
  • Trzciński, M., Cudziło, S., & Szymańczyk, L. (2010). Detonation Properties and Thermal Behavior of FOX-7-Based Explosives. Propellants, Explosives, Pyrotechnics, 35(5), 448-453.
  • Wikipedia. (n.d.). FOX-7. Retrieved from [Link]

  • Zhang, C., et al. (2017).
  • Singh, P., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(16), 2829-2833.
  • CEA. (2006). Experimental Method to Determine the Detonation Characteristics of a Very Non‐Ideal High Explosive. AIP Conference Proceedings, 845, 873.
  • Mishra, S., et al. (2017). Studies on NTO-, FOX-7- and DNAN-based Melt Cast Formulations.
  • BikeRadar. (2025, August 14). Buyer's guide to Fox suspension forks. Retrieved from [Link]

  • Suceska, M. (2014). Experimental determination of detonation velocity.
  • Wikipedia. (n.d.). RDX. Retrieved from [Link]

  • New Mexico Tech. (2015). DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES.
  • Mishra, S., et al. (2015). Studies on FOX-7 Based Melt Cast High Explosive Formulations.
  • Pinkbike. (2026, January 19). Why Inverted Forks Feel Better (And It's Not Because of Unsprung Weight). Retrieved from [Link]

  • U.S. Naval Ordnance Laboratory. (1967). THE CHEMISTRY OF DETONATIONS. 1. A SIMPLE METHOD FOR CALCULATING DETONATION PROPERTIES OF C-H-N-O EXPLOSIVES. DTIC.
  • Suceska, M. (1998). Experimental determination of detonation velocity. Propellants, Explosives, Pyrotechnics, 23(4), 183-190.
  • GMBN Tech. (2020, October 24). How To Set Up A Fox Suspension Mountain Bike Fork [Video]. YouTube.
  • Flower, P., et al. (2010). The Potential of FOX-7 Explosive in Insensitive Munition Design. Journal of Applied Mechanics, 77(4).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of 2-nitroethene-1,1-diamine. As a molecule incorporating both a high-energy nitro group and reactive diamine functionalities, it requires meticulous handling to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards. The procedures outlined herein are designed to be self-validating systems, ensuring that safety is integrated into every step of the workflow.

Hazard Assessment: Understanding the Intrinsic Risks

The primary hazards are extrapolated from related chemical classes, such as aromatic nitro-compounds, diamines, and other nitroalkenes.

Hazard ClassDescriptionRationale & Supporting Evidence
Explosive Potential May be sensitive to shock, friction, or heat. Nitro compounds are a well-documented class of energetic materials.[3][4]Organic nitro compounds, particularly those with multiple nitrogen-containing groups, can be explosive.[3] The thermal decomposition of the related compound 1,1-diamino-2,2-dinitroethylene (FOX-7) is known to be an energetic process.[1]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7][8]Structurally similar compounds, such as 2-Nitro-p-phenylenediamine, are noted as potentially harmful.[5] The majority of aromatic amines and nitro-compounds are considered toxic.[4]
Skin/Eye Irritation & Corrosion Can cause skin irritation or severe eye damage.[6][7]Diamines, such as ethylenediamine, are known to cause severe skin burns and eye damage.[7] The SDS for 1-Dimethylamino-2-nitroethylene, a related nitroalkene, lists it as a cause of skin irritation and serious eye damage.[6]
Sensitization May cause an allergic skin reaction or respiratory sensitization.[7]Ethylenediamine is a known skin and respiratory sensitizer.[7] Given the presence of the diamine group, a similar potential for sensitization must be assumed.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Aromatic nitro compounds and amines can be toxic to aquatic organisms.[9] Proper disposal is essential to prevent environmental contamination.

Regulatory Framework: The Mandate for Proper Disposal

The disposal of hazardous chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste management from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[10][11] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including employee training and emergency planning for handling hazardous materials.[12][13][14][15] Adherence to these regulations is mandatory.

Pre-Disposal Operations: A Foundation for Safety

Before handling waste, a systematic preparation is essential. This proactive approach minimizes risk and ensures a controlled disposal process.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required. The selection of specific glove materials should be based on chemical compatibility charts.

  • Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene) are required. Given the potential for skin absorption and sensitization, inspect gloves for any defects before use.[5]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]

Assembling the Disposal Kit

Have the following items ready at the workstation before handling the waste:

  • A designated, compatible hazardous waste container.

  • Pre-printed hazardous waste labels.

  • A spill kit rated for reactive and toxic solids.

  • A logbook for recording waste generation.

Step-by-Step Disposal Protocol

The primary and most prudent disposal method for 2-nitroethene-1,1-diamine is to manage it as a hazardous waste stream designated for incineration by a licensed professional waste disposal service.[5][9] In-lab treatment or neutralization is NOT recommended due to the compound's potential explosive nature and unpredictable reactivity.[3][4]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container with the words "Hazardous Waste" and the full chemical name: "2-Nitroethene-1,1-diamine".[9]

  • Causality: Proper labeling prevents accidental mixing of incompatible chemicals. Aromatic nitro compounds can react violently with oxidizing agents, bases, or reducing agents.[3][4] Segregation is the most critical step in preventing a laboratory incident.

Step 2: Container Selection and Management

  • Use a clean, dry, leak-proof container made of a compatible material (e.g., amber glass with a PTFE-lined cap).

  • Keep the container tightly sealed when not in active use.[9]

  • Causality: A secure container prevents the release of vapors and protects the contents from contamination (e.g., by moisture), which could affect its stability.

Step 3: Waste Transfer

  • Conduct all transfers of solid waste into the container within a chemical fume hood.

  • If transferring a solution, use a funnel to prevent spills. If transferring a solid, use appropriate tools (e.g., anti-static spatula) to minimize dust generation.

  • Do not overfill the container. Leave at least 10% headspace to allow for potential vapor expansion.

Step 4: Temporary Storage and Collection

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • The storage location must be away from heat sources, direct sunlight, and incompatible chemicals (especially oxidizers and acids).[16][17]

  • Store hazardous chemicals below eye level.[16]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to schedule a pickup.[9]

The logical workflow for this entire process is summarized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling cluster_storage Phase 3: Storage & Disposal A Assess Hazards (Review this Guide & SDS of Analogs) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B D Transfer Waste in Fume Hood C Prepare Labeled Hazardous Waste Container B->C C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Waste Disposal Log G->H

Caption: Disposal workflow for 2-Nitroethene-1,1-diamine.

Spill Management Protocol

In the event of an accidental release, immediate and correct action is crucial.

1. Evacuate and Alert:

  • Alert all personnel in the immediate vicinity.

  • If the spill is large or produces significant dust/vapors, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

2. Control and Contain (for small, manageable spills only):

  • Ensure all ignition sources are eliminated.[4]

  • Wearing full PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Causality: Using an inert material prevents any potential reaction with the spilled chemical.

3. Clean-Up and Decontamination:

  • Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[5] Avoid raising dust.[5]

  • Decontaminate the spill area using a suitable solvent (e.g., ethanol), followed by soap and water.

  • Collect all cleaning materials (wipes, contaminated absorbents) as hazardous waste.

4. Documentation:

  • Report the spill to your laboratory supervisor and EHS department, regardless of size.

Conclusion

The safe disposal of 2-nitroethene-1,1-diamine hinges on a conservative and informed approach. By recognizing the potential hazards derived from its nitro and diamine functionalities, and by strictly adhering to a protocol of segregation, proper containment, and professional disposal, researchers can effectively manage the risks associated with this compound. Trust in a systematic, well-documented workflow is the cornerstone of a safe and compliant laboratory environment.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethene-1,1-diamine, 2-nitro-. PubChem. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA. Retrieved from [Link]

  • ResearchGate. (2015, May 29). (PDF) 2,2-Dinitroethene-1,1-Diamine. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]

  • Clean Management. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. OSHA. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroethylene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 26). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, June 28). 1,2-Ethanediamine: Human health tier II assessment. Retrieved from [Link]

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Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Nitroethene-1,1-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the introduction of novel compounds into a workflow is a routine yet critical event. Among these, 2-Nitroethene-1,1-diamine, a molecule of interest, requires a meticulously planned approach to handling to ensure personnel safety and experimental integrity. Although specific toxicological data for 2-Nitroethene-1,1-diamine is not extensively documented, its structure, featuring a nitroalkene and diamine functionalities, suggests a reactivity profile that demands a conservative and comprehensive safety strategy. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and procedural validation.

Understanding the Hazard: A Structural Analogy Approach

The core tenet of laboratory safety is to anticipate and mitigate risk. In the absence of a dedicated Safety Data Sheet (SDS) for 2-Nitroethene-1,1-diamine, we turn to an analysis of structurally related compounds to infer its potential hazards. Compounds such as 2-Nitro-p-phenylenediamine and 1-Dimethylamino-2-nitroethylene provide a reasonable basis for our safety assessment. These analogs are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye and skin irritation.[1][2] The nitroalkene moiety is a known Michael acceptor, suggesting reactivity with biological nucleophiles, while the diamine group can impart corrosive properties. Therefore, we will proceed with the assumption that 2-Nitroethene-1,1-diamine is a hazardous substance requiring stringent protective measures.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure.

  • Engineering Controls: The primary method for controlling exposure is to handle 2-Nitroethene-1,1-diamine within a certified chemical fume hood. This containment system is non-negotiable and serves to capture any vapors, dusts, or aerosols at the source. A safety shower and eyewash station must be readily accessible.[1]

  • Administrative Controls: All personnel must be thoroughly trained on the potential hazards and handling procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[3] Work with the compound should be restricted to designated areas.

Personal Protective Equipment: Your Essential Barrier

The following PPE ensemble is mandatory when handling 2-Nitroethene-1,1-diamine. The rationale behind each selection is to create a multi-layered defense against the anticipated hazards.

PPE ComponentSpecificationRationale and Causality
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)The diamine functionality suggests potential corrosivity, while the overall structure indicates a risk of skin absorption. Double-gloving provides an extra layer of protection against tears and rapid permeation. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
Eye and Face Protection Chemical Safety Goggles and a Face ShieldAnalogs like 1-Dimethylamino-2-nitroethylene are known to cause serious eye damage.[2] Goggles provide a seal against splashes and vapors, while the face shield offers a broader barrier for the entire face.
Body Protection Flame-Resistant Laboratory Coat with tight-fitting cuffsA lab coat is the minimum requirement to protect against incidental contact. The flame-resistant property adds a layer of safety in a laboratory environment where flammable solvents may be present.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor/Acid Gas CartridgesGiven the potential for inhalation hazards and the lack of specific vapor pressure data, a respirator is a prudent measure, especially when handling the solid compound or preparing solutions. The selection of cartridges should be based on a formal risk assessment.

Procedural Guidance for Safe Handling and Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire workflow, from preparation to disposal.

Pre-Operational Checklist:
  • Verify Engineering Controls: Confirm the fume hood is functioning correctly and the safety shower/eyewash station has been recently tested.

  • Assemble all necessary materials: Have all reagents, solvents, and equipment within the fume hood before introducing 2-Nitroethene-1,1-diamine.

  • Don PPE: Put on all required PPE before entering the designated work area.

Step-by-Step Handling Protocol:
  • Weighing: If working with the solid form, conduct all weighing operations within the fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: All reactions involving 2-Nitroethene-1,1-diamine must be conducted in a closed or contained system within the fume hood.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment.

Waste Disposal Plan:

All waste containing 2-Nitroethene-1,1-diamine, including contaminated gloves, pipette tips, and solutions, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[1] Incineration is often the preferred method for organic compounds of this nature.[4]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with 2-Nitroethene-1,1-diamine, emphasizing the integration of safety measures at each step.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Prep1 Verify Engineering Controls Prep2 Assemble Materials Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handling1 Weighing / Aliquoting Prep3->Handling1 Handling2 Solution Preparation Handling1->Handling2 Handling3 Conduct Reaction Handling2->Handling3 Post1 Decontaminate Surfaces & Equipment Handling3->Post1 Post2 Segregate & Label Waste Post1->Post2 Post3 Doff PPE Post2->Post3 Disposal1 Transfer to Licensed Disposal Service Post2->Disposal1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.